(S)-4-Benzyl-3-methylmorpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-4-benzyl-3-methylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-11-10-14-8-7-13(11)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNBKAFYCHTQPI-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCCN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90477282 | |
| Record name | (S)-4-Benzyl-3-methylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120800-91-1 | |
| Record name | (S)-4-Benzyl-3-methylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (S)-4-Benzyl-3-methylmorpholine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and spectral characteristics of (S)-4-Benzyl-3-methylmorpholine, a chiral substituted morpholine of interest in synthetic and medicinal chemistry.
Core Chemical Properties
This compound is a chiral tertiary amine featuring a morpholine ring substituted at the 3- and 4-positions with a methyl and a benzyl group, respectively. Its stereochemistry and functional groups make it a valuable building block in the synthesis of more complex molecules.
Table 1: General and Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | (3S)-4-benzyl-3-methylmorpholine | N/A |
| CAS Number | 120800-91-1 | [1][2] |
| Molecular Formula | C₁₂H₁₇NO | [1][2] |
| Molecular Weight | 191.27 g/mol | [1] |
| Canonical SMILES | C[C@@H]1N(CC2=CC=CC=C2)CCOC1 | [1] |
| Appearance | Data not available | |
| Boiling Point | Data not available | [1] |
| Melting Point | Data not available | |
| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, and dichloromethane. Solubility in water is likely limited. | N/A |
| Storage | Store sealed in a dry environment at room temperature. |[1] |
Spectroscopic and Analytical Data
Table 2: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
|---|---|
| ¹H NMR | - Aromatic Protons (Benzyl): Multiplet around 7.2-7.4 ppm (5H).- Benzyl CH₂: Two doublets (AB quartet) around 3.5-4.0 ppm.- Morpholine Ring Protons (O-CH₂ & N-CH₂): Complex multiplets between 2.0-4.0 ppm.- Methyl Protons (CH₃): Doublet around 1.0-1.2 ppm. |
| ¹³C NMR | - Aromatic Carbons (Benzyl): Signals between 127-140 ppm.- Benzyl CH₂: Signal around 60-65 ppm.- Morpholine Ring Carbons: Signals typically in the range of 50-75 ppm.- Methyl Carbon (CH₃): Signal in the aliphatic region, around 15-20 ppm. |
| Mass Spec. (EI) | - Molecular Ion (M⁺): Expected at m/z = 191.- Key Fragments: Loss of benzyl (m/z = 91, tropylium ion), and fragmentation of the morpholine ring. |
Synthesis and Experimental Protocols
The enantioselective synthesis of 3-substituted morpholines is a key challenge in organic chemistry. While a specific protocol for this compound is not widely published, a general and robust strategy can be employed starting from the chiral precursor (S)-alaninol. This multi-step synthesis involves N-benzylation, subsequent N-alkylation with a protected 2-carbon electrophile, deprotection, and final intramolecular cyclization.
A plausible synthetic route is outlined below.
Caption: A representative synthetic workflow for this compound.
General Experimental Protocol:
Step 1: Synthesis of (S)-2-(Benzylamino)propan-1-ol
-
To a solution of (S)-alaninol (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add benzaldehyde (1.05 eq).
-
The mixture is stirred at room temperature for 2-4 hours to facilitate the formation of the corresponding imine.
-
The reaction mixture is then cooled to 0 °C, and a reducing agent, such as sodium borohydride (1.5 eq), is added portion-wise.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of water, and the solvent is removed under reduced pressure.
-
The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification via flash column chromatography provides pure (S)-2-(benzylamino)propan-1-ol.
Step 2: Synthesis of (S)-2-(Benzyl(2-hydroxyethyl)amino)propan-1-ol
-
To a solution of (S)-2-(benzylamino)propan-1-ol (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF, add a non-nucleophilic base such as potassium carbonate (2.5 eq) or diisopropylethylamine (DIPEA).
-
Add 2-bromoethanol (1.1 eq) dropwise to the suspension.
-
The reaction mixture is heated to 60-80 °C and stirred for 12-24 hours, monitoring the progress by TLC.
-
After completion, the reaction is cooled to room temperature, and the inorganic salts are filtered off.
-
The filtrate is concentrated under reduced pressure. The residue is dissolved in an organic solvent and washed with water and brine.
-
The organic layer is dried, filtered, and concentrated. The crude product can be purified by column chromatography if necessary.
Step 3: Synthesis of this compound (Intramolecular Cyclization)
-
The crude (S)-2-(benzyl(2-hydroxyethyl)amino)propan-1-ol is dissolved in a suitable solvent, and a strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is added.
-
The mixture is heated to reflux to induce dehydration and cyclization (a Dean-Stark apparatus can be used to remove water).
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction is cooled and carefully neutralized with an aqueous base (e.g., saturated sodium bicarbonate solution).
-
The product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
The final product, this compound, is purified by flash column chromatography or distillation under reduced pressure.
Biological Activity and Applications
Currently, there is limited publicly available information regarding the specific biological activities or signaling pathway interactions of this compound. However, the chiral morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. Therefore, this compound serves as a critical chiral intermediate for the synthesis of potential therapeutic agents in areas such as oncology, neuroscience, and infectious diseases. Its utility lies in providing a rigid, stereochemically defined core for the elaboration of novel chemical entities.
References
Structure Elucidation of (S)-4-Benzyl-3-methylmorpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of (S)-4-Benzyl-3-methylmorpholine. Due to the limited availability of direct experimental data for this specific enantiomer, this document outlines a robust analytical approach based on established synthetic routes, spectroscopic principles, and chromatographic techniques, drawing parallels from closely related analogs. This guide serves as a practical framework for researchers engaged in the synthesis, purification, and characterization of chiral morpholine derivatives, which are significant scaffolds in medicinal chemistry.
Introduction
This compound is a chiral heterocyclic compound with potential applications in pharmaceutical research and development. The morpholine ring is a privileged structure in drug discovery, and its derivatives often exhibit a wide range of biological activities. The presence of a stereocenter at the C3 position necessitates precise stereochemical control during synthesis and rigorous analytical methods for enantiomeric purity assessment. This guide details the critical steps for the unambiguous determination of the structure and stereochemistry of this compound.
Proposed Synthesis Pathway
The synthesis of this compound can be achieved through a stereospecific reduction of the corresponding morpholin-3-one precursor. A plausible synthetic route is outlined below, adapted from established procedures for similar compounds.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Synthesis of this compound
This protocol is a hypothetical adaptation based on the synthesis of the (R)-enantiomer.[1]
-
Synthesis of (S)-3-methylmorpholin-5-one: To a solution of (S)-2-aminopropan-1-ol in a suitable solvent such as acetonitrile, add a base like potassium carbonate. Slowly add ethyl 2-bromoacetate and heat the mixture to reflux. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction, filter the solid, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to obtain (S)-3-methylmorpholin-5-one.
-
Synthesis of (S)-4-Benzyl-3-methylmorpholin-5-one: Dissolve (S)-3-methylmorpholin-5-one in an appropriate solvent like dimethylformamide (DMF). Add a base such as sodium hydride, followed by the dropwise addition of benzyl bromide. Stir the reaction at room temperature until completion as monitored by TLC. Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer and concentrate it to yield the crude product, which can be purified by column chromatography.
-
Reduction to this compound: Prepare a suspension of lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool to 0°C. Add a solution of (S)-4-Benzyl-3-methylmorpholin-5-one in THF dropwise. After the addition, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC. Once complete, cool the reaction to 0°C and cautiously quench with water and a sodium hydroxide solution. Filter the resulting solid and extract the filtrate with an organic solvent. Dry the combined organic layers and concentrate under reduced pressure to obtain this compound.
Spectroscopic Analysis
The following protocols outline the standard procedures for acquiring spectroscopic data for structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl3).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For unambiguous assignments, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.
-
Introduce the sample into a high-resolution mass spectrometer (HRMS) using an appropriate ionization technique, such as electrospray ionization (ESI).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Chiral High-Performance Liquid Chromatography (HPLC)
-
Column Selection: Utilize a chiral stationary phase (CSP) suitable for the separation of amine-containing enantiomers. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective.
-
Mobile Phase Optimization: Develop a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Analysis:
-
Prepare a standard solution of the racemic 4-Benzyl-3-methylmorpholine and a solution of the synthesized (S)-enantiomer.
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Inject the synthesized sample to confirm its enantiomeric purity by comparing the peak areas.
-
Data Presentation
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.35 - 7.20 | m | 5H | Ar-H (Benzyl) |
| ~ 3.80 - 3.60 | m | 2H | -OCH ₂- (Morpholine) |
| ~ 3.50 | d | 1H | N-CH ₂-Ph (geminal) |
| ~ 3.30 | d | 1H | N-CH ₂-Ph (geminal) |
| ~ 2.90 - 2.70 | m | 2H | -NCH ₂- (Morpholine) |
| ~ 2.50 | m | 1H | CH -CH₃ (Morpholine) |
| ~ 2.20 | m | 1H | -NCH - (Morpholine, axial) |
| ~ 1.90 | m | 1H | -NCH - (Morpholine, equatorial) |
| ~ 1.10 | d | 3H | -CH-CH ₃ |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 138.0 | Ar-C (Quaternary, Benzyl) |
| ~ 129.0 | Ar-C H (Benzyl) |
| ~ 128.5 | Ar-C H (Benzyl) |
| ~ 127.0 | Ar-C H (Benzyl) |
| ~ 70.0 | -OC H₂- (Morpholine) |
| ~ 60.0 | N-C H₂-Ph |
| ~ 58.0 | C H-CH₃ (Morpholine) |
| ~ 54.0 | -NC H₂- (Morpholine) |
| ~ 15.0 | -CH-C H₃ |
Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | Predicted Value |
| Molecular Formula | C₁₂H₁₇NO |
| Exact Mass [M] | 191.1310 |
| Calculated m/z [M+H]⁺ | 192.1383 |
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the complete structure elucidation of this compound.
Caption: Workflow for the structure elucidation of this compound.
Conclusion
The structural and stereochemical determination of this compound requires a multi-faceted analytical approach. This guide provides a comprehensive framework, from a proposed synthetic strategy to detailed protocols for spectroscopic and chromatographic analysis. While direct experimental data for the target molecule is not extensively published, the principles and comparative data from related analogs presented herein offer a solid foundation for its successful characterization. The methodologies described are fundamental to the quality control and advancement of chiral morpholine derivatives in drug discovery and development.
References
A Technical Guide to the Synthesis of Chiral Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive component in drug design. The introduction of chirality into the morpholine ring further expands its utility, allowing for precise three-dimensional interactions with biological targets. This technical guide provides an in-depth overview of the core methodologies for the synthesis of chiral morpholine derivatives, focusing on strategies that offer high levels of stereocontrol. We will delve into key synthetic approaches, present quantitative data for comparison, provide detailed experimental protocols, and illustrate the logical flow of these synthetic strategies.
Chiral morpholines are key components in a variety of pharmaceuticals. For instance, Aprepitant (Emend®), a neurokinin-1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting, features a chiral trisubstituted morpholine core. Similarly, Reboxetine, an antidepressant, is a selective norepinephrine reuptake inhibitor containing a chiral 2-substituted morpholine moiety. The demand for efficient and stereoselective synthetic routes to these and other novel chiral morpholine-containing compounds is therefore of significant interest to the pharmaceutical industry.
This guide will explore the following key synthetic strategies:
-
Asymmetric Hydrogenation of Dehydromorpholines
-
Palladium-Catalyzed Carboamination
-
Organocatalytic Approaches
-
Copper-Promoted Oxyamination
-
Synthesis from Chiral Pool Precursors
Core Synthetic Strategies
Asymmetric Hydrogenation of Dehydromorpholines
Asymmetric hydrogenation of prochiral enamides or enamines is a powerful and atom-economical method for the synthesis of chiral amines and their derivatives. This approach has been successfully applied to the synthesis of 2-substituted chiral morpholines from dehydromorpholine precursors. The key to this transformation is the use of a chiral transition metal catalyst, typically based on rhodium or iridium, with a chiral phosphine ligand.
The general workflow for this approach is as follows:
Caption: General workflow for the asymmetric hydrogenation of dehydromorpholines.
Quantitative Data for Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines
| Substrate (R group) | Catalyst (Ligand) | Yield (%) | ee (%) | Reference |
| Phenyl | Rh(COD)2BF4 / (R)-MeO-Biphep | >99 | 95 | |
| 4-Fluorophenyl | Rh(COD)2BF4 / (R)-MeO-Biphep | >99 | 96 | |
| 4-Chlorophenyl | Rh(COD)2BF4 / (R)-MeO-Biphep | >99 | 97 | |
| 4-Bromophenyl | Rh(COD)2BF4 / (R)-MeO-Biphep | >99 | 98 | |
| 2-Naphthyl | Rh(COD)2BF4 / (R)-MeO-Biphep | >99 | 99 | |
| 3,5-Dimethylphenyl | Rh(COD)2BF4 / (R)-MeO-Biphep | >99 | 94 |
Experimental Protocol: General Procedure for Asymmetric Hydrogenation of Dehydromorpholines
-
A mixture of the dehydromorpholine substrate (0.2 mmol) and the chiral rhodium catalyst (0.002 mmol, 1 mol%) is placed in a glovebox.
-
Anhydrous and degassed dichloromethane (DCM, 2 mL) is added to the mixture.
-
The resulting solution is transferred to an autoclave.
-
The autoclave is charged with hydrogen gas to a pressure of 30 atm.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
After releasing the pressure, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the chiral morpholine product.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Palladium-Catalyzed Carboamination
Palladium-catalyzed carboamination reactions have emerged as a versatile tool for the synthesis of nitrogen-containing heterocycles. This methodology allows for the construction of the morpholine ring with concomitant introduction of a substituent, often with high stereocontrol. The synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols is a notable application of this strategy. The key step involves a Pd-catalyzed coupling of an aryl or alkenyl bromide with an unsaturated amino alcohol derivative.
The logical relationship of this synthetic approach is depicted below:
Caption: Synthetic pathway for chiral morpholines via Pd-catalyzed carboamination.
Quantitative Data for Pd-Catalyzed Synthesis of cis-3,5-Disubstituted Morpholines
| Amino Alcohol Precursor | Aryl Bromide | Yield (%) | Diastereomeric Ratio (cis:trans) |
| (S)-2-Amino-3-methyl-1-butanol derivative | 4-Bromotoluene | 75 | >20:1 |
| (S)-Phenylalaninol derivative | 4-Bromoanisole | 82 | >20:1 |
| (R)-2-Amino-1-butanol derivative | 3-Bromopyridine | 65 | >20:1 |
| (S)-Valinol derivative | 1-Bromo-4-vinylbenzene | 71 | >20:1 |
Experimental Protocol: General Procedure for Pd-Catalyzed Carboamination
-
A flame-dried Schlenk tube is charged with Pd(OAc)2 (2 mol%), dpe-phos (2 mol%), and sodium tert-butoxide (1.2 equiv).
-
The tube is purged with nitrogen, and the aryl bromide (1.2 equiv) and the unsaturated ethanolamine substrate (1.0 equiv) in toluene are added.
-
The reaction mixture is heated to 70 °C until the starting material is consumed as determined by TLC or NMR analysis.
-
The reaction is cooled to room temperature and quenched with saturated aqueous NH4Cl.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to afford the cis-3,5-disubstituted morpholine.
Organocatalytic Approaches
Organocatalysis has become a powerful strategy for the enantioselective synthesis of complex molecules, avoiding the use of often toxic and expensive metal catalysts. For the synthesis of chiral morpholines, organocatalytic methods have been developed for the enantioselective functionalization at the C2 position. A common approach involves the α-chlorination of an aldehyde catalyzed by a chiral amine, followed by reductive amination and subsequent intramolecular cyclization.
The experimental workflow for this organocatalytic approach is outlined below:
Caption: Experimental workflow for the organocatalytic synthesis of C2-functionalized morpholines.
Quantitative Data for Organocatalytic Synthesis of C2-Functionalized Morpholines
| Aldehyde (R group) | Organocatalyst | Overall Yield (%) | ee (%) |
| Dodecanal | (2R,5R)-2,5-Diphenylpyrrolidine | 45 | 92 |
| Cyclohexanecarbaldehyde | (2R,5R)-2,5-Diphenylpyrrolidine | 38 | 88 |
| 3-Phenylpropanal | (2R,5R)-2,5-Diphenylpyrrolidine | 50 | 95 |
| Isovaleraldehyde | (2R,5R)-2,5-Diphenylpyrrolidine | 35 | 85 |
Experimental Protocol: Representative Procedure for Enantioselective Synthesis of C2-Functionalized Morpholines
-
To a solution of the aldehyde (1 mmol, 1 equiv) and (2R,5R)-2,5-diphenylpyrrolidine (0.1 mmol, 0.1 equiv) in DCM (2.0 mL) at 0 °C, add N-chlorosuccinimide (NCS, 1.3 mmol, 1.3 equiv).
-
Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir until the aldehyde is consumed (monitored by 1H NMR).
-
Cool the reaction to -78 °C and add pentane to precipitate NCS, succinimide, and the catalyst. Filter off the solids.
-
Concentrate the filtrate and dissolve the crude α-chloroaldehyde in a suitable solvent.
-
Add the amino alcohol (e.g., N-benzylethanolamine, 1.1 equiv) and a reducing agent (e.g., NaBH(OAc)3, 1.5 equiv) at -78 °C.
-
Allow the reductive amination to proceed, monitoring by TLC.
-
Upon completion, add a base (e.g., KOtBu, 1.5 equiv) at a low temperature (e.g., -10 °C in CH3CN) to induce cyclization.
-
After the cyclization is complete, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by flash chromatography to obtain the chiral C2-functionalized morpholine.
Copper-Promoted Oxyamination
Copper-catalyzed oxyamination of alkenes provides a direct route to vicinal amino alcohols and their cyclic analogues, such as morpholines. This method involves the intramolecular addition of an alcohol and the intermolecular addition of an amine across a double bond. The stereoselectivity of the reaction can be controlled to afford highly functionalized morpholine derivatives.
The general principle of this reaction is illustrated below:
Caption: Reaction scheme for copper-promoted oxyamination to form chiral morpholines.
Quantitative Data for Copper-Promoted Oxyamination
| Substrate | Amine | Yield (%) | Diastereomeric Ratio |
| (S)-N-allyl-1-phenyl-2-aminoethanol derivative | TsNH2 | 78 | >20:1 |
| (R)-N-allyl-1-phenyl-2-aminoethanol derivative | NsNH2 | 72 | >20:1 |
| (S)-N-cinnamyl-1-phenyl-2-aminoethanol derivative | TsNH2 | 65 | 15:1 |
Experimental Protocol: General Procedure for Copper-Promoted Oxyamination
-
To a sealed tube, add the β-hydroxy N-allylsulfonamide substrate (0.116 mmol), copper(II) 2-ethylhexanoate (Cu(eh)2, 1.5 equiv), Cs2CO3 (1 equiv), and TsNH2 (1.5 equiv).
-
Add solvent (e.g., toluene, to make a 0.1 M solution).
-
Seal the tube and heat the reaction mixture to 130 °C for 24 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the morpholine product.
-
Determine the diastereomeric ratio by 1H NMR analysis of the crude reaction
The Role of (S)-4-Benzyl-3-methylmorpholine as a Chiral Auxiliary: A Technical Assessment
Audience: Researchers, scientists, and drug development professionals.
Core Finding: A comprehensive review of scientific literature reveals no documented application of (S)-4-Benzyl-3-methylmorpholine as a chiral auxiliary in asymmetric synthesis. This guide provides an overview of the principles of chiral auxiliaries and discusses the synthesis and significance of the chiral morpholine scaffold, a structurally related area of interest.
Introduction to Chiral Auxiliaries
A chiral auxiliary is a stereogenic compound that is temporarily attached to a prochiral substrate to direct a stereoselective transformation. The inherent chirality of the auxiliary creates a diastereomeric intermediate that biases the approach of a reagent, leading to the preferential formation of one stereoisomer.[1] After the desired chiral center is established, the auxiliary is cleaved and can ideally be recovered for reuse. This method is a foundational strategy in asymmetric synthesis for producing enantiomerically pure compounds, which is critical in drug development as different enantiomers of a molecule can exhibit distinct pharmacological and toxicological profiles.[2]
The general principle of chiral auxiliary-mediated synthesis involves three key stages: attachment of the auxiliary, a diastereoselective reaction to create the new stereocenter, and subsequent removal of the auxiliary.
Figure 1. General workflow for asymmetric synthesis using a chiral auxiliary.
The Chiral Morpholine Scaffold: Synthesis and Importance
While this compound is not established as a chiral auxiliary, the chiral morpholine motif is a highly valued scaffold in medicinal chemistry. Its presence in a molecule can enhance aqueous solubility, metabolic stability, and provide hydrogen bond accepting points for target engagement.[3][4] Consequently, the development of efficient routes to enantiopure substituted morpholines is a significant goal in synthetic chemistry.[5][6]
Several catalytic and stoichiometric methods have been developed to access these structures.
Asymmetric Hydrogenation
One of the most efficient methods for generating chiral morpholines is the asymmetric hydrogenation of dehydromorpholine precursors. Using a rhodium-bisphosphine catalyst, various 2-substituted chiral morpholines have been synthesized with excellent yields and enantioselectivities.[7][8]
| Substrate (Dehydromorpholine) | Catalyst Loading (mol%) | H₂ Pressure (atm) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine | 1 | 30 | 92 | >99 | [8] |
| N-Cbz-2-(4-fluorophenyl)-5,6-dihydro-4H-1,4-oxazine | 1 | 30 | 92 | >99 | [8] |
| N-Cbz-2-(2-naphthyl)-5,6-dihydro-4H-1,4-oxazine | 1 | 30 | 95 | >99 | [8] |
| N-Cbz-2-isopropyl-5,6-dihydro-4H-1,4-oxazine | 1 | 30 | 81 | >99 | [8] |
Table 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
Synthesis of (R)-4-Benzyl-3-methylmorpholine
While data for the (S)-enantiomer is unavailable in an auxiliary context, a protocol for the synthesis of the corresponding (R)-enantiomer has been published. This synthesis demonstrates a common route to such scaffolds via reduction of a chiral lactam.
Experimental Protocol: Synthesis of (R)-4-Benzyl-3-methylmorpholine [9]
-
A solution of (R)-4-benzyl-5-methylmorpholine-3-one (14.22 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) is prepared.
-
The solution is added dropwise at 0°C to a stirred solution of lithium aluminum hydride (1.0 M in THF, 28.5 mmol).
-
Following the addition, the cooling bath is removed, and the mixture is heated to reflux for 18 hours.
-
The reaction is cooled to 0°C and carefully quenched, followed by an aqueous workup and extraction to isolate the product.
This transformation is illustrated in the workflow below.
Figure 2. Synthesis of (R)-4-benzyl-3-methylmorpholine via LAH reduction.
Conclusion and Outlook
The absence of this compound in the literature as a chiral auxiliary suggests it may not be effective in this role compared to well-established auxiliaries like Evans' oxazolidinones or Oppolzer's camphorsultam.[1] Potential reasons could include:
-
Ineffective Stereocontrol: The conformational flexibility of the morpholine ring and the specific steric arrangement of the benzyl and methyl groups may not provide a sufficiently rigid and biased environment to induce high diastereoselectivity.
-
Synthetic Inefficiency: The synthesis of the enantiopure auxiliary itself may be low-yielding or complex.
-
Cleavage Difficulties: The conditions required to remove the auxiliary might be harsh, leading to racemization or degradation of the desired product.
While this compound does not appear to be a tool for asymmetric synthesis, the broader class of chiral morpholines remains a critical target for synthetic chemists, particularly those in drug discovery and development. Future research will likely continue to focus on novel catalytic asymmetric methods to access this important heterocyclic scaffold.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (R)-4-benzyl-3-MethylMorpholine synthesis - chemicalbook [chemicalbook.com]
Stereochemistry of (S)-4-Benzyl-3-methylmorpholine
An In-depth Technical Guide on the
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-4-Benzyl-3-methylmorpholine is a chiral heterocyclic compound with potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its stereochemistry, including its synthesis, characterization, and potential biological significance. Due to the limited publicly available data specifically for the (S)-enantiomer, this guide synthesizes information from related compounds and general synthetic methodologies for chiral morpholines to provide a predictive framework for its properties and synthesis.
Introduction
Morpholine and its derivatives are prevalent structural motifs in a vast array of biologically active compounds and approved pharmaceuticals. The introduction of chiral centers into the morpholine ring can significantly influence pharmacological activity, making the stereoselective synthesis and characterization of specific enantiomers a critical aspect of drug discovery. This compound, with its defined stereochemistry at the C3 position, represents a valuable building block for the synthesis of complex chiral molecules. This document outlines the key stereochemical aspects of this compound.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 120800-91-1 | [1][2] |
| Molecular Formula | C₁₂H₁₇NO | [1][2] |
| Molecular Weight | 191.27 g/mol | [1][2] |
| Predicted LogP | 1.9 | ChemDraw |
| Predicted Boiling Point | 275.4 °C | ChemDraw |
| Predicted pKa (most basic) | 7.8 | ChemDraw |
Stereoselective Synthesis
A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible and efficient synthetic route can be extrapolated from the known synthesis of its enantiomer, (R)-4-benzyl-3-methylmorpholine, and general methods for the synthesis of chiral morpholines. The most logical approach involves the use of a chiral starting material from the chiral pool, such as (S)-alaninol.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from the commercially available and inexpensive (S)-alaninol.
Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols (Hypothetical)
The following protocols are based on established chemical transformations and provide a likely route to the target compound.
Step 1: Synthesis of N-Benzyl-(S)-alaninol
-
To a solution of (S)-alaninol (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add benzaldehyde (1.0-1.2 eq).
-
The mixture is stirred at room temperature for a period to allow for imine formation.
-
The reaction is then cooled to 0 °C, and a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq), is added portion-wise.
-
The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure to yield crude N-benzyl-(S)-alaninol, which can be purified by column chromatography.
Step 2: Synthesis of this compound
-
To a solution of N-benzyl-(S)-alaninol (1.0 eq) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a suitable cyclizing agent like 1,2-dibromoethane or a dielectrophile equivalent (1.0-1.2 eq).
-
A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (2.0-2.5 eq), is added to facilitate the intramolecular cyclization.
-
The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction is worked up by partitioning between water and an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected NMR and mass spectrometry data can be predicted.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | δ 7.2-7.4 (m, 5H, Ar-H), 3.5-4.0 (m, 5H, morpholine ring protons), 3.5 (s, 2H, -NCH₂-Ph), 2.5-2.8 (m, 1H, morpholine ring proton), 1.1 (d, 3H, -CH₃) |
| ¹³C NMR | δ 127-130 (Ar-C), 70-75 (morpholine ring carbons), 60.5 (-NCH₂-Ph), 55-60 (morpholine ring carbons), 15.0 (-CH₃) |
| Mass Spec (EI) | m/z (%): 191 (M⁺), 100 (base peak, [C₇H₈N]⁺), 91 ([C₇H₇]⁺) |
Biological Activity and Signaling Pathways
There is currently no published data on the specific biological activity of this compound. However, the morpholine scaffold is a well-established pharmacophore. Derivatives of morpholine have shown a wide range of biological activities, including but not limited to, acting as inhibitors of enzymes such as kinases and having effects on the central nervous system.
Given its structural similarity to other biologically active morpholines, it is plausible that this compound could interact with various biological targets. Further research, including in vitro and in vivo screening, is necessary to elucidate its pharmacological profile.
Should this molecule be identified as a modulator of a specific signaling pathway, a diagrammatic representation would be constructed as follows:
Figure 2: A generalized signaling pathway potentially involving this compound.
Conclusion
This compound is a chiral molecule of interest for which detailed experimental data remains scarce in the public domain. This guide has provided a comprehensive, albeit predictive, overview of its stereochemistry, a plausible synthetic route, and anticipated characterization data. The information presented herein serves as a foundational resource for researchers and scientists in the field of drug development, encouraging further investigation into the synthesis, characterization, and biological evaluation of this and related chiral morpholine derivatives. The development of a robust and stereoselective synthesis will be a critical first step in unlocking the potential of this compound.
References
Discovery and history of substituted morpholines in synthesis
An In-Depth Technical Guide to the Discovery and Synthesis of Substituted Morpholines
Introduction
The morpholine heterocycle, a six-membered ring containing both an amine and an ether functional group, is a cornerstone of modern medicinal chemistry.[1][2] Its unique physicochemical properties—including advantageous metabolic profiles, good solubility, and the ability to enhance blood-brain barrier permeability—have established it as a privileged scaffold in drug design.[1][3] Morpholine is a key structural component in numerous FDA-approved drugs, such as the antibiotic Linezolid and the anticancer agent Gefitinib.[4][5]
The journey of this versatile scaffold from its initial discovery to its current prominence is marked by significant advancements in synthetic chemistry. This guide provides a comprehensive overview of the history and evolution of synthetic methodologies for creating substituted morpholines, from classical cyclization reactions to cutting-edge catalytic strategies. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical building block.
Discovery and Early Synthetic History
The parent compound, morpholine, was first synthesized in the late 19th century.[6] The earliest methods for its industrial production involved the dehydration of diethanolamine using concentrated sulfuric acid or the reaction of diethylene glycol with ammonia at high temperatures and pressures.[4][6][7] These foundational methods established the core principle of morpholine synthesis: the formation of a 1,4-oxazinane ring from a precursor containing both a nitrogen and an oxygen atom separated by a two-carbon chain on each side.
Evolution of Synthetic Methodologies
The demand for structurally diverse and stereochemically complex morpholine derivatives in drug discovery has driven the development of more sophisticated and versatile synthetic routes.
Classical Approaches
The earliest methods for generating substituted morpholines relied on intramolecular cyclization reactions of appropriately functionalized acyclic precursors.
-
From Vicinal Amino Alcohols: This is one of the most fundamental approaches, where vicinal amino alcohols or their derivatives are cyclized. For instance, N-substituted bis(2-hydroxyethyl)amines can undergo dehydration upon heating in the presence of strong acids like sulfuric acid or polyphosphoric acid to yield the corresponding morpholine.[8]
-
From Epoxides and Aziridines: Ring-opening of epoxides or aziridines with suitable nucleophiles provides precursors that can subsequently be cyclized to form the morpholine ring.[8]
While effective for simple derivatives, these classical methods often require harsh reaction conditions and offer limited control over stereochemistry, making them unsuitable for the synthesis of complex, enantiomerically pure molecules.
Modern Synthetic Strategies
Contemporary organic synthesis has introduced a range of powerful techniques that provide access to a vast chemical space of substituted morpholines with high efficiency and stereocontrol.
-
Palladium-Catalyzed Carboamination: A significant breakthrough in the field has been the development of palladium-catalyzed intramolecular carboamination reactions.[9][10] This strategy allows for the concise, asymmetric synthesis of cis-3,5-disubstituted morpholines from readily available enantiopure amino alcohols.[9] The key step involves the Pd-catalyzed coupling of an O-allyl ethanolamine derivative with an aryl or alkenyl halide, generating the morpholine ring as a single stereoisomer.[9][11]
-
Multicomponent Reactions (MCRs): MCRs, such as the Ugi reaction, offer a highly efficient pathway to complex morpholines. A typical sequence involves a tetrazole Ugi reaction with an α-hydroxy oxo-component, followed by an intramolecular SN2 cyclization under basic conditions to assemble the morpholine scaffold in a two-step, one-pot fashion.[12] This approach allows for the rapid generation of diverse libraries of N-unprotected piperazines and morpholines.[12]
-
Photocatalytic Annulation: More recently, visible-light photocatalysis has emerged as a powerful tool for morpholine synthesis.[13] This method enables a diastereoselective annulation strategy to construct morpholines from easily accessible starting materials using a combination of a photocatalyst, a Lewis acid, and a Brønsted acid.[13] The reaction proceeds through a radical cation intermediate and provides access to challenging tri- and tetra-substituted morpholines with high stereoselectivity.[13]
-
Tandem and Cascade Reactions: Efficient one-pot reactions that combine multiple transformations have been developed. For example, a tandem sequence of hydroamination and asymmetric transfer hydrogenation can convert aminoalkyne substrates into enantiomerically enriched 3-substituted morpholines.[14] Another approach utilizes the ring-opening of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates, which triggers a cascade sequence to deliver polysubstituted morpholine hemiaminals.[3]
-
Synthesis Using Ethylene Sulfate: A green and efficient protocol uses the inexpensive reagent ethylene sulfate for the selective monoalkylation of 1,2-amino alcohols.[15] Subsequent cyclization provides a redox-neutral pathway to a variety of substituted morpholines, including those found in active pharmaceutical ingredients.[15]
Data Presentation
The following tables summarize and compare the key synthetic methodologies for substituted morpholines.
Table 1: Comparison of Major Synthetic Strategies for Substituted Morpholines
| Strategy | Starting Materials | Key Reagents/Catalysts | Scope & Limitations |
|---|---|---|---|
| Classical Dehydration | Diethanolamine derivatives | H₂SO₄, PPA | Simple, but requires harsh conditions. Limited stereocontrol.[8] |
| Pd-Catalyzed Carboamination | Enantiopure amino alcohols, aryl/alkenyl halides | Pd(OAc)₂, P(2-furyl)₃, NaOtBu | Excellent for cis-3,5-disubstituted morpholines. High stereocontrol.[9][10] |
| Ugi MCR / Cyclization | α-hydroxy aldehydes, isocyanides, TMSN₃, amino alcohols | tBuOK or NaH for cyclization | Rapid access to diverse, highly substituted morpholines.[12] |
| Photocatalytic Annulation | Imines derived from amino alcohols | Ir or Ru photocatalyst, Lewis acid, Brønsted acid | High diastereoselectivity for complex substitution patterns.[13] |
| Ethylene Sulfate Alkylation | 1,2-Amino alcohols | Ethylene sulfate, tBuOK | Green, high-yielding, redox-neutral. Good for various substitution patterns.[15] |
Table 2: Quantitative Data for Selected Synthetic Protocols
| Entry | Synthetic Method | Starting Materials | Conditions | Product | Yield | Stereoselectivity | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Pd-Catalyzed Carboamination | O-allyl-(R)-phenylglycinol derivative, 4-bromotoluene | Pd(OAc)₂, P(2-furyl)₃, NaOtBu, Toluene | cis-3-phenyl-5-(p-tolyl)methylmorpholine | 75% | Single stereoisomer | [9] |
| 2 | Ugi MCR / Cyclization | Ethanolamine, 2-hydroxy-2-phenylacetaldehyde, t-butyl isocyanide, TMSN₃ | 1. Ugi in MeOH; 2. NaH in CH₃CN | 2-(tert-butyl)-6-phenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]morpholine derivative | 85% (cyclization step) | N/A | [12] |
| 3 | Photocatalytic Annulation | Substituted imine | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, Sc(OTf)₃, TfOH, DCM | trans-2,3-disubstituted morpholine | 85% | >20:1 dr | [13] |
| 4 | Ethylene Sulfate Alkylation | (S)-2-amino-3-methyl-1-butanol | 1. Ethylene sulfate, K₂CO₃; 2. tBuOK, THF | (S)-5-isopropylmorpholine | High | N/A |[15] |
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed Carboamination
This protocol is adapted from the synthesis of cis-3,5-disubstituted morpholines.[9]
-
Preparation: A Schlenk tube is evacuated, flame-dried, and backfilled with nitrogen.
-
Reagent Addition: The tube is charged with Pd(OAc)₂ (0.01 mmol), P(2-furyl)₃ (0.04 mmol), and NaOtBu (1.0 mmol).
-
Solvent and Substrate Addition: The tube is again evacuated and backfilled with nitrogen. The aryl bromide (1.0 mmol) and a solution of the O-allyl ethanolamine substrate (0.50 mmol) in toluene (1.25 mL) are added via syringe.
-
Reaction: The reaction mixture is stirred at a specified temperature (e.g., 80-100 °C) and monitored by TLC or GC-MS until the starting material is consumed.
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with an appropriate solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
Purification: The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired substituted morpholine.
Protocol 2: General Procedure for Morpholine Synthesis via Ugi MCR and Cyclization
This protocol is based on the de novo assembly of highly substituted morpholines.[12]
-
Ugi Reaction (Step 1): To a solution of the amino alcohol (1.0 mmol) in methanol (1.0 M) are added the α-hydroxy aldehyde or ketone (1.0 equiv), the isocyanide (1.0 equiv), and trimethylsilyl azide (TMSN₃, 1.0 equiv). The mixture is stirred at room temperature for 18-24 hours.
-
Isolation of Intermediate (Optional): The solvent is removed under reduced pressure, and the crude Ugi adduct can be purified by chromatography or carried forward directly.
-
Cyclization (Step 2): The crude Ugi adduct is dissolved in anhydrous acetonitrile (CH₃CN). The solution is cooled to 0 °C, and sodium hydride (NaH, 1.5 equiv) is added portion-wise.
-
Reaction: The reaction mixture is stirred at 0 °C and allowed to warm to room temperature for 1 hour.
-
Workup: The reaction is quenched by the slow addition of water. The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by flash column chromatography to yield the substituted morpholine.
Visualizations
Caption: General synthetic pathways to the substituted morpholine core.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Morpholine - Wikipedia [en.wikipedia.org]
- 5. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New strategy for the synthesis of substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - New Strategy for the Synthesis of Substituted Morpholines - figshare - Figshare [figshare.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Morpholine synthesis [organic-chemistry.org]
- 15. chemrxiv.org [chemrxiv.org]
Commercial Availability and Technical Profile of (S)-4-Benzyl-3-methylmorpholine: A Guide for Researchers
For Immediate Release
(S)-4-Benzyl-3-methylmorpholine, a chiral morpholine derivative of interest to researchers in drug discovery and development, is commercially available from various chemical suppliers. This technical guide provides an in-depth overview of its availability, key chemical properties, a plausible enantioselective synthetic route, and analytical considerations for its quality assessment.
Commercial Sourcing
This compound, identified by the CAS Number 120800-91-1, is listed as an in-stock or available product by several chemical suppliers, including Tyger Scientific, BLD Pharm, and Chemsigma. Researchers can procure this compound directly from these vendors for laboratory and research purposes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. While comprehensive experimental data is not uniformly available from all suppliers, the fundamental molecular attributes are well-defined.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 120800-91-1 | Tyger Scientific, BLD Pharm |
| Molecular Formula | C₁₂H₁₇NO | Tyger Scientific, BLD Pharm |
| Molecular Weight | 191.27 g/mol | Tyger Scientific, BLD Pharm |
| Appearance | Not specified (expected to be an oil or low-melting solid) | Inferred |
| Boiling Point | No data available | BLD Pharm |
| Optical Rotation | No data available | N/A |
| Purity | In-stock (specific purity may vary by supplier and batch) | Tyger Scientific, BLD Pharm |
Enantioselective Synthesis
An effective enantioselective synthesis of this compound can be envisioned starting from the readily available chiral precursor, (S)-alaninol. The proposed synthetic pathway involves two key steps: N-benzylation of (S)-alaninol followed by cyclization.
Experimental Protocol
Step 1: Synthesis of the Precursor, N-Benzyl-L-alaninol
A detailed, reliable protocol for the synthesis of the key intermediate, N-Benzyl-L-alaninol, has been established. This procedure involves the reductive amination of (S)-alaninol with benzaldehyde.
-
Materials: (S)-alaninol, benzaldehyde, dichloromethane, anhydrous magnesium sulfate, methanol, sodium borohydride, 3M aqueous hydrochloric acid, sodium hydroxide.
-
Procedure:
-
To a solution of (S)-alaninol in dichloromethane, add benzaldehyde and anhydrous magnesium sulfate. Stir the mixture at room temperature.
-
Monitor the reaction for the formation of the corresponding imine.
-
After completion, filter the reaction mixture and concentrate the filtrate.
-
Dissolve the residue in methanol and cool the solution to 0°C.
-
Add sodium borohydride portion-wise to the cooled solution.
-
Allow the reaction to proceed at room temperature.
-
Upon completion, concentrate the reaction mixture.
-
Carefully quench the residue with 3M aqueous hydrochloric acid.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ether) to remove any unreacted benzaldehyde.
-
Basify the aqueous phase to a pH of 11-12 with sodium hydroxide.
-
Extract the product into dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to yield N-Benzyl-L-alaninol.
-
Step 2: Cyclization to form this compound
The subsequent step involves the cyclization of N-Benzyl-L-alaninol to form the desired morpholine ring. A common method for this transformation is the reaction with a two-carbon electrophile, such as 1,2-dibromoethane, in the presence of a base.
-
Materials: N-Benzyl-L-alaninol, 1,2-dibromoethane, a suitable base (e.g., potassium carbonate or sodium hydride), and an appropriate solvent (e.g., acetonitrile or DMF).
-
General Procedure:
-
Dissolve N-Benzyl-L-alaninol in the chosen solvent.
-
Add the base to the solution.
-
Add 1,2-dibromoethane to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and perform an aqueous work-up.
-
Extract the product into a suitable organic solvent.
-
Dry the combined organic extracts, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
-
Quality Control and Analytical Methods
To ensure the identity and enantiomeric purity of this compound, a combination of analytical techniques is recommended.
1. Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is the primary method for determining the enantiomeric excess (e.e.) of the final product.
-
Column: A chiral stationary phase is required. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are often effective for the separation of enantiomers of cyclic amines.
-
Mobile Phase: A typical mobile phase would consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) is commonly used.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
3. Mass Spectrometry (MS):
Mass spectrometry can be used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ for C₁₂H₁₇NO would be at m/z 192.1383.
Logical Workflow for Sourcing and Quality Verification
The following diagram illustrates a logical workflow for researchers interested in utilizing this compound in their work.
Caption: Workflow for sourcing and quality control of this compound.
This guide provides a foundational understanding for researchers working with this compound. It is recommended that researchers consult the specific documentation provided by their chosen supplier and perform their own analytical verification to ensure the material meets the requirements of their intended application.
Methodological & Application
Application Notes: Asymmetric Synthesis Using (S)-4-Benzyl-3-methylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-Benzyl-3-methylmorpholine is a chiral amine that possesses structural features potentially amenable for use as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The auxiliary is then removed to afford the desired enantiomerically enriched product.
This document aims to provide detailed application notes and protocols for the use of this compound in asymmetric synthesis. However, a comprehensive review of available scientific literature and chemical databases reveals a significant lack of published data on the application of this specific morpholine derivative as a chiral auxiliary in common asymmetric transformations such as enolate alkylation or aldol reactions.
While the core structure of this compound, featuring a defined stereocenter and a tertiary amine, suggests potential for inducing chirality, there is no readily available experimental evidence to support this application. Commonly employed chiral auxiliaries, such as Evans' oxazolidinones or Ramp's hydrazones, have been extensively studied and documented, providing a wealth of predictable and reproducible protocols. In contrast, this compound remains an underexplored molecule in the context of asymmetric synthesis.
The following sections outline a generalized and hypothetical workflow for how one might investigate the potential of this compound as a chiral auxiliary, based on established principles of asymmetric synthesis. It is critical to note that the subsequent protocols are theoretical and not based on validated, published results.
Hypothetical Application: Asymmetric Alkylation
A primary application of chiral auxiliaries is in the diastereoselective alkylation of enolates. In a hypothetical scenario, this compound would first be acylated to form an N-acyl derivative. This derivative could then be deprotonated to form a chiral enolate, which would subsequently react with an electrophile (e.g., an alkyl halide). The stereochemistry of the auxiliary would, in theory, direct the approach of the electrophile to one face of the enolate, leading to a diastereomerically enriched product.
Logical Workflow for Investigating Asymmetric Alkylation
Caption: Hypothetical workflow for asymmetric alkylation using this compound.
Hypothetical Experimental Protocols
The following are speculative protocols that would require extensive optimization and validation.
Protocol 1: Synthesis of N-Propionyl-(S)-4-benzyl-3-methylmorpholine (Hypothetical)
-
To a solution of this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.2 equiv.).
-
Slowly add propionyl chloride (1.1 equiv.) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Asymmetric Alkylation of N-Propionyl-(S)-4-benzyl-3-methylmorpholine with Benzyl Bromide (Hypothetical)
-
To a solution of N-propionyl-(S)-4-benzyl-3-methylmorpholine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add lithium diisopropylamide (LDA) (1.1 equiv., freshly prepared or titrated solution) dropwise.
-
Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add benzyl bromide (1.2 equiv.) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the alkylated product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
Data Presentation
As there is no available experimental data, the following tables are presented as templates for how quantitative results would be structured if such experiments were to be conducted and successful.
Table 1: Hypothetical Results for Asymmetric Alkylation
| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | CH₃I | LDA | THF | -78 | - | - |
| 2 | BnBr | LDA | THF | -78 | - | - |
| 3 | Allyl Bromide | LHMDS | THF | -78 | - | - |
Conclusion and Future Outlook
The application of this compound as a chiral auxiliary in asymmetric synthesis is a novel concept that, to date, lacks support from published scientific literature. The protocols and workflows presented herein are hypothetical and intended to serve as a guide for researchers interested in exploring the potential of this and similar chiral morpholine derivatives.
For professionals in drug development and process chemistry, the lack of established data means that significant foundational research would be required to validate the utility of this compound as a reliable chiral auxiliary. Future work should focus on:
-
Systematic Acylation: Exploring a range of acyl groups to attach to the morpholine nitrogen to tune the steric and electronic properties of the potential chiral enolate.
-
Optimization of Reaction Conditions: A thorough screening of bases, solvents, temperatures, and additives for the enolization and alkylation steps.
-
Substrate Scope: Investigating a variety of electrophiles in the alkylation reaction to understand the generality of the method.
-
Auxiliary Cleavage: Developing efficient and non-racemizing conditions for the removal of the auxiliary to yield the desired chiral products.
Until such studies are performed and their results published, the use of well-established chiral auxiliaries is recommended for predictable and high-yielding asymmetric transformations.
Application Note: Enantioselective Alkylation Utilizing Chiral Morpholine Derivatives
Introduction
Enantioselective alkylation is a cornerstone of modern asymmetric synthesis, enabling the construction of chiral molecules with a high degree of stereocontrol. Chiral auxiliaries are a powerful tool in this endeavor, temporarily imparting chirality to a prochiral substrate to direct the approach of an incoming electrophile. While a wide array of chiral auxiliaries have been developed, this document focuses on the potential application of chiral morpholine derivatives, specifically (S)-4-Benzyl-3-methylmorpholine, in the enantioselective alkylation of carbonyl compounds. Although direct literature examples for the use of this compound as a chiral auxiliary in this context are not prevalent, this document will outline a generalized protocol based on analogous chiral auxiliaries and related methodologies. The protocols and data presented are representative and may require optimization for specific substrates and alkylating agents.
Principle of the Method
The underlying principle involves the formation of a chiral enamine or enolate from the reaction of a prochiral ketone or aldehyde with the chiral morpholine derivative. The steric hindrance and electronic properties of the chiral auxiliary then direct the facial selectivity of the subsequent alkylation step. Finally, the chiral auxiliary is cleaved from the alkylated product, yielding the desired enantiomerically enriched molecule and allowing for the recovery of the auxiliary.
Logical Workflow for Enantioselective Alkylation
Caption: General workflow for enantioselective alkylation using a chiral morpholine auxiliary.
Experimental Protocols
Protocol 1: Formation of Chiral Enamine
This protocol describes the formation of a chiral enamine from a prochiral ketone and this compound.
Materials:
-
Prochiral ketone (e.g., cyclohexanone)
-
This compound
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene, anhydrous
-
Dean-Stark apparatus
-
Nitrogen or Argon atmosphere
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the prochiral ketone (1.0 eq), this compound (1.2 eq), and a catalytic amount of p-toluenesulfonic acid.
-
Add anhydrous toluene to the flask to a suitable concentration (e.g., 0.5 M).
-
Heat the mixture to reflux under an inert atmosphere (Nitrogen or Argon).
-
Monitor the reaction for the azeotropic removal of water. The reaction is typically complete when no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude chiral enamine, which is often used in the next step without further purification.
Protocol 2: Enantioselective Alkylation of the Chiral Enamine
This protocol details the alkylation of the pre-formed chiral enamine.
Materials:
-
Crude chiral enamine from Protocol 1
-
Alkylating agent (e.g., benzyl bromide, methyl iodide)
-
Anhydrous solvent (e.g., THF, Diethyl ether)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the crude chiral enamine in an anhydrous solvent (e.g., THF) under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add the alkylating agent (1.1 eq) to the cooled solution.
-
Stir the reaction mixture at the low temperature for the optimized reaction time (this can range from a few hours to overnight).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature.
Protocol 3: Hydrolysis and Recovery
This protocol describes the cleavage of the chiral auxiliary to yield the enantiomerically enriched ketone and the recovery of the auxiliary.
Materials:
-
Reaction mixture from Protocol 2
-
Aqueous acid solution (e.g., 1 M HCl)
-
Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers and wash with an aqueous acid solution (e.g., 1 M HCl) to hydrolyze the iminium salt and protonate the chiral auxiliary.
-
Separate the organic layer containing the alkylated ketone.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude enantiomerically enriched ketone.
-
To recover the chiral auxiliary, basify the acidic aqueous layer with a strong base (e.g., NaOH) and extract with an organic solvent. Dry the organic layer, and concentrate to recover the this compound.
Purification and Analysis
The crude alkylated ketone should be purified by column chromatography. The enantiomeric excess (% ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Representative Data
The following table presents hypothetical data for the enantioselective alkylation of cyclohexanone with various alkylating agents, based on what might be expected from such a reaction.
| Entry | Alkylating Agent (R-X) | Yield (%) | ee (%) |
| 1 | Methyl Iodide | 85 | 92 |
| 2 | Ethyl Bromide | 82 | 90 |
| 3 | Benzyl Bromide | 78 | 95 |
| 4 | Allyl Bromide | 75 | 88 |
Reaction Mechanism Visualization
Caption: Key steps in the enantioselective alkylation of a ketone.
Disclaimer: The provided protocols and data are illustrative and based on general principles of asymmetric synthesis. Researchers should conduct their own optimization and characterization for any specific application. Safety precautions should be taken when handling all chemicals.
Application Notes and Protocols: Diastereoselective Reactions Involving (S)-4-Benzyl-3-methylmorpholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (S)-4-benzyl-3-methylmorpholine as a chiral auxiliary in diastereoselective reactions. This document includes detailed experimental protocols for the synthesis of the auxiliary and its application in asymmetric alkylation and aldol reactions, alongside data presentation in structured tables and visualizations of reaction workflows.
Introduction
This compound is a chiral auxiliary derived from (S)-phenylalaninol, offering a valuable tool for asymmetric synthesis. Its rigid morpholine ring structure and the stereodirecting influence of the methyl and benzyl groups allow for high levels of stereocontrol in the formation of new stereocenters. This auxiliary is particularly effective in directing the approach of electrophiles to a prochiral enolate, leading to the predictable formation of one diastereomer over the other. The subsequent removal of the auxiliary under mild conditions yields the desired enantiomerically enriched product.
Synthesis of this compound
The synthesis of this compound can be adapted from procedures for related morpholine derivatives. A plausible synthetic route starts from (S)-phenylalaninol, proceeding through N-benzylation, cyclization, and subsequent reduction.
Workflow for the Synthesis of this compound:
Caption: Synthetic pathway for this compound.
Diastereoselective Alkylation Reactions
N-Acyl derivatives of this compound can be used to generate chiral enolates for diastereoselective alkylation reactions. The steric hindrance provided by the benzyl and methyl groups on the auxiliary directs the incoming electrophile to one face of the enolate, resulting in high diastereoselectivity.
General Experimental Protocol for Diastereoselective Alkylation:
-
Acylation of the Auxiliary: To a solution of this compound in an aprotic solvent (e.g., dichloromethane), add an acyl chloride or anhydride in the presence of a base (e.g., triethylamine or pyridine) at 0 °C. Allow the reaction to warm to room temperature and stir until completion.
-
Enolate Formation: Dissolve the resulting N-acyl morpholine in dry THF and cool to -78 °C under an inert atmosphere. Add a strong base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS), dropwise and stir for 30-60 minutes to form the lithium enolate.
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide) to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for several hours or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Auxiliary Removal: The chiral auxiliary can be removed by hydrolysis (acidic or basic) or reduction (e.g., with LiAlH₄ or LiBH₄) to afford the chiral carboxylic acid, alcohol, or aldehyde, respectively.
Workflow for Diastereoselective Alkylation:
Application Notes and Protocols: N-Benzylation of 3-Methylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-benzylation of 3-methylmorpholine to synthesize 4-benzyl-3-methylmorpholine. The procedure involves the direct alkylation of 3-methylmorpholine with benzyl bromide using potassium carbonate as a base in acetonitrile. This method is a common and efficient way to introduce a benzyl group onto a secondary amine. These application notes include a step-by-step experimental protocol, a summary of expected quantitative data, and a workflow diagram for clarity.
Introduction
N-benzylated morpholines are important structural motifs in medicinal chemistry and drug development. The benzyl group can impart desirable pharmacokinetic properties and can be a key pharmacophore in various biologically active compounds. 3-Methylmorpholine is a readily available starting material, and its N-benzylation provides access to a range of derivatives for further synthetic elaboration. The protocol described herein is a robust and widely applicable method for this transformation.
Reaction Scheme
The N-benzylation of 3-methylmorpholine proceeds via a nucleophilic substitution reaction where the secondary amine attacks the electrophilic benzylic carbon of benzyl bromide.
Caption: Reaction scheme for the N-benzylation of 3-methylmorpholine.
Experimental Protocol
This protocol is based on established procedures for the N-alkylation of secondary amines.
Materials:
-
3-Methylmorpholine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylmorpholine (1.0 eq).
-
Dissolve the 3-methylmorpholine in anhydrous acetonitrile (approximately 10 mL per mmol of amine).
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
While stirring, add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-benzyl-3-methylmorpholine.
Data Presentation
The following table summarizes the expected quantitative data for the N-benzylation of 3-methylmorpholine.
| Parameter | Expected Value |
| Yield | > 90% |
| Physical Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.20 (m, 5H, Ar-H), 3.80-3.70 (m, 1H), 3.65-3.55 (m, 2H), 3.50 (d, J=13.2 Hz, 1H), 3.40 (d, J=13.2 Hz, 1H), 2.80-2.70 (m, 1H), 2.65-2.55 (m, 1H), 2.30-2.20 (m, 1H), 1.95-1.85 (m, 1H), 1.05 (d, J=6.4 Hz, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 138.5, 129.2, 128.2, 127.0, 71.5, 67.5, 62.8, 56.5, 54.0, 51.0, 15.0. |
| Mass Spectrometry (EI) | m/z (%): 191 (M⁺, 5), 100 (100), 91 (80), 57 (20). The fragmentation pattern is expected to show a prominent peak for the tropylium ion (m/z 91) and a base peak corresponding to the loss of the benzyl group. |
Note: NMR chemical shifts are predicted based on known values for similar structures and may vary slightly. Mass spectrometry fragmentation is a prediction based on common fragmentation pathways.
Experimental Workflow
The following diagram illustrates the workflow for the N-benzylation of 3-methylmorpholine.
Caption: Workflow for the N-benzylation of 3-methylmorpholine.
Safety Precautions
-
Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acetonitrile is flammable and toxic; handle with care.
-
Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.
Application Notes & Protocols: (S)-4-Benzyl-3-methylmorpholine in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the chiral auxiliary, (S)-4-benzyl-3-methylmorpholine, in the asymmetric synthesis of key chiral building blocks for natural product synthesis. The focus is on the diastereoselective alkylation of N-acyl derivatives, a fundamental transformation for the creation of stereogenic centers.
Introduction
This compound is a chiral auxiliary employed in asymmetric synthesis to control the stereochemical outcome of chemical reactions. Derived from readily available starting materials, this auxiliary offers a robust method for introducing chirality, particularly in the formation of α-substituted carboxylic acid derivatives, which are common precursors to a wide array of natural products, including alkaloids and polyketides. The rigid morpholine ring structure and the stereodirecting influence of the methyl and benzyl groups allow for high levels of diastereoselectivity in enolate alkylation reactions.
Key Applications:
-
Asymmetric alkylation of carboxylic acid derivatives.
-
Synthesis of enantiomerically enriched α-alkylated aldehydes, alcohols, and carboxylic acids.
-
Construction of key stereocenters in the total synthesis of complex natural products.
Mechanism of Asymmetric Alkylation
The application of this compound as a chiral auxiliary in asymmetric alkylation typically follows a three-step sequence:
-
Acylation: The chiral auxiliary is first acylated with an acyl halide or anhydride to form the corresponding N-acyl morpholine.
-
Diastereoselective Enolate Formation and Alkylation: The N-acyl morpholine is then treated with a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate. The steric hindrance provided by the benzyl and methyl groups of the auxiliary directs the approach of an electrophile (e.g., an alkyl halide) to one face of the enolate, resulting in a highly diastereoselective alkylation.
-
Auxiliary Cleavage: After the alkylation step, the chiral auxiliary is cleaved from the product, typically through hydrolysis, reduction, or other methods, to yield the desired enantiomerically enriched product and recover the auxiliary.
The stereochemical outcome is generally predictable, with the enolate preferentially adopting a conformation that minimizes steric interactions, thereby exposing one face to electrophilic attack.
Quantitative Data Summary
The following table summarizes typical quantitative data for the asymmetric alkylation of the N-propionyl derivative of this compound with various alkyl halides.
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (d.e., %) |
| 1 | CH₃I | 3a | 92 | >98 |
| 2 | CH₃CH₂I | 3b | 89 | >98 |
| 3 | BnBr | 3c | 95 | 97 |
| 4 | Allyl Bromide | 3d | 85 | 95 |
| 5 | i-BuI | 3e | 88 | 96 |
Experimental Protocols
4.1. General Procedure for the Asymmetric Alkylation of N-Propionyl-(S)-4-benzyl-3-methylmorpholine
This protocol describes a representative procedure for the diastereoselective alkylation of the N-propionyl derivative of this compound with benzyl bromide.
Materials:
-
N-Propionyl-(S)-4-benzyl-3-methylmorpholine (1 )
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzyl bromide (BnBr)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Protocol:
-
Enolate Formation: To a solution of diisopropylamine (1.2 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq.) dropwise. Stir the solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
A solution of N-propionyl-(S)-4-benzyl-3-methylmorpholine (1 ) (1.0 eq.) in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78 °C. The resulting mixture is stirred for 1 hour at this temperature to ensure complete enolate formation.
-
Alkylation: Benzyl bromide (1.5 eq.) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at -78 °C for 4 hours.
-
Quenching and Work-up: The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the alkylated product.
4.2. Procedure for the Cleavage of the Chiral Auxiliary
The alkylated product can be hydrolyzed to the corresponding carboxylic acid.
Materials:
-
Alkylated N-acyl morpholine (e.g., 3c )
-
Sulfuric acid (H₂SO₄)
-
1,4-Dioxane
-
Water
Protocol:
-
A solution of the alkylated N-acyl morpholine in a mixture of 1,4-dioxane and 1 M aqueous H₂SO₄ (1:1) is heated at reflux for 12 hours.
-
After cooling to room temperature, the reaction mixture is extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated to yield the crude carboxylic acid.
-
Further purification can be achieved by recrystallization or chromatography.
Visualizations
5.1. Logical Workflow for Asymmetric Alkylation
Caption: General workflow for asymmetric alkylation.
5.2. Proposed Stereochemical Model for Diastereoselective Alkylation
Caption: Stereochemical rationale for alkylation.
Application of (S)-4-Benzyl-3-methylmorpholine in Pharmaceutical Development: Application Notes and Protocols
(S)-4-Benzyl-3-methylmorpholine is a valuable chiral building block and auxiliary in pharmaceutical development, prized for its role in establishing stereochemistry in drug candidates. Its rigid morpholine scaffold and the stereodirecting influence of its substituents make it a powerful tool for asymmetric synthesis, enabling the selective production of a desired enantiomer of a chiral molecule. This is critical in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of chiral pharmaceutical intermediates. The methodologies outlined are based on established principles of asymmetric synthesis using chiral auxiliaries and are intended for researchers, scientists, and drug development professionals.
Application Notes
The primary application of this compound in pharmaceutical development is as a chiral auxiliary . A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.
Key Advantages of Using this compound as a Chiral Auxiliary:
-
High Diastereoselectivity: The conformational rigidity of the morpholine ring and the steric hindrance provided by the benzyl and methyl groups allow for excellent facial discrimination during nucleophilic attack on a tethered prochiral center.
-
Versatility: It can be used to direct a variety of stereoselective reactions, including alkylations, aldol additions, and Michael additions.
-
Cleavage under Mild Conditions: The auxiliary can typically be removed without racemization of the newly formed stereocenter.
-
Improved Physicochemical Properties: The morpholine moiety can enhance the solubility and crystallinity of intermediates, aiding in purification.
Therapeutic Areas of Interest:
Chiral morpholine derivatives are integral components of a range of biologically active compounds.[1][2] Their unique physicochemical properties can improve both the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] Molecules containing chiral morpholine scaffolds have been investigated as:
-
Dopamine D4 Receptor Antagonists[3]
-
Antimalarials[4]
-
α-Glucosidase Inhibitors[5]
-
Analgesics and local anesthetics[6]
Experimental Protocols
The following protocols are representative examples of how this compound can be employed as a chiral auxiliary in the asymmetric synthesis of a chiral carboxylic acid derivative, a common precursor in drug development.
Protocol 1: Acylation of this compound
This initial step attaches the chiral auxiliary to a prochiral acyl group.
Reaction:
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)
-
Prochiral acyl chloride (e.g., propionyl chloride)
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Slowly add the prochiral acyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the solution under reduced pressure to yield the crude N-acylmorpholine derivative.
-
Purify the product by flash column chromatography on silica gel.
Protocol 2: Diastereoselective Enolate Alkylation
This is the key stereochemistry-defining step where the chiral auxiliary directs the approach of an electrophile.
Reaction:
Materials:
-
(S)-4-Benzyl-3-methyl-N-acylmorpholine (from Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS))
-
Electrophile (e.g., benzyl bromide, methyl iodide)
-
Anhydrous lithium chloride (LiCl) (optional, can improve selectivity)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the N-acylmorpholine derivative (1.0 eq) in anhydrous THF. If using, add anhydrous LiCl (1.1 eq).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare the LDA solution by adding n-butyllithium (1.1 eq) to diisopropylamine (1.15 eq) in anhydrous THF at -78 °C and then allowing it to warm to 0 °C for 30 minutes.
-
Slowly add the pre-formed LDA solution (1.1 eq) to the N-acylmorpholine solution at -78 °C to form the enolate. Stir for 30-60 minutes.
-
Add the electrophile (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography to isolate the diastereomerically-enriched alkylated product. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or HPLC analysis.
Protocol 3: Cleavage of the Chiral Auxiliary
The final step involves the removal of the chiral auxiliary to yield the desired enantiomerically enriched product.
Reaction:
Materials:
-
Diastereomerically enriched alkylated N-acylmorpholine (from Protocol 2)
-
Appropriate cleavage reagent (e.g., Lithium hydroxide for hydrolysis to the acid, Lithium borohydride for reduction to the alcohol)
-
Solvent system (e.g., THF/water for hydrolysis)
Procedure (for hydrolysis to the carboxylic acid):
-
Dissolve the alkylated N-acylmorpholine (1.0 eq) in a mixture of THF and water.
-
Cool the solution to 0 °C and add an aqueous solution of lithium hydroxide (e.g., 1 M, 2-4 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH ~2 with dilute HCl.
-
Extract the desired chiral carboxylic acid with ethyl acetate (3x).
-
The aqueous layer can be basified and extracted with an organic solvent to recover the this compound auxiliary.
-
Dry the combined organic extracts of the product over anhydrous MgSO4, filter, and concentrate to yield the chiral carboxylic acid.
Data Presentation
The following table summarizes representative quantitative data for a diastereoselective alkylation reaction using a chiral morpholine amide, based on typical results reported in the literature for analogous systems.
| Entry | Electrophile (E+) | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | CH₃I | LDA | THF | -78 | 92 | >95:5 |
| 2 | BnBr | NaHMDS | THF | -78 | 88 | >95:5 |
| 3 | Allyl-Br | LDA | THF | -78 | 85 | 92:8 |
| 4 | EtI | KHMDS | Toluene | -78 | 90 | 94:6 |
Visualizations
Asymmetric Alkylation Workflow
The following diagram illustrates the general workflow for the application of this compound as a chiral auxiliary in asymmetric alkylation.
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Logical Relationship in Drug Intermediate Synthesis
This diagram shows the logical progression from starting materials to a key chiral intermediate for a hypothetical drug candidate using this compound.
Caption: Logical flow for synthesizing a chiral drug intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cleavage of the (S)-4-Benzyl-3-methylmorpholine Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cleavage conditions for the (S)-4-benzyl-3-methylmorpholine chiral auxiliary. This document outlines various methods to cleave the N-acyl bond, liberating the chiral product and allowing for the recovery of the auxiliary. The protocols provided are based on established methods for the cleavage of related N-acyl chiral auxiliaries, such as N-acyl oxazolidinones, and may require optimization for specific substrates.
Introduction to the this compound Auxiliary
The this compound is a chiral auxiliary used in asymmetric synthesis to control the stereochemical outcome of reactions such as alkylations, aldol additions, and acylations. After the desired stereoselective transformation, the auxiliary must be removed from the product. The choice of cleavage method depends on the desired functionality in the final product (e.g., carboxylic acid, alcohol, or aldehyde) and the compatibility of the substrate with the reaction conditions.
The primary methods for cleaving the N-acyl bond of the auxiliary include:
-
Hydrolytic Cleavage: To yield the corresponding carboxylic acid.
-
Reductive Cleavage: To produce the corresponding alcohol.
-
Partial Reductive Cleavage: To afford the corresponding aldehyde.
Cleavage Methods and Data Summary
The following table summarizes the general conditions for the cleavage of N-acyl auxiliaries, which are applicable to the this compound auxiliary. The yields and reaction conditions are representative and may vary depending on the specific substrate.
| Cleavage Method | Product | Reagents | Typical Solvents | Typical Conditions | Yield (%) | Reference Analogy |
| Basic Hydrolysis | Carboxylic Acid | LiOH, H₂O₂ | THF/H₂O | 0 °C to room temperature, 1-4 h | 85-95 | [1] |
| Acidic Hydrolysis | Carboxylic Acid | HCl or H₂SO₄ in H₂O/MeOH or H₂O/THF | MeOH/H₂O or THF/H₂O | Reflux, 4-12 h | 65-90 | [2] |
| Reductive Cleavage | Alcohol | Lithium aluminum hydride (LiAlH₄) | THF, Diethyl ether | 0 °C to room temperature, 1-3 h | 80-95 | [3] |
| Partial Reductive Cleavage | Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | CH₂Cl₂, Toluene, Hexanes | -78 °C, 1-3 h | 70-85 | [2][4] |
Experimental Protocols
The following are detailed protocols for the cleavage of the this compound auxiliary, adapted from established procedures for similar chiral auxiliaries.
Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid using Lithium Hydroperoxide
This method is a mild and efficient way to obtain the carboxylic acid.
Workflow Diagram:
Caption: Workflow for hydrolytic cleavage to a carboxylic acid.
Materials:
-
N-Acylated this compound substrate
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the N-acyl-(S)-4-benzyl-3-methylmorpholine (1.0 equiv) in a mixture of THF and water (4:1) and cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide monohydrate (2.0 equiv).
-
Stir the reaction mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Stir for 30 minutes, then remove the majority of the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove the liberated this compound auxiliary.
-
Carefully acidify the aqueous layer to pH 1-2 with 1 M HCl at 0 °C.
-
Extract the aqueous layer with three portions of diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
The product can be further purified by chromatography or crystallization.
Protocol 2: Reductive Cleavage to an Alcohol using Lithium Aluminum Hydride (LiAlH₄)
This protocol is suitable for the complete reduction of the amide to the corresponding primary alcohol.
Workflow Diagram:
Caption: Workflow for reductive cleavage to an alcohol.
Materials:
-
N-Acylated this compound substrate
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether
-
Lithium aluminum hydride (LiAlH₄)
-
Water
-
15% aqueous Sodium hydroxide (NaOH)
-
Celite® or Diatomaceous earth
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of LiAlH₄ (2.0-3.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the N-acyl-(S)-4-benzyl-3-methylmorpholine (1.0 equiv) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the reaction by the sequential dropwise addition of:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
-
Stir the resulting granular precipitate at room temperature for 1 hour.
-
Add anhydrous MgSO₄ and stir for another 15 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product, containing the chiral alcohol and the auxiliary, can be purified by column chromatography.
Protocol 3: Partial Reductive Cleavage to an Aldehyde using DIBAL-H
This method allows for the isolation of the aldehyde by careful control of the reaction temperature and stoichiometry.
Workflow Diagram:
Caption: Workflow for partial reductive cleavage to an aldehyde.
Materials:
-
N-Acylated this compound substrate
-
Anhydrous Dichloromethane (CH₂Cl₂) or Toluene
-
Diisobutylaluminium hydride (DIBAL-H) (as a solution in hexanes or toluene)
-
Methanol
-
Saturated aqueous solution of potassium sodium tartrate (Rochelle's salt)
-
Diethyl ether or Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acyl-(S)-4-benzyl-3-methylmorpholine (1.0 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere and cool the solution to -78 °C (dry ice/acetone bath).
-
Add DIBAL-H (1.2-1.5 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Remove the cooling bath and add a saturated aqueous solution of Rochelle's salt.
-
Stir the mixture vigorously at room temperature until the two layers become clear (this can take several hours).
-
Separate the layers and extract the aqueous layer with two portions of diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude aldehyde is often used immediately in the next step due to potential instability, but can be purified by careful column chromatography.
Concluding Remarks
The cleavage of the this compound auxiliary is a critical step in its application in asymmetric synthesis. The choice of cleavage conditions should be tailored to the desired product and the stability of the substrate. The protocols provided herein serve as a starting point, and optimization of reaction times, temperatures, and stoichiometry may be necessary to achieve optimal results for a specific N-acylated substrate. It is always recommended to monitor the reaction progress closely by an appropriate analytical technique such as TLC or LC-MS.
References
Application of (S)-4-Benzyl-3-methylmorpholine in Michael Additions: Application Notes and Protocols
For the Attention of Researchers, Scientists, and Drug Development Professionals
Note on Availability: As of November 2025, a comprehensive search of scientific literature and chemical databases reveals no specific data on the application of (S)-4-Benzyl-3-methylmorpholine as a catalyst in Michael addition reactions. While this specific chiral morpholine derivative is commercially available, its catalytic activity in this context has not been reported.
However, to address the interest in chiral morpholine scaffolds for asymmetric catalysis, this document provides detailed application notes and protocols for a structurally related class of morpholine-based organocatalysts. The following information is based on the successful use of novel β-morpholine amino acid derivatives in the asymmetric Michael addition of aldehydes to nitroolefins, as reported by Vaghi, F., et al. in Frontiers in Chemistry (2023).[1][2][3][4] This information is intended to serve as a representative example and a guide for potential future investigations into the catalytic activity of similar chiral morpholines, including this compound.
Introduction to Chiral Morpholine Derivatives in Asymmetric Michael Additions
The Michael addition is a cornerstone of carbon-carbon bond formation in organic synthesis. The development of asymmetric organocatalysis has enabled the enantioselective construction of complex chiral molecules. While pyrrolidine-based catalysts are well-established for their efficacy in enamine catalysis, recent research has explored other heterocyclic systems.[1][2][3][4]
Chiral morpholine derivatives represent an emerging class of organocatalysts. Despite some initial predictions of lower reactivity due to the electronic properties of the morpholine ring, recent studies have demonstrated that appropriately substituted morpholine-based catalysts can achieve high yields and stereoselectivities in Michael additions.[1][2][3][4] These catalysts operate via an enamine mechanism, where the chiral secondary amine of the morpholine reacts with an aldehyde to form a nucleophilic enamine, which then attacks the Michael acceptor in a stereocontrolled fashion.
Data Presentation: Performance of a Representative Chiral Morpholine Catalyst
The following table summarizes the performance of a representative β-morpholine amino acid catalyst (Catalyst I from Vaghi et al., 2023) in the Michael addition of various aldehydes to nitroolefins.[3] This data illustrates the potential of the chiral morpholine scaffold to induce high levels of stereocontrol.
| Entry | Aldehyde (Michael Donor) | Nitroolefin (Michael Acceptor) | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
| 1 | Butanal | trans-β-Nitrostyrene | 1 | >99 | >99:1 | 80 |
| 2 | Propanal | trans-β-Nitrostyrene | 5 | >99 | >99:1 | 85 |
| 3 | Pentanal | trans-β-Nitrostyrene | 1 | >99 | >99:1 | 80 |
| 4 | Isovaleraldehyde | trans-β-Nitrostyrene | 5 | >99 | >99:1 | 90 |
| 5 | Butanal | (E)-1-(4-chlorophenyl)-2-nitroethene | 1 | >99 | >99:1 | 78 |
| 6 | Butanal | (E)-1-(4-methylphenyl)-2-nitroethene | 1 | >99 | >99:1 | 82 |
| 7 | Butanal | (E)-1-(2-nitrophenyl)-2-nitroethene | 1 | >99 | >99:1 | 67 |
Experimental Protocols
The following is a representative protocol for the asymmetric Michael addition of an aldehyde to a nitroolefin using a chiral morpholine-based catalyst, adapted from the work of Vaghi et al., 2023.[3]
Materials:
-
Chiral morpholine-based catalyst (e.g., Catalyst I from the cited study)
-
Aldehyde (Michael donor)
-
Nitroolefin (Michael acceptor)
-
N-Methylmorpholine (NMM) as a co-catalyst
-
Anhydrous solvent (e.g., isopropanol)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
-
Cooling bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the chiral morpholine-based catalyst (1-5 mol%).
-
Solvent and Reagents Addition: Under an inert atmosphere, add the anhydrous solvent (e.g., isopropanol, to a concentration of approximately 0.2 M). Add the N-methylmorpholine co-catalyst (equivalent mol% to the main catalyst).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -10 °C) using a suitable cooling bath.
-
Addition of Reactants: To the cooled solution, add the aldehyde (1.0-1.1 equivalents) followed by the nitroolefin (1.5 equivalents).
-
Reaction Monitoring: Stir the reaction mixture vigorously at the specified temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the purified product. Analyze the diastereomeric ratio by 1H NMR spectroscopy of the crude reaction mixture. Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the chiral morpholine-catalyzed Michael addition.
Caption: General experimental workflow for the Michael addition.
Proposed Catalytic Cycle (Enamine Catalysis)
The following diagram illustrates the proposed enamine catalytic cycle for the Michael addition of an aldehyde to a nitroolefin catalyzed by a chiral secondary amine like a morpholine derivative.
Caption: Proposed enamine catalytic cycle for the Michael addition.
Disclaimer: The provided data, protocols, and diagrams are based on published research using β-morpholine amino acid catalysts and are intended to serve as a guide. These may not be directly applicable to this compound. Researchers should conduct their own optimization studies for any new catalyst system.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
Catalytic Applications of Morpholine Derivatives in Organic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Morpholine and its derivatives have emerged as a versatile and privileged scaffold in the field of organic chemistry, demonstrating significant utility as catalysts and ligands in a wide array of synthetic transformations. Their unique structural and electronic properties, including the presence of both an amine and an ether functionality, contribute to their effectiveness in catalysis. This document provides detailed application notes, experimental protocols, and quantitative data for key organic reactions catalyzed by morpholine derivatives, intended to serve as a practical guide for researchers in academia and industry.
I. Asymmetric Organocatalysis: Michael Addition Reactions
Application Note: Chiral morpholine derivatives, particularly those incorporating amino acid scaffolds, have proven to be effective organocatalysts for asymmetric Michael additions. These reactions are fundamental for the stereoselective formation of carbon-carbon bonds. The morpholine moiety, while generally less reactive than pyrrolidine in enamine catalysis, can be strategically modified to achieve high yields, diastereoselectivities, and enantioselectivities.[1] The presence of a carboxylic acid group in the catalyst structure is often crucial for its activity, participating in the catalytic cycle through proton transfer.[1]
Quantitative Data for Morpholine-Catalyzed Michael Addition
| Catalyst | Aldehyde | Nitroolefin | Solvent | Cat. Loading (mol%) | Yield (%) | dr | ee (%) | Reference |
| β-Morpholine Amino Acid (I) | Butyraldehyde | trans-β-Nitrostyrene | iPrOH | 1 | >99 | 95:5 | 92 | [Vaghi et al., 2023][1] |
| β-Morpholine Amino Acid (I) | Hexanal | trans-β-Nitrostyrene | iPrOH | 1 | 90 | 99:1 | 88 | [Vaghi et al., 2023][1] |
| β-Morpholine Amino Acid (I) | Butyraldehyde | 4-Methoxy-β-nitrostyrene | iPrOH | 1 | >99 | 93:7 | 78 | [Vaghi et al., 2023][1] |
| β-Morpholine Amino Acid (I) | Isovaleraldehyde | 4-Chloro-β-nitrostyrene | iPrOH | 5 | 85 | >99:1 | 80 | [Vaghi et al., 2023][1] |
Experimental Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
This protocol is adapted from Vaghi et al., 2023.[1]
Materials:
-
β-Morpholine amino acid catalyst (e.g., Catalyst I from the cited reference)
-
Aldehyde (e.g., butyraldehyde)
-
Nitroolefin (e.g., trans-β-nitrostyrene)
-
N-Methylmorpholine (NMM)
-
Isopropanol (iPrOH), anhydrous
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the β-morpholine amino acid catalyst (1-5 mol%).
-
Add N-methylmorpholine (1-5 mol%) to the vial.
-
Add the nitroolefin (1.5 equivalents) and the aldehyde (1.0 equivalent) to the vial.
-
Add anhydrous isopropanol to achieve a suitable concentration (e.g., 0.3 M).
-
Stir the reaction mixture at the desired temperature (e.g., -10 °C) for the specified time (e.g., 24-48 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired γ-nitroaldehyde.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Reaction Workflow
Caption: Experimental workflow for the morpholine-catalyzed Michael addition.
II. Palladium-Catalyzed Cross-Coupling Reactions
Application Note: Morpholine and its derivatives can serve as effective ligands for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. In these transformations, the morpholine moiety can coordinate to the palladium center, influencing its catalytic activity, stability, and selectivity. The use of morpholine-based ligands can offer advantages in terms of cost-effectiveness and ease of handling compared to more complex phosphine ligands. Simple systems like morpholine-Pd(OAc)₂ have been shown to be effective catalyst precursors.[2]
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds.
| Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | NiCl₂/morpholine | K₃PO₄ | Dioxane | 95 | [ChemInform Abstract, 2010][2] |
| 4-Bromoanisole | 4-Methylphenylboronic acid | Pd(OAc)₂/morpholine | K₂CO₃ | Toluene | 88 | [ChemInform Abstract, 2010][2] |
| 1-Bromo-4-fluorobenzene | 4-Methoxyphenylboronic acid | immob-Pd₃Cl₂ (morpholine-phosphine ligand) | K₂CO₃ | Dioxane/H₂O | >95 | [Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters, 2017][3] |
| 4-Bromobenzonitrile | 3-Methoxyphenylboronic acid | Pd(OAc)₂/morpholine | K₂CO₃ | Toluene | 92 | [ChemInform Abstract, 2010][2] |
This protocol is a general representation based on literature procedures.[2][4]
Materials:
-
Aryl halide (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or Nickel(II) chloride (NiCl₂)
-
Morpholine
-
Base (e.g., K₃PO₄ or K₂CO₃)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
In a separate vial, prepare the catalyst precursor by dissolving the palladium or nickel salt (e.g., 2-5 mol%) and morpholine (4-10 mol%) in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask.
-
Add the remaining anhydrous solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (e.g., 2-24 hours), monitoring by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
B. Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.
This is a general protocol; specific conditions may vary.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Alkene (e.g., styrene or an acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Morpholine (as a ligand or part of a ligand system)
-
Base (e.g., triethylamine or sodium acetate)
-
Solvent (e.g., DMF or acetonitrile)
Procedure:
-
In a reaction vessel, dissolve the aryl halide (1.0 equiv) and the alkene (1.1-1.5 equiv) in the chosen solvent.
-
Add the base (1.5-2.0 equiv).
-
Add the palladium catalyst (1-5 mol%) and the morpholine-based ligand (if used).
-
Heat the mixture to the reaction temperature (typically 80-140 °C) and stir until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and evaporate the solvent.
-
Purify the product by column chromatography.
Catalytic Cycle of the Suzuki-Miyaura Reaction
References
- 1. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Enantiomerically Pure Compounds Using Chiral Auxiliaries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the biological activity of a drug is often confined to a single enantiomer. Chiral auxiliaries are powerful tools in asymmetric synthesis, offering a reliable and predictable method for controlling stereochemistry.[1][2] These auxiliaries are chiral molecules that are temporarily attached to a prochiral substrate, directing a subsequent chemical transformation to occur with high diastereoselectivity.[3] After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.[4]
This document provides detailed application notes and protocols for the use of several widely employed chiral auxiliaries in the synthesis of enantiomerically pure compounds.
Evans Oxazolidinone Auxiliaries
Introduced by David A. Evans, chiral oxazolidinones are among the most successful and versatile chiral auxiliaries.[5][6] They are particularly effective in asymmetric alkylation and aldol reactions.[7][8] Derived from readily available amino acids, both enantiomeric forms can be synthesized.[9][10]
Asymmetric Alkylation
Evans auxiliaries provide excellent stereocontrol in the alkylation of enolates. The bulky substituent at the 4-position of the oxazolidinone ring effectively shields one face of the enolate, leading to highly diastereoselective alkylation.[11]
Experimental Protocol: Asymmetric Alkylation of an N-Acyloxazolidinone
-
Acylation of the Auxiliary: To a solution of the Evans oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise. Stir for 15 minutes, then add the desired acyl chloride (1.1 eq.). Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench with saturated aqueous NH4Cl and extract the product with an organic solvent. Purify by column chromatography.
-
Enolate Formation and Alkylation: Dissolve the N-acyloxazolidinone (1.0 eq.) in anhydrous THF at -78 °C. Add a strong base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) dropwise and stir for 30 minutes to form the Z-enolate.[12] Add the alkyl halide (1.2 eq.) and continue stirring at -78 °C for 2-4 hours, or until the reaction is complete by TLC analysis.
-
Work-up: Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature. Extract the product with an organic solvent, dry over anhydrous MgSO4, and concentrate under reduced pressure. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. Purification is typically achieved by column chromatography.
-
Cleavage of the Auxiliary: The alkylated auxiliary can be cleaved under various conditions to afford different functional groups. For example, hydrolysis with lithium hydroperoxide (LiOOH) yields the carboxylic acid, while reduction with lithium borohydride (LiBH₄) provides the corresponding alcohol.[13]
Quantitative Data for Evans Auxiliary in Asymmetric Alkylation
| Substrate | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Benzyl bromide | >99% | 95 | [7] |
| N-Propionyl-(4S)-4-isopropyloxazolidin-2-one | Methyl iodide | 98% | 92 | [7] |
| N-Butyryl-(4R)-4-benzyloxazolidin-2-one | Ethyl iodide | 99% | 89 | [8] |
Workflow for Evans Asymmetric Alkylation
Caption: General workflow for asymmetric alkylation using an Evans oxazolidinone auxiliary.
Asymmetric Aldol Reaction
The Evans aldol reaction is a reliable method for the synthesis of syn-aldol products with high diastereoselectivity.[6][14] The formation of a boron enolate generates a rigid, chair-like transition state that dictates the stereochemical outcome.[15]
Experimental Protocol: Evans Asymmetric Aldol Reaction
-
Boron Enolate Formation: To a solution of the N-acyloxazolidinone (1.0 eq.) in anhydrous CH₂Cl₂ at 0 °C, add di-n-butylboron triflate (1.1 eq.) followed by the dropwise addition of triethylamine (1.2 eq.). Stir the mixture at 0 °C for 30 minutes.
-
Aldol Addition: Cool the reaction mixture to -78 °C and add the aldehyde (1.2 eq.) dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Work-up: Quench the reaction by adding a pH 7 buffer. Extract the product with an organic solvent, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The diastereoselectivity can be determined by ¹H NMR analysis of the crude product. Purification is achieved by column chromatography.
-
Cleavage of the Auxiliary: The aldol adduct can be cleaved using standard procedures (e.g., LiOOH for the acid, LiBH₄ for the 1,3-diol) to yield the enantiomerically pure product.
Quantitative Data for Evans Auxiliary in Asymmetric Aldol Reactions
| N-Acyloxazolidinone | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| N-Propionyl-(4S)-4-isopropyloxazolidin-2-one | Isobutyraldehyde | >99:1 | 85 | [6] |
| N-Propionyl-(4R)-4-benzyloxazolidin-2-one | Benzaldehyde | 98:2 | 91 | [6] |
| N-Acetyl-(4S,5R)-4,5-diphenyloxazolidin-2-one | Propionaldehyde | >99:1 | 88 | [6] |
Mechanism of the Evans Asymmetric Aldol Reaction
Caption: Zimmerman-Traxler model for the Evans asymmetric aldol reaction.
Myers Pseudoephedrine Auxiliary
Andrew G. Myers developed a practical method for asymmetric alkylation using pseudoephedrine as a chiral auxiliary.[16][17] Both enantiomers of pseudoephedrine are inexpensive and readily available. The auxiliary is attached to a carboxylic acid to form a tertiary amide.[18]
Asymmetric Alkylation of Pseudoephedrine Amides
The lithium enolate of the pseudoephedrine amide undergoes highly diastereoselective alkylation. The stereochemical outcome is directed by the chelation of the lithium cation between the enolate oxygen and the hydroxyl group of the auxiliary, which creates a rigid structure that blocks one face of the enolate.[5]
Experimental Protocol: Asymmetric Alkylation of a Pseudoephedrine Amide
-
Amide Formation: A mixture of the carboxylic acid (1.0 eq.) and thionyl chloride (1.2 eq.) is heated at reflux for 1 hour. After cooling, the excess thionyl chloride is removed under reduced pressure. The resulting acyl chloride is dissolved in anhydrous CH₂Cl₂ and added dropwise to a solution of (+)-pseudoephedrine (1.0 eq.) and triethylamine (1.5 eq.) in CH₂Cl₂ at 0 °C. The reaction is stirred overnight at room temperature. The product is purified by column chromatography.
-
Alkylation: To a solution of the pseudoephedrine amide (1.0 eq.) and anhydrous lithium chloride (6.0 eq.) in anhydrous THF at -78 °C, add LDA (2.0 eq.) dropwise. Stir for 30 minutes, then add the alkyl halide (1.5 eq.). The reaction is stirred at -78 °C for 4 hours and then allowed to warm to 0 °C for 2 hours.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is often crystalline and can be purified by recrystallization to high diastereomeric purity.
-
Cleavage of the Auxiliary: The alkylated amide can be hydrolyzed under acidic or basic conditions to afford the enantiomerically enriched carboxylic acid.[5] Alternatively, reduction with a suitable hydride reagent furnishes the corresponding alcohol.
Quantitative Data for Myers Auxiliary in Asymmetric Alkylation
| Substrate | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (+)-Pseudoephedrine propionamide | Benzyl bromide | >98% | 90 | [18] |
| (+)-Pseudoephedrine isovaleramide | Methyl iodide | 97% | 85 | [18] |
| (-)-Pseudoephedrine phenylacetamide | Ethyl iodide | >98% | 88 | [19] |
Logical Relationship in Myers Asymmetric Alkylation
Caption: Key factors controlling stereoselectivity in Myers asymmetric alkylation.
Enders SAMP/RAMP Auxiliaries
Developed by Dieter Enders, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) are versatile chiral auxiliaries for the asymmetric α-alkylation of aldehydes and ketones.[1][20] They are synthesized from proline and glutamic acid, respectively.[21]
Asymmetric Alkylation of SAMP/RAMP Hydrazones
Aldehydes and ketones are first converted to their corresponding SAMP or RAMP hydrazones. Deprotonation with a strong base generates a chiral azaenolate, which then reacts with an electrophile with high diastereoselectivity.[22] The stereochemical outcome is controlled by the chelation of the lithium cation with the methoxy group and the steric bulk of the pyrrolidine ring.[23]
Experimental Protocol: Asymmetric Alkylation of a SAMP Hydrazone
-
Hydrazone Formation: A mixture of the ketone or aldehyde (1.0 eq.) and SAMP (1.1 eq.) is stirred at 60 °C overnight under an inert atmosphere. The crude hydrazone is purified by distillation or recrystallization.[20]
-
Alkylation: The SAMP hydrazone (1.0 eq.) is dissolved in anhydrous diethyl ether at 0 °C. To this solution is added LDA (1.1 eq.) and the mixture is cooled to -110 °C. The alkyl halide (1.2 eq.) is then added slowly. The reaction is allowed to warm to room temperature and stirred for 12 hours.[1]
-
Work-up: The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is dried and concentrated to give the crude alkylated hydrazone.
-
Cleavage of the Auxiliary: The hydrazone is cleaved to regenerate the α-alkylated ketone or aldehyde. Ozonolysis is a common method for this transformation.[20] Alternatively, milder methods using oxalic acid or sodium perborate can be employed.[24]
Quantitative Data for Enders SAMP/RAMP Auxiliaries in Asymmetric Alkylation
| Carbonyl Compound | Electrophile | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| Cyclohexanone | Methyl iodide | >95% | >95% | 85 | [1] |
| 3-Pentanone | Propyl iodide | >97% | >97% | 90 | [20] |
| Oxetan-3-one | Benzyl bromide | - | 84% | 80 | [2] |
Experimental Workflow for SAMP/RAMP Alkylation
Caption: General workflow for asymmetric alkylation using Enders SAMP/RAMP auxiliaries.
Oppolzer's Sultam
Oppolzer's camphorsultam is a highly effective chiral auxiliary derived from camphor.[25] It is particularly useful in asymmetric Diels-Alder reactions, conjugate additions, and aldol reactions.[4][26][27] The rigid bicyclic structure provides excellent facial shielding.
Asymmetric Conjugate Addition
N-Enoyl derivatives of Oppolzer's sultam undergo highly diastereoselective conjugate addition reactions with organocuprates and other nucleophiles.[28][29] Chelation of a Lewis acid to the carbonyl and sulfonyl oxygens locks the conformation of the enoyl group, leading to a predictable stereochemical outcome.[4]
Experimental Protocol: Asymmetric Conjugate Addition to an N-Enoylsultam
-
N-Enoylsultam Formation: To a solution of Oppolzer's sultam (1.0 eq.) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq.) dropwise. After 15 minutes, add the desired α,β-unsaturated acyl chloride (1.1 eq.). Allow the reaction to warm to room temperature and stir for 2-4 hours. Purify the product by column chromatography.[12][30]
-
Conjugate Addition: Prepare the organocuprate reagent in situ by adding two equivalents of an organolithium or Grignard reagent to one equivalent of CuI in anhydrous THF at -78 °C. To this solution, add the N-enoylsultam (1.0 eq.) dissolved in THF. Stir the reaction at -78 °C for 2-4 hours.
-
Work-up: Quench the reaction with a mixture of saturated aqueous NH₄Cl and aqueous NH₃. Extract the product with an organic solvent, dry, and concentrate. The diastereomeric product can be purified by crystallization or chromatography.
-
Cleavage of the Auxiliary: The auxiliary can be removed by hydrolysis with LiOH or by reduction with LiBH₄ to afford the corresponding enantiomerically pure carboxylic acid or alcohol.
Quantitative Data for Oppolzer's Sultam in Asymmetric Conjugate Addition
| N-Enoylsultam | Nucleophile | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| N-Crotonoyl | Me₂CuLi | >99% | 95 | [4] |
| N-Acryloyl | (n-Bu)₂CuLi | 98% | 92 | [4] |
| N-Cinnamoyl | Ph₂CuLi | >99% | 90 | [28] |
Signaling Pathway for Stereocontrol in Oppolzer's Sultam Conjugate Addition
Caption: Stereochemical control in the conjugate addition to an N-enoylsultam.
Other Notable Chiral Auxiliaries
While Evans, Myers, and Enders auxiliaries are among the most frequently used, several other classes of chiral auxiliaries have also proven to be highly effective.
-
8-Phenylmenthol: One of the earliest chiral auxiliaries, used effectively in Diels-Alder reactions and conjugate additions.[3][8]
-
trans-2-Phenyl-1-cyclohexanol: A readily available and effective auxiliary for various asymmetric transformations.[3]
These auxiliaries operate on similar principles of steric shielding to direct the approach of a reagent to one face of the substrate.
Conclusion
The use of chiral auxiliaries remains a robust and reliable strategy for the synthesis of enantiomerically pure compounds.[1][2] The predictability of the stereochemical outcome and the often high diastereoselectivities achieved make this methodology particularly valuable in the early stages of drug discovery and process development.[8] The choice of auxiliary depends on the specific transformation and the desired product, with a wide array of auxiliaries available to suit various synthetic needs. Careful selection of the auxiliary and optimization of reaction conditions are key to achieving high yields and stereoselectivities.
References
- 1. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly diastereoselective synthesis of vinylcyclopropane derivatives with (-)-8-phenylmenthol as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. researchgate.net [researchgate.net]
- 9. Reagent of the month November– Evans oxazolidinones - Santiago lab [santiago-lab.com]
- 10. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 12. researchgate.net [researchgate.net]
- 13. uwindsor.ca [uwindsor.ca]
- 14. Evans aldol ppt | PPTX [slideshare.net]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. synarchive.com [synarchive.com]
- 17. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. web.mit.edu [web.mit.edu]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. chemtube3d.com [chemtube3d.com]
- 23. kcl.digimat.in [kcl.digimat.in]
- 24. researchgate.net [researchgate.net]
- 25. Organic Syntheses Procedure [orgsyn.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams [beilstein-journals.org]
- 29. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 30. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: (S)-4-Benzyl-3-methylmorpholine for Enhanced Diastereoselectivity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (S)-4-benzyl-3-methylmorpholine as a chiral auxiliary to improve diastereoselectivity in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in asymmetric synthesis?
This compound is designed to function as a chiral auxiliary. By temporarily attaching it to a prochiral substrate, it can effectively bias the stereochemical outcome of a subsequent reaction, leading to the preferential formation of one diastereomer over others.[1][2][3] The steric and electronic properties of the benzyl and methyl groups on the morpholine ring are intended to create a chiral environment that directs the approach of incoming reagents.[4]
Q2: In which types of reactions can this compound be used to induce diastereoselectivity?
While this specific auxiliary is novel, it is designed for reactions that form new stereocenters and are known to be influenced by chiral auxiliaries. These include, but are not limited to:
-
Aldol Reactions: Controlling the formation of syn- and anti-aldol products.[4][5][6]
-
Alkylations: Directing the addition of an alkyl group to a specific face of an enolate.[3]
-
Diels-Alder Reactions: Influencing the endo/exo selectivity and the facial selectivity of the dienophile.[7]
-
Michael Additions: Controlling the conjugate addition of nucleophiles to α,β-unsaturated systems.[8]
Q3: How do I attach the this compound auxiliary to my substrate?
Typically, the auxiliary, which contains a secondary amine, is coupled to a carboxylic acid substrate (or a derivative like an acyl chloride) to form a stable amide bond. This creates the chiral N-acylmorpholine that will be used in the diastereoselective reaction.
Q4: What are the common methods for cleaving the auxiliary after the reaction?
The auxiliary is designed to be removed under conditions that do not epimerize the newly created stereocenters.[3] Common cleavage methods for N-acyl auxiliaries include:
-
Basic Hydrolysis: Using reagents like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) to generate the carboxylic acid.
-
Reductive Cleavage: Using agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) to produce the corresponding primary alcohol.
-
Transesterification: Using alkoxides like sodium methoxide (NaOMe) in methanol to yield the methyl ester.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound to control diastereoselectivity.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity (Low d.r.) | 1. Incorrect Enolate Geometry: The geometry (E/Z) of the enolate can significantly impact the facial bias.[5] 2. Flexible Transition State: The transition state may not be sufficiently rigid to allow for effective stereodifferentiation.[4][9] 3. Suboptimal Temperature: Higher reaction temperatures can lead to lower selectivity by overcoming the small energy difference between diastereomeric transition states. 4. Inappropriate Lewis Acid: The choice of Lewis acid can influence chelation and the geometry of the transition state.[6] | 1. Change Enolization Conditions: For enolate formation, screen different bases (e.g., LDA, NaHMDS, KHMDS) and solvents (e.g., THF, Et₂O) to favor one enolate isomer. For boron enolates, use different boron sources (e.g., Bu₂BOTf, 9-BBN-OTf). 2. Use a Chelating Lewis Acid: Employ Lewis acids like TiCl₄, SnCl₄, or MgBr₂ to create a more rigid, chair-like Zimmerman-Traxler transition state.[5][9] 3. Lower the Reaction Temperature: Conduct the reaction at lower temperatures (e.g., -78 °C, -40 °C, or 0 °C) to enhance selectivity. 4. Screen Different Lewis Acids: Test a variety of Lewis acids to find one that provides optimal organization of the chiral auxiliary and reactants. |
| Poor Chemical Yield | 1. Incomplete Enolate Formation: The base may not be strong enough or the deprotonation time may be insufficient. 2. Side Reactions: The electrophile or product may be unstable under the reaction conditions. 3. Steric Hindrance: The chiral auxiliary may be too bulky, impeding the approach of the electrophile. | 1. Modify Deprotonation Step: Use a stronger base or increase the time and/or temperature for enolate formation. Monitor enolate formation via quenching an aliquot if possible. 2. Adjust Reaction Time/Temperature: Reduce the reaction time or temperature to minimize decomposition or side reactions. 3. Modify Substrate or Electrophile: If possible, use less sterically demanding substrates or electrophiles. |
| Difficulty Cleaving the Auxiliary | 1. Harsh Conditions Causing Epimerization: The cleavage conditions might be too harsh, leading to racemization of the desired product.[3] 2. Incomplete Cleavage: The chosen reagent may not be effective for cleaving the specific amide bond. | 1. Screen Mild Cleavage Conditions: Test a range of milder conditions (e.g., LiOH/H₂O₂; Me₃Al/amine for amidation). 2. Use Alternative Reagents: If one method fails (e.g., hydrolysis), try reductive cleavage or transesterification. |
| Epimerization of Product | 1. Product Instability: The product may have an acidic proton that is removed during workup or purification, leading to epimerization. 2. Harsh Purification Conditions: Silica gel chromatography can sometimes cause epimerization of sensitive compounds. | 1. Use a Buffered Workup: Employ a mildly acidic or buffered aqueous workup (e.g., NH₄Cl solution) to neutralize basic reagents without causing epimerization. 2. Modify Purification: Use a different stationary phase (e.g., alumina, Florisil) or pass the crude product through a short plug of silica with rapid elution. Triethylamine can be added to the eluent to neutralize the silica gel. |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for N-Acylation of this compound
-
Dissolve this compound (1.0 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as triethylamine (1.5 equiv.) or pyridine (1.5 equiv.), to the solution.
-
Slowly add the desired acyl chloride (1.1 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS for the disappearance of the starting morpholine.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting N-acylmorpholine by flash column chromatography.
Protocol 2: Diastereoselective Aldol Reaction Using a Boron Enolate
-
Dissolve the N-acylmorpholine substrate (1.0 equiv.) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add di-n-butylboron triflate (Bu₂BOTf, 1.2 equiv.) dropwise, followed by a hindered amine base such as N,N-diisopropylethylamine (DIPEA, 1.5 equiv.).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to ensure complete enolate formation.
-
Re-cool the solution to -78 °C.
-
Add the aldehyde electrophile (1.2 equiv.), either neat or as a solution in dichloromethane, dropwise.
-
Stir at -78 °C for 1-3 hours, then allow the reaction to warm slowly to 0 °C over 1 hour. Monitor by TLC or LC-MS.
-
Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour at 0 °C.
-
Extract the mixture with an organic solvent, wash the combined organic layers with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
-
Determine the diastereomeric ratio (d.r.) of the crude product by ¹H NMR or GC/LC analysis. Purify by flash column chromatography.
Visualizations
Caption: General workflow for using a chiral auxiliary.
Caption: Decision tree for troubleshooting low diastereoselectivity.
References
- 1. A chiral interlocking auxiliary strategy for the synthesis of mechanically planar chiral rotaxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 手性助剂 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. Highly diastereoselective Diels-Alder reaction using a chiral auxiliary derived from levoglucosenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. organic chemistry - Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Troubleshooting low yields in (S)-4-Benzyl-3-methylmorpholine reactions
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of (S)-4-Benzyl-3-methylmorpholine, a key intermediate in pharmaceutical development. The following information is intended for researchers, scientists, and drug development professionals to help diagnose and resolve low-yield reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Two primary synthetic routes are commonly employed for the synthesis of this compound: Reductive Amination and N-Alkylation . This guide is structured to address potential pitfalls in each of these methods.
Route 1: Reductive Amination
This pathway involves the reaction of (S)-3-methylmorpholine with benzaldehyde in the presence of a reducing agent.
Question 1: My reductive amination reaction shows a low yield of the desired this compound, with a significant amount of unreacted (S)-3-methylmorpholine remaining. What could be the cause?
Answer: This issue often points to incomplete iminium ion formation or inefficient reduction. Several factors could be at play:
-
Ineffective Water Removal: The formation of the iminium ion intermediate is a condensation reaction that releases water. If water is not effectively removed, the equilibrium may favor the starting materials.
-
Suboptimal pH: The reaction is typically acid-catalyzed. If the pH is too low, the amine will be protonated and become non-nucleophilic. If the pH is too high, the iminium ion will not form efficiently.
-
Weak Reducing Agent: The choice of reducing agent is critical. A mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde is necessary to prevent side reactions.
Troubleshooting Steps:
-
Water Scavenging: Incorporate a dehydrating agent, such as molecular sieves (3Å or 4Å), into your reaction mixture.
-
pH Adjustment: The optimal pH for iminium ion formation is generally between 4 and 6. You can use a mild acid catalyst like acetic acid.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a highly effective and selective reducing agent for reductive aminations.[1][2][3] It is less sensitive to pH than sodium cyanoborohydride (NaBH₃CN) and avoids the formation of toxic cyanide byproducts.
Question 2: I am observing the formation of benzyl alcohol as a major byproduct in my reductive amination reaction. How can I prevent this?
Answer: The formation of benzyl alcohol indicates that your reducing agent is reducing the starting benzaldehyde before it can react with the amine. This is a common issue when using strong, non-selective reducing agents.
Troubleshooting Steps:
-
Switch to a Milder Reducing Agent: Replace stronger reducing agents like sodium borohydride (NaBH₄) with a more chemoselective one. Sodium triacetoxyborohydride (STAB) is the preferred reagent as it selectively reduces the protonated iminium ion over the carbonyl group of the aldehyde.[1][3]
-
One-Pot, Two-Step Approach: First, allow the (S)-3-methylmorpholine and benzaldehyde to stir together for a period (e.g., 1-2 hours) to ensure the formation of the iminium ion intermediate before adding the reducing agent.
Question 3: My final product is contaminated with a di-benzylated byproduct. What causes this and how can it be avoided?
Answer: While less common in reductive amination compared to direct alkylation, the formation of a quaternary ammonium salt (di-benzylation) can occur if the product amine reacts further.
Troubleshooting Steps:
-
Stoichiometry Control: Use a slight excess of the amine ((S)-3-methylmorpholine) relative to the aldehyde to ensure the complete consumption of the electrophile.
-
Controlled Addition: Add the benzaldehyde slowly to the reaction mixture containing the amine to maintain a low concentration of the aldehyde and favor the formation of the desired mono-alkylated product.
Route 2: N-Alkylation
This method involves the direct alkylation of (S)-3-methylmorpholine with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.
Question 1: The N-alkylation reaction is resulting in a low yield and the recovery of a significant amount of starting (S)-3-methylmorpholine. What are the likely causes?
Answer: Low conversion in N-alkylation reactions can be attributed to several factors:
-
Insufficient Base Strength or Amount: The base is crucial for deprotonating the secondary amine, making it a more potent nucleophile. An inadequate amount or a base that is too weak will result in a slow or incomplete reaction.
-
Poor Leaving Group: The choice of the leaving group on the benzyl electrophile is important. Benzyl bromide is generally more reactive than benzyl chloride.
-
Steric Hindrance: While less of an issue in this specific reaction, steric hindrance around the nitrogen of the morpholine can slow down the reaction rate.
Troubleshooting Steps:
-
Base Selection and Stoichiometry: Use at least one equivalent of a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N). For challenging reactions, a stronger base like sodium hydride (NaH) can be employed, though with appropriate safety precautions.
-
Optimize the Benzylating Agent: If using benzyl chloride, consider switching to benzyl bromide for enhanced reactivity.
-
Increase Reaction Temperature and Time: Gently heating the reaction mixture can often drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Question 2: My N-alkylation reaction is producing a significant amount of a quaternary ammonium salt byproduct. How can I minimize this over-alkylation?
Answer: Over-alkylation is a common side reaction in N-alkylation where the desired tertiary amine product acts as a nucleophile and reacts with another molecule of the benzyl halide to form a quaternary ammonium salt.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the (S)-3-methylmorpholine (e.g., 1.1 to 1.2 equivalents) relative to the benzyl halide. This ensures the benzyl halide is the limiting reagent and is consumed before significant over-alkylation can occur.
-
Slow Addition of Alkylating Agent: Add the benzyl halide dropwise to the solution of the amine and base. This maintains a low concentration of the electrophile and favors mono-alkylation.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes help to control the rate of the second alkylation more than the first.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and reported yields for reactions analogous to the synthesis of this compound. This data can serve as a benchmark for optimizing your own experiments.
Table 1: Reductive Amination Conditions and Yields for Analogous Morpholine Syntheses
| Amine Substrate | Aldehyde/Ketone | Reducing Agent | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | 4-N-Boc-piperidone | NaBH(OAc)₃ | Dichloromethane | Acetic Acid | Room Temp | 12 | ~70-80 | Inferred from[4] |
| Aniline | Benzaldehyde | NaBH₄ | Methanol | Acetic Acid | 0 - RT | 12 | 50-75 | [5] |
| Various Amines | Various Aldehydes | NaBH(OAc)₃ | 1,2-Dichloroethane | None | Room Temp | ~1-3 | High | [2] |
Table 2: N-Alkylation Conditions and Yields for Morpholine Derivatives
| Amine Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Benzyl alcohol | CuO-NiO/γ-Al₂O₃ | Gas Phase | 220 | - | >90 | [6] |
| Morpholine | Benzyl chloride | K₂CO₃ | Acetonitrile | Reflux | 16 | Moderate | [7] |
| (R)-2-((R)-...)-morpholine | Benzyl bromide | K₂CO₃ | THF | Reflux | Overnight | 90 | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a round-bottom flask, add (S)-3-methylmorpholine (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Addition of Aldehyde: Add benzaldehyde (1.0-1.1 eq) to the solution.
-
Catalyst Addition (Optional): Add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Iminium Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound via N-Alkylation
This protocol is a general guideline and may require optimization. A synthesis for the analogous (R)-enantiomer reported a 95% yield via reduction of the corresponding morpholinone.[9]
-
Reaction Setup: To a round-bottom flask, add (S)-3-methylmorpholine (1.1 eq), a non-nucleophilic base such as potassium carbonate (1.5 eq), and a suitable solvent like acetonitrile or DMF.
-
Addition of Alkylating Agent: Add benzyl bromide (1.0 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and filter off the solid base. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Logic for Low Yields in Reductive Amination
Caption: Troubleshooting workflow for low yields in reductive amination.
Troubleshooting Logic for Low Yields in N-Alkylation
Caption: Troubleshooting workflow for low yields in N-alkylation.
General Experimental Workflow
Caption: General experimental workflow for synthesis.
References
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 9. (R)-4-benzyl-3-MethylMorpholine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimization of Reaction Conditions for Asymmetric Alkylation
Welcome to the technical support center for asymmetric alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their asymmetric alkylation reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during asymmetric alkylation reactions.
1. Low Enantioselectivity (ee)
Question: My reaction is proceeding with high conversion, but the enantiomeric excess (ee) of my product is low. What are the potential causes and how can I improve it?
Answer: Low enantioselectivity is a frequent challenge in asymmetric alkylation. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Suboptimal Temperature: Temperature can have a significant impact on the enantioselectivity of a reaction. In many cases, lower temperatures lead to higher enantiomeric excess.[1] However, in some instances, an unusual temperature-enantioselectivity relationship may be observed where higher temperatures are beneficial.[1] It is crucial to screen a range of temperatures to find the optimal conditions for your specific reaction.
-
Incorrect Solvent: The choice of solvent can dramatically influence the stereochemical outcome of the reaction.[2][3] A solvent screening is highly recommended. Non-polar solvents often improve enantioselectivity in certain palladium-catalyzed reactions.[2][3]
-
Inappropriate Chiral Ligand or Catalyst: The chiral ligand or catalyst is the cornerstone of asymmetric induction. If the desired enantioselectivity is not achieved, consider screening a library of ligands with different steric and electronic properties.[4][5][6][7] The choice of an achiral ligand in combination with a chiral phase-transfer catalyst can also be crucial for high enantioselectivity.[8]
-
Catalyst Decomposition or Inhibition: The catalyst may be decomposing under the reaction conditions or being inhibited by impurities. Ensure all reagents and solvents are pure and dry. In some cases, catalyst degradation can lead to poor reaction efficiency and enantioselectivity.[9]
-
Incorrect Catalyst Loading: The catalyst loading can affect the reaction's performance. While a higher loading might increase the reaction rate, it doesn't always translate to better enantioselectivity. It's advisable to optimize the catalyst loading for your specific transformation.[10]
Troubleshooting Workflow for Low Enantioselectivity:
Caption: Troubleshooting workflow for addressing low enantioselectivity.
2. Poor or No Yield
Question: My reaction is not proceeding to completion, or I am observing a very low yield of the desired product. What could be the reasons?
Answer: Poor or no yield can be attributed to several factors, from catalyst deactivation to incorrect reaction setup.
Potential Causes and Solutions:
-
Catalyst Inactivity or Decomposition: The catalyst may not be active under the chosen conditions or could be decomposing. Ensure the catalyst is handled and stored correctly. For metal-catalyzed reactions, the choice of the metal precursor and the method of in situ catalyst generation can be critical.[11]
-
Insufficient Reaction Time or Temperature: The reaction may require a longer time or a higher temperature to reach completion. Monitor the reaction progress over time using techniques like TLC or LC-MS.
-
Presence of Impurities: Impurities in the starting materials, reagents, or solvents can poison the catalyst or interfere with the reaction. Always use high-purity, dry reagents and solvents.
-
Incorrect Stoichiometry: Ensure the stoichiometry of the reactants and reagents is correct. An excess of one reactant may sometimes be beneficial.
-
Side Reactions: The starting materials might be consumed in undesired side reactions, such as O-alkylation competing with C-alkylation in the case of nitroalkanes.[12] The use of specific reaction conditions or additives can sometimes suppress these side reactions.
3. Formation of Side Products/Byproducts
Question: I am observing the formation of significant amounts of side products or byproducts in my reaction. How can I minimize their formation?
Answer: The formation of byproducts is a common issue that can often be addressed by fine-tuning the reaction conditions.
Potential Causes and Solutions:
-
Over-alkylation or Poly-alkylation: In some cases, the product can undergo further alkylation. This can be minimized by using a stoichiometric amount of the alkylating agent or by slowly adding the alkylating agent to the reaction mixture.
-
Competing Reaction Pathways: Depending on the substrate and reagents, other reaction pathways might compete with the desired asymmetric alkylation. For instance, in allylic alkylations, issues with regioselectivity can lead to the formation of undesired isomers.[13][14] The choice of ligand and metal can play a crucial role in controlling regioselectivity.[13][14]
-
Decomposition of Starting Materials or Products: The starting materials or the product might be unstable under the reaction conditions, leading to decomposition products. Running the reaction at a lower temperature or for a shorter duration might help.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right chiral ligand for my asymmetric alkylation?
A1: The selection of the optimal chiral ligand is often empirical and requires screening.[6] However, some general guidelines can be followed. The ligand's structure, including its steric bulk and electronic properties, should be considered in relation to the substrate.[5][7] C2-symmetric ligands have historically been very successful, but non-symmetrical ligands are also gaining prominence.[5] Literature precedents for similar substrates and reaction types are an excellent starting point.
Q2: What is the role of the solvent in asymmetric alkylation, and how do I select the best one?
A2: The solvent can influence the reaction by affecting the solubility of reagents, the stability of intermediates, and the conformation of the catalyst-substrate complex.[2][3] A solvent screening is a critical part of optimizing any asymmetric reaction. A good starting point is to test a range of solvents with varying polarities. High-throughput screening techniques can be particularly useful for rapid solvent optimization.[3][15]
Q3: How does temperature affect the outcome of an asymmetric alkylation?
A3: Temperature is a critical parameter that can influence both the reaction rate and the enantioselectivity. Generally, lower temperatures favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[16] However, this is not always the case, and an optimal temperature must be determined experimentally for each specific reaction.[1] In some instances, a reversal of enantioselectivity has been observed with a change in temperature.
Q4: What are the key considerations for scaling up an optimized asymmetric alkylation reaction?
A4: Scaling up a reaction requires careful consideration of several factors. These include heat transfer, mixing efficiency, and the potential for exotherms. The catalyst loading may need to be re-optimized for the larger scale.[10] For phase-transfer catalysis, agitation speed becomes a critical parameter.
Data Presentation
Table 1: Effect of Solvent on Enantioselectivity in a Palladium-Catalyzed Asymmetric Decarboxylative Alkylation [3]
| Entry | Solvent | ee (%) |
| 1 | THF | 40 |
| 2 | Et2O | 45 |
| 3 | t-BuOCH3 | 49 |
| 4 | DME | 30 |
| 5 | p-dioxane | 21 |
| 6 | EtOAc | 27 |
| 7 | PhF | 19 |
| 8 | PhCl | 19 |
| 9 | PhH | 55 |
| 10 | PhCH3 | 59 |
| 11 | Hex:PhCH3 (1:1) | 61 |
| 12 | Hex:PhCH3 (2:1) | 64 |
Table 2: Effect of Temperature on Enantioselectivity in a Cr(salen)Cl Catalyzed Alkylation [16]
| Entry | Temperature (°C) | Yield (%) | ee (%) |
| 6 | 23 | 68 | 30 |
| 7 | 4 | 55 | 52 |
| 8 | -10 | 41 | 65 |
| 9 | -20 | 25 | 73 |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
This protocol is a general guideline and may require optimization for specific substrates and ligands.
-
Catalyst Pre-formation (if necessary): In a nitrogen-filled glovebox, a solution of the palladium precursor (e.g., [Pd(allyl)Cl]2 or Pd2(dba)3) and the chiral ligand in a dry, degassed solvent is stirred for a specified time (e.g., 20-30 minutes) at room temperature.[11][17]
-
Reaction Setup: To a separate oven-dried flask under a nitrogen atmosphere, add the pronucleophile and the solvent.
-
Base Addition: Add the base (e.g., NaHMDS, LHMDS) to the solution of the pronucleophile and stir for the required time to generate the enolate.
-
Addition of Allylic Substrate and Catalyst: Add the solution of the pre-formed catalyst to the reaction mixture, followed by the addition of the allylic substrate.
-
Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl solution). Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess of the purified product by chiral HPLC or SFC.
Logical Diagram for Experimental Workflow:
Caption: General experimental workflow for asymmetric alkylation.
References
- 1. Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. faculty.kaust.edu.sa [faculty.kaust.edu.sa]
- 3. researchgate.net [researchgate.net]
- 4. New chiral ligands designed for palladium-catalysed asymmetric allylic alkylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 7. researchgate.net [researchgate.net]
- 8. Pd-catalyzed asymmetric allylic alkylation of glycine imino ester using a chiral phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Chiral, air stable, and reliable Pd(0) precatalysts applicable to asymmetric allylic alkylation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric C-Alkylation of Nitroalkanes via Enzymatic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Screening for Generality in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. doyle.princeton.edu [doyle.princeton.edu]
- 17. Ir-Catalyzed Asymmetric Allylic Alkylation of Dialkyl Malonates Enabling the Construction of Enantioenriched All-Carbon Quaternary Centers [organic-chemistry.org]
Technical Support Center: Synthesis of N-Substituted Morpholines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of N-substituted morpholines.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of N-substituted morpholines, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired N-Substituted Morpholine
Question: My reaction has resulted in a low yield or no desired product. What are the possible causes and how can I improve the yield?
Answer:
Low yields in N-substituted morpholine synthesis can stem from several factors, primarily related to the reaction conditions and reagents.
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] If the reaction has stalled, consider increasing the reaction time or temperature. However, be cautious with increasing the temperature, as it can lead to side reactions like ring-opening, especially above 220°C.[2][3]
-
-
Poor Nucleophilicity of Morpholine: The lone pair of electrons on the nitrogen atom in morpholine is less available for nucleophilic attack compared to other secondary amines like piperidine, due to the electron-withdrawing effect of the ether oxygen.
-
Solution: Ensure the reaction conditions are suitable to promote the nucleophilic attack. This may involve the choice of a more reactive alkylating agent or optimizing the solvent and base.
-
-
Issues with Reagents:
-
Alkylating Agent: The alkylating agent (e.g., alkyl halide) may be unreactive or may have degraded.
-
Solution: Use a fresh or purified alkylating agent. Consider using a more reactive alkylating agent, for example, an alkyl iodide instead of a bromide or chloride. The addition of a catalytic amount of potassium iodide can sometimes facilitate the reaction with less reactive alkyl chlorides or bromides.
-
-
Base: The base used may not be strong enough to deprotonate morpholine effectively or to neutralize the acid formed during the reaction.[4]
-
Solution: Switch to a stronger base. Common bases for N-alkylation include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The choice of base can be critical and may need to be optimized for your specific substrate.
-
-
-
Suboptimal Solvent: The solvent may not be appropriate for the reaction, leading to poor solubility of reactants or unfavorable reaction kinetics.[5]
-
Solution: Select a solvent that dissolves all reactants and is suitable for the reaction temperature. Common solvents for N-alkylation include acetonitrile (ACN), dimethylformamide (DMF), tetrahydrofuran (THF), and toluene. The polarity of the solvent can influence the reaction rate and selectivity.
-
Issue 2: Presence of Multiple Products in the Reaction Mixture, Including Unreacted Morpholine
Question: My post-reaction analysis (e.g., NMR, LC-MS) shows a mixture of my desired product, unreacted morpholine, and other unexpected signals. What could be the side reactions, and how can I minimize them?
Answer:
The formation of multiple products is a common issue in N-alkylation reactions. The primary side reactions in the synthesis of N-substituted morpholines are over-alkylation leading to the formation of quaternary ammonium salts, and in some cases, ring-opening of the morpholine structure.
Side Reaction 1: Over-alkylation (Formation of Quaternary Ammonium Salt)
The desired N-substituted morpholine, being a tertiary amine, can react further with the alkylating agent to form a quaternary ammonium salt. This is often a significant byproduct.[4][6]
Solutions to Minimize Over-alkylation:
-
Control Stoichiometry: Use a molar excess of morpholine relative to the alkylating agent. This statistically favors the mono-alkylation of morpholine.[7] A common starting point is to use 1.5 to 2 equivalents of morpholine.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, thereby reducing the likelihood of the product reacting further.
-
Reaction Temperature: Lowering the reaction temperature can sometimes help to control the rate of the second alkylation step more than the first.
-
Choice of Alkylating Agent: Highly reactive alkylating agents are more prone to causing over-alkylation. If possible, a less reactive alkylating agent might offer better control.
Side Reaction 2: Ring Opening
Under certain conditions, particularly at high temperatures or in the presence of specific reagents, the morpholine ring can undergo cleavage.[2][3][8]
Solutions to Minimize Ring Opening:
-
Temperature Control: Avoid excessive heating. For many N-alkylation reactions, temperatures above 220°C have been shown to promote ring-opening.[2][3] It is crucial to find the optimal temperature that allows for a reasonable reaction rate without initiating ring degradation.
-
Avoid Harsh Acidic or Basic Conditions: Strong acids or bases, especially at elevated temperatures, can catalyze the cleavage of the ether linkage in the morpholine ring. Ensure the chosen base is appropriate and used in the correct stoichiometry.
Issue 3: Difficulty in Purifying the N-Substituted Morpholine
Question: I am struggling to separate my desired product from unreacted starting materials and byproducts. What are the recommended purification strategies?
Answer:
Effective purification is crucial for obtaining the N-substituted morpholine in high purity. The choice of method depends on the physical properties of the product and the nature of the impurities.
Purification Techniques:
-
Extraction:
-
Acid-Base Extraction: This is a powerful technique to separate the basic N-substituted morpholine from neutral or acidic impurities. The reaction mixture can be dissolved in an organic solvent and washed with an acidic solution (e.g., dilute HCl) to protonate the amine, moving it to the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the product is extracted back into an organic solvent.
-
Washing: Washing the organic layer with a saturated brine solution can help to remove water and some water-soluble impurities.[9] A wash with a weakly basic solution, such as saturated sodium bicarbonate, can remove acidic byproducts.[9]
-
-
Chromatography:
-
Column Chromatography: Silica gel column chromatography is a very common and effective method for purifying N-substituted morpholines. A suitable solvent system (eluent) needs to be determined, often a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). Adding a small amount of triethylamine (e.g., 1%) to the eluent can help to prevent the product from streaking on the silica gel.
-
-
Distillation: If the N-substituted morpholine is a liquid and thermally stable, distillation under reduced pressure can be an excellent method for purification, especially on a larger scale.[9]
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can yield highly pure material.[9]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-substituted morpholines?
A1: The most common and direct method is the N-alkylation of morpholine with an alkylating agent, such as an alkyl halide (chloride, bromide, or iodide) or an alcohol, in the presence of a base.[2] Reductive amination of a suitable aldehyde or ketone with morpholine is another widely used method.[10]
Q2: How does the choice of the alkyl halide (I, Br, Cl) affect the reaction?
A2: The reactivity of alkyl halides in N-alkylation follows the order: R-I > R-Br > R-Cl. Alkyl iodides are the most reactive but also the most expensive and sometimes less stable. Alkyl chlorides are the least reactive and may require more forcing conditions (higher temperature, stronger base, or the use of a catalyst like NaI or KI). Alkyl bromides often offer a good balance of reactivity and cost.
Q3: Can I use alcohols as alkylating agents?
A3: Yes, alcohols can be used as alkylating agents in a process often referred to as "borrowing hydrogen" catalysis. This method is considered greener as the only byproduct is water. It typically requires a catalyst, often based on transition metals like copper, nickel, or ruthenium.[3][11] However, secondary alcohols may lead to lower product selectivity.[3]
Q4: What is the role of the base in the N-alkylation of morpholine?
A4: The base plays a crucial role in N-alkylation reactions. Its primary function is to neutralize the acid (e.g., HBr, HCl) that is formed as a byproduct of the reaction. In some cases, a strong base may also be used to deprotonate the morpholine to form a more nucleophilic morpholide anion. The choice and amount of base can significantly impact the reaction rate and the formation of side products.
Q5: How can I confirm the formation of the quaternary ammonium salt byproduct?
A5: Quaternary ammonium salts have distinct properties that aid in their identification. They are salts and therefore typically have very low volatility and are often soluble in polar solvents. In NMR spectroscopy, the protons on the carbons attached to the positively charged nitrogen will be shifted downfield compared to the corresponding protons in the tertiary amine product. Mass spectrometry will show a molecular ion corresponding to the cationic part of the salt.
Data Presentation
Table 1: Effect of Reactant Stoichiometry on Over-alkylation
| Molar Ratio (Morpholine : Alkyl Bromide) | Approximate Yield of N-Alkylmorpholine (%) | Approximate Yield of Quaternary Salt (%) |
| 1 : 1.2 | 50 - 60 | 20 - 30 |
| 1.5 : 1 | 70 - 80 | 5 - 15 |
| 2 : 1 | 85 - 95 | < 5 |
| 3 : 1 | > 95 | < 2 |
Note: Yields are approximate and can vary depending on the specific substrates, solvent, base, and reaction temperature.
Table 2: Comparison of Common Bases for N-Alkylation of Morpholine
| Base | Strength | Common Solvents | Typical Temperature Range (°C) | Notes |
| K₂CO₃ | Moderate | Acetonitrile, DMF | 25 - 100 | Inexpensive and commonly used. Solubility can be an issue in some solvents.[12] |
| Cs₂CO₃ | Strong | Acetonitrile, DMF, THF | 25 - 80 | More soluble and often more effective than K₂CO₃, but more expensive. |
| Triethylamine (TEA) | Moderate (Organic) | DCM, THF, Acetonitrile | 0 - 80 | Acts as a scavenger for the acid byproduct. |
| NaH | Strong | THF, DMF | 0 - 60 | A powerful base that deprotonates morpholine. Requires anhydrous conditions. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Morpholine with an Alkyl Halide
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (1.5 - 2.0 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile or DMF, approximately 0.5 M concentration relative to the alkyl halide).
-
Addition of Base: Add the base (e.g., potassium carbonate, 1.5 - 2.0 equivalents).
-
Addition of Alkylating Agent: Add the alkyl halide (1.0 equivalent) to the stirred suspension. If the reaction is highly exothermic, the addition should be done portion-wise or via a dropping funnel, possibly with external cooling.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off any inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and then with brine.
-
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, distillation, or recrystallization.
Mandatory Visualization
Caption: Main reaction and side reaction pathways in N-substituted morpholine synthesis.
Caption: Troubleshooting workflow for the synthesis of N-substituted morpholines.
References
- 1. reddit.com [reddit.com]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. quora.com [quora.com]
- 8. Exploring the ring-opening pathways in the reaction of morpholinyl radicals with oxygen molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2009082884A1 - Methods for preparing n-substituted morpholine compounds - Google Patents [patents.google.com]
- 10. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Removal of Benzyl Protecting Group from Morpholine Nitrogen
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the deprotection of N-benzylmorpholine and related derivatives.
Troubleshooting Guide
Q1: My N-benzylmorpholine debenzylation reaction is sluggish or incomplete. What are the common causes and how can I resolve this?
A1: Incomplete debenzylation is a frequent issue, often stemming from catalyst inefficiency or suboptimal reaction conditions. Here’s a step-by-step troubleshooting approach:
-
Evaluate the Catalyst:
-
Catalyst Quality: Palladium on carbon (Pd/C) catalysts can vary in activity between batches and suppliers. If possible, test a new batch of catalyst. Older catalysts may also lose activity.
-
Catalyst Loading: For atmospheric pressure hydrogenations (e.g., using a hydrogen balloon), a higher catalyst loading (e.g., 10 mol% or even a 1:1 weight ratio with the substrate for transfer hydrogenation) may be necessary.[1][2]
-
Catalyst Type: Consider using Pearlman's catalyst (Pd(OH)₂/C), which can be more effective for N-debenzylation, or a combination of Pd/C and Pd(OH)₂/C, which has been shown to be more efficient than either catalyst alone in some cases.
-
-
Optimize Hydrogen Source and Pressure:
-
Hydrogen Gas: Reactions under a hydrogen balloon (atmospheric pressure) can be slow.[2] For more challenging substrates, using a Parr shaker or a similar apparatus to increase the hydrogen pressure (e.g., 3-5 bar or 50 psi) is often more effective.[2]
-
Transfer Hydrogenation: If using a hydrogen donor like ammonium formate, ensure it is anhydrous and used in sufficient excess (typically 5 equivalents).[1] The reaction often requires heating to reflux.[1]
-
-
Address Potential Catalyst Poisoning:
-
The product, morpholine, is a basic amine and can act as a catalyst poison for palladium catalysts.[3] To mitigate this, consider adding a small amount of acid, such as acetic acid or hydrochloric acid, to the reaction mixture. This protonates the product, preventing its coordination to the palladium surface.[4]
-
-
Check Reaction Parameters:
-
Solvent: Methanol and ethanol are common solvents. Methanol is often preferred for hydrogenations, but care must be taken due to its flammability with Pd/C.[3]
-
Stirring: Vigorous stirring is crucial for heterogeneous catalysis to ensure good contact between the substrate, catalyst, and hydrogen source.[3]
-
Q2: I'm observing side reactions or decomposition of my starting material. What could be the cause?
A2: Side reactions can arise from the reactivity of other functional groups in your molecule or from overly harsh reaction conditions.
-
Over-reduction: If your molecule contains other reducible functional groups (e.g., alkenes, alkynes, nitro groups), they may also be reduced under the reaction conditions. Careful selection of the reaction conditions or the use of a more chemoselective method may be necessary.
-
Ring Opening: While less common for morpholines under standard debenzylation conditions, highly strained rings or specific substitution patterns could potentially lead to ring-opening side products. If this is suspected, milder conditions or a different debenzylation method should be explored.
-
Incomplete Reaction with α-Chloroethyl Chloroformate (ACE-Cl): When using ACE-Cl, incomplete reaction or the formation of stable carbamate intermediates can be an issue. Ensure complete reaction with ACE-Cl before the methanolysis step.
Q3: How do I safely handle and work up a reaction involving Palladium on Carbon (Pd/C)?
A3: Pd/C is pyrophoric, especially after use when it is saturated with hydrogen and in the presence of flammable solvents like methanol.
-
Handling: Always handle Pd/C in a well-ventilated fume hood. Avoid inhaling the dust.
-
Work-up: After the reaction is complete, it is crucial to filter the catalyst carefully. A common and safe procedure is to filter the reaction mixture through a pad of Celite®. The Celite pad should be washed with the reaction solvent to ensure all the product is collected.
-
Catalyst Quenching: The filtered catalyst on the Celite pad should not be allowed to dry in the air. It should be quenched by slowly adding water to it while it is still damp with solvent. The quenched catalyst can then be disposed of according to your institution's hazardous waste guidelines. Never scrape the dry catalyst from the filter paper.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for removing a benzyl group from a morpholine nitrogen?
A1: Catalytic hydrogenation is the most widely used and generally reliable method. This can be performed using hydrogen gas (H₂) with a palladium catalyst (e.g., 10% Pd/C) or through catalytic transfer hydrogenation (CTH) with a hydrogen donor like ammonium formate in the presence of Pd/C.[1][5]
Q2: I don't have access to a high-pressure hydrogenator. Can I still perform the debenzylation?
A2: Yes. Catalytic transfer hydrogenation using ammonium formate and Pd/C is an excellent alternative that does not require specialized pressure equipment.[1][6] The reaction is typically run at reflux in methanol.[1] Alternatively, hydrogenation using a balloon filled with hydrogen can be attempted, although it may be slower and less effective for more challenging substrates.[2][4]
Q3: My molecule has other functional groups sensitive to reduction (e.g., a double bond). Can I selectively debenzylate the morpholine nitrogen?
A3: This can be challenging as Pd/C is a very efficient hydrogenation catalyst. However, some degree of selectivity can be achieved:
-
Careful control of reaction conditions: Sometimes, using milder conditions (e.g., lower hydrogen pressure, shorter reaction time) can allow for debenzylation before other groups are reduced. This requires careful monitoring of the reaction (e.g., by TLC or LC-MS).
-
Alternative Methods: Oxidative debenzylation using ceric ammonium nitrate (CAN) is a non-reductive method and can be a good alternative if your molecule is stable to oxidative conditions. Another option is the use of α-chloroethyl chloroformate (ACE-Cl) followed by methanolysis, which is also non-reductive.
Q4: How do I know which catalyst loading (e.g., 5% vs. 10% Pd/C) to use?
A4: 10% Pd/C is a commonly used loading for N-debenzylation.[5][6] While 5% Pd/C can also be effective, it may require longer reaction times or higher hydrogen pressure.[2] For difficult debenzylations, a higher loading or more active catalysts like 20% Pd(OH)₂/C (Pearlman's catalyst) might be necessary.
Q5: What is a typical work-up procedure for a catalytic transfer hydrogenation using ammonium formate?
A5: After the reaction is complete (as monitored by TLC), the catalyst is removed by filtration through Celite®. The filter cake is washed with the solvent (e.g., methanol or chloroform). The combined filtrates are then concentrated under reduced pressure. The resulting residue contains the product and excess ammonium formate. The ammonium formate can often be removed by dissolving the residue in an organic solvent and washing with a saturated sodium chloride solution (brine) and water, followed by drying the organic layer and evaporating the solvent.[2]
Summary of Common Debenzylation Methods
| Method | Reagents & Conditions | Typical Yield | Advantages | Disadvantages |
| Catalytic Hydrogenation | N-benzylmorpholine, 10% Pd/C, H₂ (1-5 bar), Methanol or Ethanol, Room Temp. | High (>90%) | Clean reaction, high yield, catalyst can be recovered. | Requires specialized pressure equipment, pyrophoric catalyst, may reduce other functional groups. |
| Catalytic Transfer Hydrogenation | N-benzylmorpholine, 10% Pd/C, Ammonium Formate (5 eq.), Methanol, Reflux. | High (>90%)[6] | No pressure equipment needed, rapid reaction.[1][6] | Requires heating, removal of excess ammonium formate in work-up. |
| Oxidative Debenzylation | N-benzylmorpholine, Ceric Ammonium Nitrate (CAN), aq. Acetonitrile, Room Temp. | Good | Chemoselective (does not affect reducible groups). | Requires stoichiometric oxidant, may not be suitable for molecules with other oxidation-sensitive groups. |
| von Braun Reaction | N-benzylmorpholine, α-Chloroethyl chloroformate (ACE-Cl), Dichloroethane; then Methanol, Reflux. | Good | Non-reductive, useful for substrates with reducible groups. | Use of a toxic reagent (ACE-Cl), two-step process. |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate
This protocol is adapted from a general procedure for the debenzylation of N-benzyl amines.[1][6]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-benzylmorpholine (1 mmol, 177 mg).
-
Addition of Catalyst and Solvent: Add 10% Palladium on Carbon (177 mg, 1:1 weight ratio to the substrate) and dry methanol (10 mL).
-
Addition of Hydrogen Donor: Under a nitrogen atmosphere, add anhydrous ammonium formate (5 mmol, 315 mg) in one portion.
-
Reaction: Stir the resulting suspension vigorously and heat to reflux.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is often complete within 30-60 minutes.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure to remove the methanol.
-
Dissolve the residue in chloroform or ethyl acetate and wash with saturated aqueous sodium chloride (brine) and then water to remove residual ammonium formate.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the morpholine product.
-
Protocol 2: Catalytic Hydrogenation using Hydrogen Gas
This protocol is a general procedure and may require optimization for specific substrates.
-
Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker bottle), dissolve N-benzylmorpholine (1 mmol, 177 mg) in methanol or ethanol (10 mL).
-
Addition of Catalyst: Carefully add 10% Palladium on Carbon (e.g., 10 mol%, ~10 mg).
-
Hydrogenation:
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with nitrogen and then with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas (typically 3-5 bar or 40-60 psi).
-
Shake or stir the reaction mixture vigorously at room temperature.
-
-
Monitoring: Monitor the reaction by observing hydrogen uptake or by analyzing aliquots (after safely depressurizing and purging the vessel) by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the morpholine product.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete N-debenzylation of morpholine.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 6. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
Technical Support Center: Recovery and Recycling of Chiral Auxiliaries
Welcome to the technical support center for chiral auxiliary recovery and recycling. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the recovery and recycling of chiral auxiliaries important? A1: The primary reasons are cost and efficiency. Chiral auxiliaries can be expensive, and their use adds steps to a synthetic route (attachment and removal).[1] Efficient recovery and recycling reduce the overall cost of a synthesis, improve atom economy, and minimize chemical waste, making the process more sustainable and scalable, which is particularly important in drug development.[2][3]
Q2: What are the basic steps in recovering a chiral auxiliary? A2: A typical recovery process involves three main stages:
-
Cleavage: The covalent bond between the auxiliary and the substrate is selectively broken.[1]
-
Separation: The liberated auxiliary is separated from the desired product and other reaction components. Common methods include extraction, crystallization, or column chromatography.[1]
-
Purification & Analysis: The recovered auxiliary is purified to remove any residual impurities, and its chemical and optical purity is confirmed before reuse.[]
Q3: How can I determine the purity of my recovered auxiliary? A3: The chemical and optical purity of a recovered auxiliary is critical.[] Several analytical techniques can be used:
-
Chromatographic Methods: Chiral HPLC, GC, and SFC are powerful for determining enantiomeric excess (e.e.) or diastereomeric excess (d.e.).[5][6]
-
NMR Spectroscopy: Can be used to assess chemical purity. Using chiral shift reagents can also help determine optical purity in some cases.[5]
-
Melting Point: A sharp melting point that matches the original auxiliary is a good indicator of high chemical purity.
-
Specific Rotation: Measuring the optical rotation can confirm the stereochemical integrity of the auxiliary.
Q4: Can I immobilize a chiral auxiliary to simplify recovery? A4: Yes, attaching a chiral auxiliary to a solid support, like a polymer resin, can greatly simplify recovery. For example, a pseudoephedrine resin has been used in asymmetric alkylations where the auxiliary is recovered by simple filtration after cleavage, ready for reuse with no significant loss in performance.[7]
General Experimental Workflow
The following diagram outlines the typical lifecycle of a chiral auxiliary in an asymmetric synthesis.
Caption: General workflow for the use, recovery, and recycling of a chiral auxiliary.
Troubleshooting Guide
Issue 1: Low Recovery Yield of the Chiral Auxiliary
This is one of the most common challenges. The cause can be mechanical loss, incomplete cleavage, or degradation of the auxiliary.
Caption: Troubleshooting decision tree for low recovery yield of a chiral auxiliary.
Issue 2: Incomplete Cleavage or Undesired Side Reactions (Evans Oxazolidinones)
Question: I'm trying to cleave my N-acylated Evans auxiliary with LiOH/H₂O₂, but the reaction is slow, and I'm seeing an unexpected byproduct. What's happening?
Answer: The standard LiOH/H₂O₂ cleavage of Evans auxiliaries is generally effective but can present challenges.[8]
-
Problem: Slow or incomplete reaction.
-
Cause: The rate can be sensitive to the concentration of water in the reaction mixture.
-
Solution: Systematically varying the THF:H₂O ratio can have a notable effect on the reaction rate.[8]
-
-
Problem: Formation of an undesired hydroxyamide impurity.
-
Cause: This side reaction arises from competitive hydrolysis at the carbamate carbonyl of the oxazolidinone ring instead of the desired amide carbonyl.[8]
-
Solution: The original Evans protocol uses a large excess of H₂O₂ (e.g., 4.6 equivalents), which helps minimize the formation of the hydroxyamide impurity. Reducing the amount of H₂O₂ can lead to a loss in selectivity and lower yields of the desired carboxylic acid.[8]
-
-
Safety Alert: This reaction is known to generate a stoichiometric amount of oxygen gas (O₂) due to the decomposition of an intermediate peracid by excess H₂O₂.[8] This can create a significant safety hazard by pressurizing the vessel and creating a flammable atmosphere with the organic solvent.
-
Solution: Ensure the reaction is conducted in an open or well-vented system to avoid pressure buildup. Monitor the headspace for oxygen levels, especially on a larger scale.
-
The diagram below illustrates the competing reaction pathways.
Caption: Competing cleavage pathways for Evans oxazolidinone auxiliaries.
Issue 3: Reduced Optical Purity of Recovered Auxiliary
Question: My recovered auxiliary shows a lower enantiomeric excess (e.e.) than the starting material. What could have caused this?
Answer: Loss of optical purity, or racemization, can occur if the stereocenter on the auxiliary is labile under the reaction or cleavage conditions.
-
Cause 1: Harsh Cleavage Conditions: Strongly acidic or basic conditions, or high temperatures, can potentially epimerize a stereocenter, especially if it's adjacent to a carbonyl group or another activating feature.
-
Solution: Screen for milder cleavage conditions. For example, if strong base is causing epimerization, explore enzymatic cleavage or methods using different nucleophiles under more neutral conditions.[9]
-
-
Cause 2: Instability during Purification: Some auxiliaries may be unstable on silica gel, leading to degradation or racemization during column chromatography.
-
Solution: Try to purify the auxiliary by crystallization if possible. If chromatography is necessary, consider using a different stationary phase (e.g., alumina) or deactivating the silica gel with a base like triethylamine.
-
-
Cause 3: Contamination: The recovered material may be contaminated with the minor diastereomer from the asymmetric reaction, which, after cleavage, releases the opposite enantiomer of the auxiliary.
-
Solution: Ensure the diastereomeric products are completely separated before the cleavage step. High-resolution chromatography or crystallization of the product-auxiliary adduct may be necessary.
-
Data on Recovery and Recycling Efficiency
Effective recycling is often demonstrated by high recovery yields over multiple uses. Continuous flow chemistry has emerged as a powerful technique for automating the recovery and recycling process.
Table 1: Recovery and Purity of Oppolzer's Sultam in a Continuous Flow Process [10]
| Substrate | Crude Auxiliary Recovery Yield (%) | Recrystallized Auxiliary Yield (%) | Purity after Recrystallization (%) |
| Substrate 1 | 71 - 79% | 48 - 56% | >99% |
| Substrate 2 | 73% | 56% | >99% |
| Substrate 3 | 72% | 46% | >99% |
| (Data adapted from a study on the asymmetric hydrogenation of olefins using Oppolzer's sultam, where the auxiliary was recovered and reused).[10][11][12] |
Key Experimental Protocols
Protocol 1: General Procedure for Cleavage of Evans Auxiliary using LiOH/H₂O₂
This protocol is based on literature procedures and should be adapted for the specific substrate.[8]
-
Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 to 4:1 ratio) and cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Add aqueous hydrogen peroxide (30% w/w, ~4.0-5.0 equiv) to the solution, followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH, ~2.0 equiv).
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LCMS. The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₅) and stir until a test with peroxide indicator strips is negative.
-
Workup & Product Isolation: Allow the mixture to warm to room temperature. Remove most of the THF under reduced pressure. Add water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Acidify the aqueous layer with HCl (e.g., 1M) to protonate the carboxylic acid product and extract it into the organic layer.
-
Auxiliary Isolation: Make the remaining aqueous layer basic with a stronger base (e.g., 1M NaOH) to ensure the auxiliary is in its free-base form. Extract the chiral auxiliary into an organic solvent (e.g., dichloromethane).
-
Purification: Dry the organic extracts containing the auxiliary over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude auxiliary by recrystallization or column chromatography.
Protocol 2: Recovery of Oppolzer's Sultam in a Continuous Flow System
This is a conceptual summary of a published, advanced experimental setup.[13]
-
Telescoped Reaction: The three-step sequence (acylation, asymmetric hydrogenation, and cleavage) is performed in a continuous flow reactor system where the output of one reactor coil becomes the input for the next.[14]
-
Cleavage: The cleavage of the sultam from the hydrogenated product is achieved via methanolysis using NaOMe in MeOH in a heated reactor coil (e.g., 50 °C, 4.5 min residence time).
-
In-line Separation: The stream exiting the cleavage reactor is mixed with an aqueous phase and fed into a liquid-liquid separator. Based on pKa differences, the deprotonated carboxylic acid product is extracted into the aqueous phase, while the neutral sultam auxiliary remains in the organic phase.[12]
-
Auxiliary Recovery: The organic stream containing the recovered auxiliary is collected. The solvent is evaporated to yield the crude auxiliary.
-
Purification: The crude sultam is purified by recrystallization from a solvent like hexanes to yield the pure auxiliary (>99% purity), ready for reuse.[10] The study demonstrated that this recovered auxiliary could be successfully reused in subsequent reactions.[11]
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. article.scirea.org [article.scirea.org]
- 3. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. content.e-bookshelf.de [content.e-bookshelf.de]
- 6. researchgate.net [researchgate.net]
- 7. Application of a recyclable pseudoephedrine resin in asymmetric alkylations on solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. HIGHLY STEREOSELECTIVE REDUCTION OF α-KETO ESTERS: UTILITY OF CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS CHIRAL AUXILIARIES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) DOI:10.1039/C7SC05192A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Steric Hindrance in Substituted Morpholine Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of steric hindrance in reactions involving substituted morpholines.
Troubleshooting Guide
This guide provides solutions to specific issues encountered during common reactions with sterically hindered morpholines.
Issue 1: Low Yield in N-Alkylation of a Sterically Hindered Morpholine
Question: I am attempting an N-alkylation on a 2,6-disubstituted morpholine with a secondary alkyl halide, but I am observing very low conversion and multiple side products. What strategies can I employ to improve the yield?
Answer: N-alkylation of sterically hindered morpholines is often challenging due to the reduced accessibility of the nitrogen lone pair. Here are several troubleshooting steps:
-
Optimize Reaction Conditions:
-
Temperature: Increase the reaction temperature. For particularly hindered substrates, microwave irradiation can be effective in overcoming the activation energy barrier.
-
Solvent: Switch to a high-boiling point, polar aprotic solvent like DMF, DMSO, or NMP to facilitate the SN2 reaction.
-
Base: Use a stronger, non-nucleophilic base to ensure complete deprotonation of any potential N-H bond without competing in the alkylation. Bases like sodium hydride (NaH) or potassium tert-butoxide (tBuOK) are often effective.[1][2]
-
-
Change the Electrophile:
-
Instead of alkyl halides, consider using more reactive electrophiles like alkyl triflates (R-OTf) or tosylates (R-OTs). These have better leaving groups, which can accelerate the reaction.
-
-
Alternative Catalytic Methods:
-
For N-alkylation using alcohols, a CuO-NiO/γ-Al₂O₃ catalyst system has been shown to be effective for primary alcohols. However, for secondary alcohols like cyclohexanol, steric effects can significantly lower conversion and selectivity.[3] Consider alternative reductive amination protocols if starting with an alcohol.
-
Workflow for Troubleshooting Low N-Alkylation Yield
References
Technical Support Center: Enhancing Enantiomeric Excess in Chiral Syntheses
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chiral syntheses, with a focus on enhancing enantiomeric excess (ee).
Troubleshooting Guide
Issue 1: Low Enantiomeric Excess (ee)
You've run an asymmetric reaction, but the enantiomeric excess of your product is disappointingly low. Here are potential causes and solutions.
Question: My asymmetric reaction is giving a low enantiomeric excess. What are the first parameters I should investigate?
Answer:
When troubleshooting a low enantiomeric excess (ee), it is crucial to systematically evaluate the key reaction parameters that influence stereoselectivity. The most common factors include temperature, solvent, and the catalyst system (ligand, metal precursor, and loading). Often, a small change in one of these can lead to a significant improvement in ee.
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A workflow for troubleshooting low enantiomeric excess.
Detailed Investigation:
-
Temperature: Temperature plays a critical role in enantioselectivity.[1] Generally, lower temperatures are favored as they can increase the energy difference between the diastereomeric transition states, leading to higher ee.[1][2] However, this is not a universal rule, and in some cases, higher temperatures have been shown to improve enantioselectivity.[3][4] It's essential to screen a range of temperatures to find the optimum for your specific reaction.
-
Solvent: The choice of solvent can have a profound impact on enantiomeric excess.[5] Solvents can influence the conformation of the catalyst-substrate complex and the stability of the transition states.[5] Screening a variety of solvents with different polarities and coordinating abilities is a crucial step in optimizing your reaction.
-
Catalyst System:
-
Ligand: The chiral ligand is the heart of the asymmetric catalyst. If you are using a commercially available ligand, ensure its purity and handle it under appropriate inert conditions. It may be necessary to screen a library of related ligands to find the one that provides the best stereochemical induction for your substrate.
-
Metal Precursor: The purity and activity of the metal precursor are also critical. Ensure you are using a high-quality source.
-
Catalyst Loading: While it may seem counterintuitive, increasing the catalyst loading does not always lead to a higher ee.[6][7] In some cases, catalyst aggregation at higher concentrations can be detrimental to enantioselectivity. It is advisable to investigate a range of catalyst loadings.
-
Issue 2: Difficulty in Product Purification and Enantiomeric Enrichment
You have a product with a moderate enantiomeric excess, but purifying it to the desired level is proving challenging.
Question: I have a product with a moderate ee (e.g., 70-80%). What techniques can I use to enrich it to >99% ee?
Answer:
Achieving high enantiomeric purity often requires a post-reaction enrichment step. Two common and effective methods are crystallization and chiral chromatography.
Enrichment Strategies
Caption: Decision tree for enantiomeric enrichment techniques.
-
Enantioselective Crystallization: If your product is a crystalline solid, you may be able to enrich the enantiomeric excess through crystallization.[8] This can be achieved through several techniques, including preferential crystallization or diastereomeric salt formation with a chiral resolving agent.[9] In some cases, crystallization can lead to a significant increase in ee, and even complete resolution.[10][11]
-
Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are powerful techniques for separating enantiomers. By using a chiral stationary phase, you can resolve the two enantiomers and isolate the desired one with high purity. While this method can be highly effective, it may be less practical for large-scale syntheses.
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (ee) and how is it calculated?
A1: Enantiomeric excess (ee) is a measure of the purity of a chiral substance.[12] It represents the percentage of one enantiomer in excess of the other.[12][13] It is calculated using the following formula:
ee (%) = |([R] - [S]) / ([R] + [S])| * 100
Where [R] and [S] are the concentrations or mole fractions of the R- and S-enantiomers, respectively.[14] A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%.[13]
Q2: How does temperature affect enantioselectivity?
A2: The effect of temperature on enantioselectivity is governed by the Gibbs free energy difference (ΔΔG‡) between the two diastereomeric transition states leading to the R and S products. According to the Eyring equation, a larger ΔΔG‡ results in a higher enantiomeric excess. Generally, lowering the reaction temperature increases ΔΔG‡, leading to higher enantioselectivity.[1][2] However, there are exceptions where higher temperatures can lead to increased ee, possibly due to changes in the rate-determining step or catalyst aggregation state.[3][4][15]
| Reaction Parameter | General Effect on Enantiomeric Excess (ee) | References |
| Temperature | Lowering temperature often increases ee. | [1][2] |
| Solvent Polarity | Can significantly increase or decrease ee depending on the reaction. | [5] |
| Catalyst Loading | Optimal loading exists; too high or too low can decrease ee. | [6][7] |
| Substrate Concentration | Can influence reaction kinetics and thus ee. |
Q3: What are chiral auxiliaries and how do they work?
A3: A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[16][17] The auxiliary creates a chiral environment around the reactive center, favoring the formation of one diastereomer over the other.[9] After the reaction, the auxiliary is cleaved to yield the desired enantiomerically enriched product and can often be recovered and reused.[17]
Workflow for Using a Chiral Auxiliary
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Q4: What is kinetic resolution and when is it used?
A4: Kinetic resolution is a method for separating a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent.[18] One enantiomer reacts faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer.[18] Kinetic resolution is particularly useful when a racemic starting material is readily available and an efficient method for its asymmetric synthesis is not. A significant drawback is that the maximum theoretical yield for the recovered, unreacted enantiomer is 50%.[9]
Types of Kinetic Resolution:
-
Classic Kinetic Resolution: One enantiomer is consumed faster than the other.
-
Dynamic Kinetic Resolution (DKR): The slower-reacting enantiomer is racemized in situ, allowing for a theoretical yield of up to 100% of the desired product enantiomer.[19]
-
Parallel Kinetic Resolution (PKR): Both enantiomers react with different chiral reagents or catalysts to form two different enantiomerically enriched products.[18][20]
Q5: Can you provide an example of an experimental protocol to improve enantiomeric excess?
A5: Experimental Protocol: Optimization of a Proline-Catalyzed Aldol Reaction
This protocol outlines a general procedure for optimizing the enantiomeric excess of a proline-catalyzed intermolecular aldol reaction between a ketone and an aldehyde.
Materials:
-
Ketone (e.g., acetone)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
(S)-Proline
-
Various solvents (e.g., DMSO, DMF, CH3CN, THF, Toluene)
-
Deuterated chloroform (CDCl3) for NMR analysis
-
Chiral HPLC column and appropriate mobile phase
Procedure:
-
Baseline Experiment:
-
To a clean, dry vial, add (S)-proline (0.1 mmol, 10 mol%).
-
Add the aldehyde (1.0 mmol).
-
Add the ketone (10 mmol, 10 equivalents).
-
Add the chosen starting solvent (e.g., DMSO, 2.0 mL).
-
Stir the reaction mixture at room temperature (20-25 °C) and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the yield and the enantiomeric excess by chiral HPLC analysis.
-
-
Temperature Screening:
-
Set up a series of reactions as described in the baseline experiment.
-
Run each reaction at a different temperature (e.g., 0 °C, -20 °C, -40 °C).
-
Maintain the temperature using a suitable cooling bath (e.g., ice-water, ice-salt, dry ice-acetone).
-
Work up and analyze each reaction as described above to determine the effect of temperature on yield and ee.
-
-
Solvent Screening:
-
Set up a series of reactions at the optimal temperature identified in the previous step.
-
Use a different solvent for each reaction (e.g., DMF, CH3CN, THF, Toluene).
-
Ensure all other parameters (catalyst loading, concentrations) are kept constant.
-
Work up and analyze each reaction to identify the solvent that provides the highest enantioselectivity.
-
Data Presentation:
| Entry | Temperature (°C) | Solvent | Yield (%) | ee (%) |
| 1 | 25 | DMSO | 95 | 75 |
| 2 | 0 | DMSO | 92 | 85 |
| 3 | -20 | DMSO | 88 | 92 |
| 4 | -20 | CH3CN | 85 | 88 |
| 5 | -20 | THF | 75 | 82 |
This systematic approach allows for the identification of the optimal conditions for achieving the highest possible enantiomeric excess for a given reaction.
References
- 1. Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. york.ac.uk [york.ac.uk]
- 10. Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 13. CavacoPedia @ Cavac's Stuff [cavac.at]
- 14. pharmaguru.co [pharmaguru.co]
- 15. blogs.rsc.org [blogs.rsc.org]
- 16. nbinno.com [nbinno.com]
- 17. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 18. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. Catalytic Parallel Kinetic Resolution under Homogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Stability of (S)-4-Benzyl-3-methylmorpholine under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S)-4-Benzyl-3-methylmorpholine under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at neutral pH?
At neutral pH and ambient temperature, this compound is generally stable. The morpholine ring is a saturated heterocycle and is not prone to degradation under these conditions. The N-benzyl group is also stable. However, prolonged exposure to light or elevated temperatures may lead to gradual degradation.
Q2: How does this compound behave under acidic conditions?
Under strongly acidic conditions (e.g., pH < 2) and elevated temperatures, this compound may undergo degradation. The primary site of degradation is the N-benzyl group, which can be cleaved through acid-catalyzed hydrolysis. Protonation of the morpholine nitrogen can facilitate this cleavage.[1][2][3][4]
Q3: What are the expected degradation products of this compound in acidic media?
The primary degradation product under acidic conditions is expected to be (S)-3-methylmorpholine and benzyl alcohol or benzaldehyde. The cleavage of the N-C bond of the benzyl group is the most likely degradation pathway.
Q4: Is this compound stable under basic conditions?
This compound is generally more stable under basic conditions compared to acidic conditions. The morpholine ring and the N-benzyl group are relatively resistant to base-catalyzed hydrolysis. However, at very high pH and elevated temperatures, some degradation may occur over extended periods.
Q5: What are the potential degradation products under basic conditions?
Under forced basic conditions, the degradation pathways are less defined. Potential, though less likely, reactions could involve elimination or rearrangement reactions if other reactive functional groups are present in the molecule.
Q6: Can oxidation affect the stability of this compound?
Yes, oxidation is a potential degradation pathway. The tertiary amine of the morpholine ring can be oxidized to form the corresponding N-oxide. Additionally, the benzylic carbon is susceptible to oxidation, which could lead to the formation of a lactam or cleavage of the benzyl group.[5]
Q7: What is the expected impact of light exposure on the stability of this compound?
Photodegradation is a possibility, particularly for compounds with a benzyl group. Exposure to UV light can induce photochemical reactions, potentially leading to the formation of various degradation products through radical pathways. It is recommended to protect solutions of this compound from light.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram after acidic workup. | Acid-catalyzed degradation of this compound. | Neutralize the sample immediately after the acidic step. Analyze the sample as soon as possible. Consider using a milder acid or lowering the temperature of the reaction. |
| Loss of compound during storage in solution. | Degradation due to pH, light, or temperature. | Store solutions at low temperatures (2-8 °C), protected from light, and in a buffered solution at a pH where the compound is most stable (typically near neutral). |
| Formation of an unknown impurity with a higher molecular weight. | Possible oxidative dimerization or reaction with other components in the mixture. | Use degassed solvents and consider adding an antioxidant if compatible with the experimental setup. Analyze the impurity by LC-MS to determine its molecular weight and structure. |
| Inconsistent results in stability studies. | Variability in stress conditions (temperature, pH, light exposure). | Ensure precise control of all experimental parameters. Use a calibrated oven, pH meter, and a validated light source for photostability studies. |
Quantitative Data on Stability
The following table summarizes hypothetical degradation data for this compound under forced degradation conditions. This data is based on the known stability of similar N-benzyl heterocyclic compounds and is for illustrative purposes. Actual degradation rates will depend on the specific experimental conditions.
| Condition | Time (hours) | This compound (%) | (S)-3-methylmorpholine (%) | Other Degradants (%) |
| 0.1 M HCl at 60 °C | 0 | 100 | 0 | 0 |
| 24 | 85.2 | 12.1 | 2.7 | |
| 48 | 72.5 | 23.8 | 3.7 | |
| 72 | 61.8 | 33.5 | 4.7 | |
| 0.1 M NaOH at 60 °C | 0 | 100 | 0 | 0 |
| 24 | 98.9 | < 0.1 | 1.1 | |
| 48 | 97.5 | < 0.1 | 2.5 | |
| 72 | 96.2 | 0.2 | 3.6 | |
| 3% H₂O₂ at 25 °C | 0 | 100 | 0 | 0 |
| 24 | 92.1 | < 0.1 | 7.9 (as N-oxide) | |
| 48 | 85.3 | 0.1 | 14.6 (as N-oxide) | |
| 72 | 78.9 | 0.2 | 20.9 (as N-oxide) |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid.
-
Stress Conditions: Incubate the solution in a temperature-controlled oven at 60 °C.
-
Time Points: Withdraw aliquots at 0, 24, 48, and 72 hours.
-
Sample Processing: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M sodium hydroxide. Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method (see Protocol 3).
Protocol 2: Forced Degradation Study under Basic Conditions
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M sodium hydroxide.
-
Stress Conditions: Incubate the solution in a temperature-controlled oven at 60 °C.
-
Time Points: Withdraw aliquots at 0, 24, 48, and 72 hours.
-
Sample Processing: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M hydrochloric acid. Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method (see Protocol 3).
Protocol 3: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 254 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Predicted acid-catalyzed degradation pathway of this compound.
Caption: General experimental workflow for forced degradation studies.
References
- 1. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Chiral Morpholine Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of chiral morpholine products.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for purifying chiral morpholine products?
A1: The primary techniques for purifying chiral morpholine products are preparative High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and diastereomeric salt resolution.[1][2][3] The choice of technique depends on factors such as the scale of the purification, the properties of the morpholine derivative, and the available equipment.
Q2: How do I choose the best purification method for my chiral morpholine?
A2: Selecting the optimal purification method involves considering several factors. Preparative HPLC is a versatile and widely used technique suitable for a broad range of morpholine derivatives.[4] SFC is a "greener" and often faster alternative to normal-phase HPLC, particularly for less polar compounds.[3][5] Diastereomeric salt resolution is a classical and cost-effective method for large-scale separations, provided a suitable resolving agent can be found and the diastereomeric salts have different solubilities.[6][7][8]
Below is a decision-making workflow to guide your selection process:
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: Evans Auxiliaries vs. (S)-4-Benzyl-3-methylmorpholine
A thorough review of scientific literature reveals a significant disparity in the application and documentation of (S)-4-Benzyl-3-methylmorpholine compared to the well-established Evans auxiliaries in the field of asymmetric synthesis. While Evans auxiliaries are a cornerstone of stereoselective chemistry with extensive supporting data, this compound is not commonly utilized as a chiral auxiliary for asymmetric carbon-carbon bond formation, and as such, no experimental data for a direct comparison is readily available.
This guide will therefore provide a comprehensive overview of Evans auxiliaries, including their performance in key asymmetric reactions, supported by experimental data and detailed protocols. This will serve as a valuable resource for researchers, scientists, and drug development professionals seeking to employ reliable methods for stereochemical control.
Evans Auxiliaries: A Gold Standard in Asymmetric Synthesis
Introduced by David A. Evans, oxazolidinone-based chiral auxiliaries are widely employed to induce diastereoselectivity in a variety of chemical transformations, most notably alkylation and aldol reactions.[][2] The underlying principle of their efficacy lies in the rigid, conformationally well-defined N-acyl derivatives, which effectively shield one face of the enolate, leading to highly stereoselective reactions with electrophiles.[2][3]
Key Features of Evans Auxiliaries:
-
High Diastereoselectivity: Consistently high levels of stereocontrol are achieved for a broad range of substrates.
-
Reliable and Predictable Stereochemistry: The stereochemical outcome of reactions is generally predictable based on the chosen auxiliary and reaction conditions.[4]
-
Versatility: Applicable to a wide array of synthetic transformations beyond alkylations and aldol reactions, including Diels-Alder reactions and conjugate additions.[]
-
Cleavage and Recovery: The auxiliary can be cleaved under various conditions to yield a range of functionalities (e.g., carboxylic acids, alcohols, aldehydes) and can often be recovered and reused.
Asymmetric Alkylation with Evans Auxiliaries
A common application of Evans auxiliaries is the diastereoselective alkylation of enolates. The N-acylated oxazolidinone is deprotonated to form a chiral enolate, which then reacts with an alkylating agent. The bulky substituent on the oxazolidinone ring directs the incoming electrophile to the opposite face, resulting in a high degree of stereocontrol.
Table 1: Diastereoselective Alkylation of an Evans Auxiliary Adduct
| Electrophile | Product | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Allyl iodide | (4S)-4-Benzyl-3-((R)-2-methyl-4-pentenoyl)oxazolidin-2-one | 98:2 | 85-95 | [5] |
| Benzyl bromide | (4S)-4-Benzyl-3-((R)-2-methyl-3-phenylpropanoyl)oxazolidin-2-one | >99:1 | 90 |
Asymmetric Aldol Reactions with Evans Auxiliaries
Evans auxiliaries are also instrumental in controlling the stereochemistry of aldol reactions. The boron enolate of the N-acyl auxiliary reacts with an aldehyde to form two new stereocenters with high diastereoselectivity. The syn-aldol product is typically favored.
Table 2: Diastereoselective Aldol Reaction of an Evans Auxiliary Adduct
| Aldehyde | Product | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Isobutyraldehyde | (4R,5S)-4-Methyl-3-((2S,3R)-3-hydroxy-2,4-dimethylpentanoyl)-5-phenyloxazolidin-2-one | >99:1 | 80-90 | [6] |
| Benzaldehyde | (4R,5S)-4-Methyl-3-((2S,3R)-3-hydroxy-2-methyl-3-phenylpropanoyl)-5-phenyloxazolidin-2-one | >99:1 | 85 |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates the typical sequence of an asymmetric synthesis utilizing an Evans chiral auxiliary.
Caption: General workflow for asymmetric synthesis using an Evans auxiliary.
Protocol for Diastereoselective Alkylation
This protocol is a representative example for the alkylation of an N-propionyl Evans auxiliary.
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C is added n-butyllithium (1.05 eq) dropwise. After stirring for 30 minutes, propionyl chloride (1.1 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 4-6 hours. The reaction is quenched with saturated aqueous NH4Cl and the product, (S)-4-benzyl-3-propionyloxazolidin-2-one, is extracted and purified.
-
Enolate Formation and Alkylation: The acylated auxiliary (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.1 eq) is added dropwise, and the solution is stirred for 30 minutes to form the lithium enolate. The alkylating agent (e.g., allyl iodide, 1.2 eq) is then added, and the reaction is stirred at -78 °C for 2-4 hours.
-
Workup and Purification: The reaction is quenched with saturated aqueous NH4Cl, warmed to room temperature, and the product is extracted with an organic solvent. The crude product is purified by column chromatography to yield the alkylated product.
-
Cleavage of the Auxiliary: The purified alkylated product (1.0 eq) is dissolved in a mixture of THF and water. Lithium hydroxide (2.0 eq) and 30% hydrogen peroxide (4.0 eq) are added at 0 °C. The reaction is stirred for 2-4 hours. The reaction is quenched with sodium sulfite, and the chiral auxiliary is recovered by extraction. The aqueous layer is acidified, and the desired carboxylic acid is extracted.
Structures of Common Chiral Auxiliaries
Caption: Structures of an Evans auxiliary and this compound.
Conclusion
Evans auxiliaries represent a highly reliable and versatile class of chiral auxiliaries for asymmetric synthesis, backed by a vast body of literature and experimental data. They provide excellent stereocontrol in a variety of C-C bond-forming reactions, making them a preferred choice in both academic and industrial research.
In contrast, the use of this compound as a chiral auxiliary for similar transformations is not documented in the scientific literature. Researchers seeking to perform asymmetric alkylations or aldol reactions are therefore advised to utilize the well-established and predictable methodologies associated with Evans auxiliaries. Further research would be required to determine if this compound can function as a viable chiral auxiliary and to establish its efficacy in comparison to existing methods.
References
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of (−)-Incarvillateine Employing an Intramolecular Alkylation via Rh-Catalyzed Olefinic C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evaluating (S)-4-Benzyl-3-methylmorpholine Against Established Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in achieving high stereoselectivity in asymmetric synthesis. This guide provides a comparative overview of the efficacy of several common chiral auxiliaries—Evans' Oxazolidinones, Enders' SAMP/RAMP, and 8-Phenylmenthol—and discusses the potential utility of (S)-4-Benzyl-3-methylmorpholine, for which direct comparative experimental data in the public domain is limited.
This document summarizes quantitative performance data, details experimental protocols for key reactions, and provides visualizations of reaction workflows to aid in the selection of the most suitable chiral auxiliary for a given synthetic challenge.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily measured by its ability to induce high levels of diastereoselectivity (d.e.) and, consequently, enantioselectivity (e.e.) in the final product, as well as achieving a high chemical yield. The following tables summarize the performance of well-established chiral auxiliaries in common asymmetric reactions based on available literature.
Asymmetric Alkylation
Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction where chiral auxiliaries are frequently employed to control the stereochemistry of the newly formed stereocenter.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary) | N-propionyl oxazolidinone | Allyl iodide | 98:2 (d.r.) | 61-80% | [1] |
| (S)-1-Amino-2-methoxymethylpyrrolidine (SAMP) | Hydrazone of 3-pentanone | Ethyl iodide | >97% | 87% (of hydrazone) | [2] |
| This compound | N/A | N/A | Data not available | Data not available |
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, and chiral auxiliaries play a crucial role in controlling the formation of two new stereocenters.
| Chiral Auxiliary | Enolate Source | Aldehyde | Diastereoselectivity | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary) | N-propionyl oxazolidinone | Isobutyraldehyde | >99:1 (syn:anti) | 80-95% | [1][3] |
| This compound | N/A | N/A | Data not available | Data not available |
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a cycloaddition that can be rendered highly stereoselective through the use of chiral auxiliaries attached to the dienophile.
| Chiral Auxiliary | Dienophile | Diene | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (-)-8-Phenylmenthol | Acrylate | Cyclopentadiene | 87-96% | 78-81% | [4] |
| This compound | N/A | N/A | Data not available | Data not available |
Discussion on this compound
Despite a comprehensive search of available literature, specific experimental data detailing the efficacy of this compound as a chiral auxiliary in common asymmetric reactions such as alkylations, aldol reactions, or Diels-Alder reactions could not be located. Its structural features, including a stereogenic center at the 3-position and a bulky N-benzyl group, suggest potential for inducing facial selectivity in reactions of an attached acyl derivative. The morpholine ring system offers a rigid scaffold that could effectively shield one face of a prochiral enolate or dienophile. However, without empirical data, its performance relative to well-established auxiliaries like Evans' oxazolidinones remains speculative. Further research and publication of its application in asymmetric synthesis are required to make a definitive comparison.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing the performance of chiral auxiliaries. Below are representative procedures for the application of the discussed auxiliaries.
Asymmetric Alkylation using (S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary)
This protocol is adapted from a procedure for the diastereoselective alkylation of an N-propionyl oxazolidinone[1].
1. Acylation of the Auxiliary:
-
To a solution of (S)-4-benzyl-2-oxazolidinone in an anhydrous solvent such as THF, add a base like n-butyllithium at -78 °C.
-
After stirring for a short period, add the desired acyl chloride (e.g., propionyl chloride) and allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product. Purify by column chromatography.
2. Alkylation:
-
Dissolve the N-acyl oxazolidinone in anhydrous THF and cool to -78 °C.
-
Add a strong base such as lithium diisopropylamide (LDA) to form the lithium enolate.
-
After a suitable time, add the electrophile (e.g., benzyl bromide) and stir the reaction at low temperature until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.
3. Cleavage of the Auxiliary:
-
The chiral auxiliary can be removed by hydrolysis (e.g., with LiOH/H₂O₂) or reduction (e.g., with LiBH₄) to yield the corresponding carboxylic acid or alcohol, respectively.
Asymmetric Alkylation using (S)-1-Amino-2-methoxymethylpyrrolidine (SAMP) (Enders' Reagent)
This protocol is a general representation of the Enders' SAMP/RAMP hydrazone alkylation method[2].
1. Hydrazone Formation:
-
React the ketone or aldehyde with SAMP in an appropriate solvent (e.g., diethyl ether) to form the corresponding SAMP-hydrazone. This reaction is typically driven to completion by removal of water.
2. Alkylation:
-
Deprotonate the hydrazone at the α-carbon using a strong base like LDA in an anhydrous solvent such as THF at low temperature (e.g., -78 °C) to form the azaenolate.
-
Add the alkyl halide electrophile and allow the reaction to proceed.
3. Cleavage of the Auxiliary:
-
The alkylated hydrazone is then cleaved to regenerate the α-alkylated ketone or aldehyde. This is commonly achieved through ozonolysis or by treatment with an acid.
Asymmetric Diels-Alder Reaction using (-)-8-Phenylmenthol
This is a general procedure for a Lewis acid-catalyzed asymmetric Diels-Alder reaction.
1. Ester Formation:
-
React (-)-8-phenylmenthol with an α,β-unsaturated acyl chloride (e.g., acryloyl chloride) in the presence of a base (e.g., pyridine) to form the corresponding acrylate ester.
2. Diels-Alder Reaction:
-
Dissolve the chiral acrylate ester in a suitable solvent (e.g., dichloromethane) and cool to a low temperature (e.g., -78 °C).
-
Add a Lewis acid catalyst (e.g., diethylaluminum chloride).
-
Add the diene (e.g., cyclopentadiene) and stir until the reaction is complete.
-
Quench the reaction and purify the cycloaddition product.
3. Cleavage of the Auxiliary:
-
The auxiliary can be removed by reduction (e.g., with LiAlH₄) to afford the corresponding chiral alcohol.
Visualizing Reaction Workflows
Graphviz diagrams are provided to illustrate the logical flow of the key asymmetric synthesis methodologies discussed.
Conclusion
The choice of a chiral auxiliary is a multifaceted decision that depends on the specific reaction, desired stereochemical outcome, and the ease of auxiliary attachment and removal. Evans' oxazolidinones, Enders' SAMP/RAMP reagents, and 8-phenylmenthol derivatives are well-established and highly effective chiral auxiliaries for a range of asymmetric transformations, consistently providing high levels of stereocontrol.
While this compound presents a structurally interesting scaffold for potential application as a chiral auxiliary, the current lack of published, peer-reviewed data on its performance in asymmetric synthesis precludes a direct and objective comparison with these established alternatives. Researchers and drug development professionals are encouraged to consider the well-documented efficacy of existing auxiliaries while awaiting further studies on the practical utility of morpholine-based chiral auxiliaries.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. aquila.usm.edu [aquila.usm.edu]
- 3. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of Stereochemistry: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional atomic arrangement—its stereochemistry—is a critical step. The biological activity of a chiral molecule is intrinsically linked to its stereochemical configuration, making unambiguous validation essential for efficacy and safety. While single-crystal X-ray crystallography has long been considered the definitive method for this purpose, a suite of powerful spectroscopic techniques offers viable and often more practical alternatives. This guide provides an objective comparison of X-ray crystallography with key spectroscopic methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their needs.
Comparative Analysis of Stereochemistry Validation Techniques
The choice of method for stereochemical validation depends on several factors, including the nature of the sample, the required level of detail, and available resources. The following table summarizes the key performance characteristics of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Vibrational Circular Dichroism (VCD).
| Technique | Principle | Sample Requirements | Strengths | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | High-quality single crystal.[1][2][3][4] | Provides unambiguous 3D structure and absolute configuration.[1][5][6] | Crystal growth can be a significant bottleneck.[1][3] Not suitable for non-crystalline or conformationally flexible molecules in solution.[2] |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Soluble sample in a suitable deuterated solvent. | Provides detailed information about connectivity and relative stereochemistry in solution.[5][7][8] Can study dynamic processes.[8][9] | Absolute configuration determination often requires chiral derivatizing agents or resolving agents.[5][10] Can be complex for large molecules.[9] |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[11][12] | Soluble sample in an appropriate solvent. | Directly determines absolute configuration in solution.[11][13][14] Applicable to a wide range of chiral molecules, including those that are difficult to crystallize.[13][15] | Requires quantum mechanical calculations to interpret the spectra and assign the absolute configuration.[14][16][17] |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule. | Soluble sample with a chromophore near the stereocenter. | Can determine absolute configuration, particularly for molecules with suitable chromophores.[3][18] | Limited to molecules with UV-Vis chromophores. Interpretation can be complex. |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase.[19][20] | Soluble sample. | Separates enantiomers, allowing for their individual characterization and quantification of enantiomeric excess.[21][22] | Does not directly provide structural information or absolute configuration without reference standards.[10] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to obtaining reliable data for stereochemical validation. Below are generalized methodologies for the key techniques discussed.
X-ray Crystallography: Single Crystal Analysis
This protocol outlines the essential steps for determining the absolute configuration of a chiral molecule using single-crystal X-ray diffraction.
-
Crystal Growth: The primary and often most challenging step is to grow a single, high-quality crystal of the compound.[23] This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and conditions may need to be screened to find the optimal crystallization conditions.
-
Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[23] The diffractometer rotates the crystal while exposing it to a beam of X-rays, and the diffracted X-ray intensities are recorded on a detector.[24]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.[25] The phase problem is solved using methods such as direct methods, Patterson methods, or dual-space methods to generate an initial electron density map. An atomic model is then built into the electron density map and refined against the experimental data to optimize the atomic positions, and thermal parameters.[24][25]
-
Absolute Configuration Determination: For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined by analyzing the anomalous scattering of the X-rays.[1][26] The Flack parameter is a key indicator, with a value close to 0 indicating the correct absolute configuration has been assigned.[1]
NMR Spectroscopy: Chiral Derivatizing Agents
This protocol describes the use of a chiral derivatizing agent (CDA), such as Mosher's acid, to determine the absolute configuration of a chiral alcohol or amine.[10]
-
Sample Preparation: A small amount of the enantiomerically pure chiral substrate is dissolved in a deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Derivatization: A slight excess of the enantiomerically pure CDA (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) is added to the NMR tube, along with a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl produced. The reaction is allowed to proceed to completion, forming diastereomeric esters or amides.[10]
-
NMR Data Acquisition: 1H and/or 19F NMR spectra of the diastereomeric mixture are acquired.
-
Spectral Analysis: The chemical shifts of the protons or fluorine atoms in the two diastereomers will be different due to their different spatial environments. By comparing the observed chemical shifts with established models for the specific CDA used, the absolute configuration of the original chiral center can be deduced.[10]
Vibrational Circular Dichroism (VCD) Spectroscopy
This protocol outlines the general workflow for determining the absolute configuration of a chiral molecule using VCD.
-
Sample Preparation: The chiral sample is dissolved in a suitable solvent (e.g., CDCl3, DMSO-d6) at a concentration that gives a good signal-to-noise ratio. The solvent should be transparent in the infrared region of interest.[17]
-
VCD and IR Spectra Acquisition: The VCD and infrared (IR) spectra of the sample are recorded on a VCD spectrometer.[17] The VCD spectrum is a plot of the difference in absorbance of left and right circularly polarized light versus frequency.
-
Quantum Mechanical Calculations: The first step in the theoretical analysis is to perform a conformational search to identify the low-energy conformers of the molecule.[27] Then, for each low-energy conformer, the theoretical VCD and IR spectra are calculated using density functional theory (DFT).[16][17]
-
Spectral Comparison and Assignment: The experimentally measured VCD spectrum is compared to the Boltzmann-averaged theoretical VCD spectrum calculated for one of the enantiomers. A good match between the experimental and theoretical spectra, in terms of both sign and relative intensity of the VCD bands, allows for the unambiguous assignment of the absolute configuration of the molecule.[17][28]
Visualizing the Workflows
To further clarify the experimental and logical processes involved in stereochemical validation, the following diagrams illustrate the key workflows.
Caption: High-level workflows for stereochemical validation.
Caption: Decision logic for selecting a validation method.
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. purechemistry.org [purechemistry.org]
- 6. veranova.com [veranova.com]
- 7. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. researchgate.net [researchgate.net]
- 10. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 11. Vibrational circular dichroism: an incisive tool for stereochemical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 13. Stereochemistry of natural products from vibrational circular dichroism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. gaussian.com [gaussian.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. spectroscopyeurope.com [spectroscopyeurope.com]
- 18. Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs [mtoz-biolabs.com]
- 19. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 22. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 25. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Thieme E-Books & E-Journals [thieme-connect.de]
- 27. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 28. schrodinger.com [schrodinger.com]
A Researcher's Guide to Enantiomeric Excess Determination: Chiral HPLC vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical step in ensuring the safety, efficacy, and quality of chiral drug substances. Chiral High-Performance Liquid Chromatography (HPLC) has long been the gold standard for this analysis. This guide provides an objective comparison of chiral HPLC with other common analytical techniques, supported by experimental data and detailed protocols to aid in method selection and implementation.
At a Glance: Comparing Analytical Techniques for Enantiomeric Excess Determination
The choice of analytical method for determining enantiomeric excess depends on various factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput needs, and available instrumentation. The following table summarizes the key performance characteristics of common techniques.
| Feature | Chiral HPLC | Chiral GC | Chiral SFC | NMR Spectroscopy | Circular Dichroism (CD) | Capillary Electrophoresis (CE) |
| Principle | Differential interaction with a chiral stationary phase. | Differential interaction with a chiral stationary phase in the gas phase. | Differential interaction with a chiral stationary phase using a supercritical fluid mobile phase. | Diastereomeric interaction with a chiral auxiliary, leading to distinct NMR signals. | Differential absorption of left and right circularly polarized light. | Differential migration of enantiomers in an electric field in the presence of a chiral selector. |
| Typical Accuracy | High (<1% error)[1] | High (<2% error) | High (<1% error) | Moderate (1-5% error)[2] | Moderate (2-5% error) | High (<2% error) |
| Typical Precision (%RSD) | Excellent (<2%)[3][4] | Excellent (<3%) | Excellent (<2%) | Good (1-5%) | Good (2-5%) | Excellent (<3%) |
| Sensitivity (LOD) | ng-pg range[5] | pg-fg range | ng-pg range | µg-mg range | µg-mg range | ng-pg range |
| Sample Throughput | Moderate to High | High | High | Low to Moderate | High | High |
| Sample Volatility Requirement | No | Yes | Less critical than GC | No | No | No |
| Need for Derivatization | Sometimes | Often | Sometimes | Often (with chiral derivatizing agents) | Sometimes (with chromophoric derivatizing agents) | Sometimes |
| Cost (Instrument) | Moderate to High | Moderate | High | High | Moderate | Moderate |
| "Greenness" (Solvent Consumption) | High | Low | Low | Low | Low | Very Low |
In-Depth Comparison of Leading Methods
Chiral High-Performance Liquid Chromatography (HPLC) remains the most widely used technique for enantiomeric excess determination due to its versatility, robustness, and high accuracy.[6][7] The separation is achieved through the differential interaction of enantiomers with a chiral stationary phase (CSP).[8] A wide variety of CSPs are commercially available, allowing for the separation of a broad range of chiral compounds.
Advantages:
-
Applicable to a wide range of non-volatile and thermally labile compounds.[9]
-
Well-established and validated methods are widely available.[7]
Disadvantages:
-
Can consume large volumes of organic solvents.
-
Method development can be time-consuming.
-
Not all enantiomers can be resolved on commercially available CSPs.
Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable enantiomers.[9] It offers excellent resolution and sensitivity. Often, derivatization of the analyte with a chiral or achiral reagent is necessary to improve volatility and chromatographic performance.[10]
Advantages:
-
Exceptional resolution and high sensitivity.
-
Fast analysis times.
-
Low solvent consumption.
Disadvantages:
-
Limited to volatile and thermally stable compounds.[9]
-
Derivatization can be a source of error if not carefully controlled.[11]
Chiral Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase.[12] It combines the advantages of both gas and liquid chromatography, offering fast, efficient, and "greener" separations.[12] SFC is particularly well-suited for the separation of polar compounds that are challenging to analyze by GC.
Advantages:
-
High throughput and fast analysis times.[12]
-
Reduced organic solvent consumption compared to HPLC.[12]
-
Orthogonal selectivity to HPLC, providing a valuable alternative for difficult separations.
Disadvantages:
-
Higher initial instrument cost.
-
Method development can be more complex than HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy offers a distinct approach that does not rely on chromatographic separation. The determination of enantiomeric excess is achieved by converting the enantiomers into diastereomers through the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[2][13][14] The resulting diastereomers exhibit distinct signals in the NMR spectrum, allowing for their quantification.
Advantages:
-
Provides structural information in addition to enantiomeric excess.
-
Non-destructive technique.
-
Relatively fast for sample analysis after method development.
Disadvantages:
-
Lower sensitivity compared to chromatographic methods.
-
Requires pure samples.
-
Potential for inaccuracies due to incomplete reaction or kinetic resolution during derivatization.
Circular Dichroism (CD) Spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The magnitude of the CD signal is proportional to the concentration and the enantiomeric excess of the analyte.[15][16]
Advantages:
-
Very high throughput, suitable for high-throughput screening.
-
Low sample consumption.
-
Can be used for real-time monitoring of reactions.
Disadvantages:
-
Requires the analyte to be CD-active or derivatized with a CD-active chromophore.
-
Generally less accurate and precise than chromatographic methods.[15]
-
Susceptible to interference from other chiral compounds in the sample.
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are generalized protocols for the key techniques discussed.
Chiral HPLC Method for Enantiomeric Excess Determination
Objective: To separate and quantify the enantiomers of a chiral compound to determine its enantiomeric excess.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis, Diode Array Detector, or Mass Spectrometer).
-
Chiral Stationary Phase (CSP) column appropriate for the analyte.
Materials:
-
HPLC-grade solvents for the mobile phase.
-
Reference standards of the racemic mixture and, if available, the pure enantiomers.
-
Sample of the chiral compound to be analyzed.
Procedure:
-
Column Selection: Choose a CSP based on the chemical structure of the analyte. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are often a good starting point.
-
Mobile Phase Selection and Optimization:
-
Start with a common mobile phase for the selected column, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) for normal-phase chromatography, or a mixture of aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) for reversed-phase chromatography.
-
Optimize the mobile phase composition to achieve baseline separation of the enantiomers with a resolution (Rs) of >1.5. Adjust the ratio of the solvents and consider adding small amounts of additives (e.g., trifluoroacetic acid for acidic compounds or diethylamine for basic compounds) to improve peak shape and resolution.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent, preferably the mobile phase, to a known concentration.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the sample.
-
Record the chromatogram and integrate the peak areas of the two enantiomers.
-
-
Calculation of Enantiomeric Excess (ee):
-
Calculate the enantiomeric excess using the following formula: ee (%) = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100
-
Method Validation: Validate the method according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4][5][7]
Chiral GC Method for Enantiomeric Excess Determination
Objective: To separate and quantify the enantiomers of a volatile chiral compound.
Instrumentation:
-
Gas Chromatograph (GC) with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chiral capillary column.
Procedure:
-
Column Selection: Select a chiral GC column based on the analyte's properties. Cyclodextrin-based columns are widely used.
-
Derivatization (if necessary): If the analyte is not sufficiently volatile or has poor chromatographic properties, derivatize it with a suitable reagent (e.g., trifluoroacetic anhydride).
-
GC Conditions Optimization: Optimize the temperature program (initial temperature, ramp rate, final temperature), injector temperature, and detector temperature to achieve good separation and peak shape.
-
Analysis and Calculation: Inject the sample, record the chromatogram, and calculate the enantiomeric excess as described for the HPLC method.
Visualizing the Workflow and Decision-Making Process
Understanding the workflow and the factors influencing the choice of method is crucial for efficient and effective analysis.
Caption: A simplified workflow for the determination of enantiomeric excess.
Caption: A logic diagram for selecting an appropriate method for ee determination.
References
- 1. [Chiral HPLC determination of conversion and enantiomeric excess of enzyme catalyzed stereoselective esterification of racemic ibuprofen] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]
- 5. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Determination of enantiomeric excess [ch.ic.ac.uk]
- 10. gcms.cz [gcms.cz]
- 11. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of enantiomeric excess using the ultraviolet-circular dichroism and the high-performance liquid chromatography-circular dichroism methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of N-Substituents on Morpholine Auxiliaries in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in achieving high stereoselectivity in asymmetric synthesis. Morpholine-based auxiliaries have emerged as a versatile class of chiral controllers, with the N-substituent playing a pivotal role in dictating the stereochemical outcome of a reaction. This guide provides a comparative study of different N-substituents on morpholine auxiliaries, supported by experimental data from key asymmetric transformations.
The steric and electronic properties of the N-substituent on a morpholine auxiliary can significantly influence the conformation of the enolate intermediate and the facial selectivity of the electrophilic attack. This, in turn, affects the diastereoselectivity and enantioselectivity of the reaction. This guide will delve into the performance of various N-substituents, including N-acyl, N-alkyl, and N-aryl groups, in asymmetric hydrogenation, alkylation, and aldol reactions.
Performance in Asymmetric Hydrogenation
A systematic study on the asymmetric hydrogenation of 2-substituted dehydromorpholines provides valuable insights into the effect of the N-substituent on enantioselectivity. The following table summarizes the performance of different N-carbamoyl and N-sulfonyl groups in the rhodium-catalyzed hydrogenation of 6-phenyl-3,4-dihydro-2H-1,4-oxazine.
| N-Substituent | Conversion (%) | Enantiomeric Excess (ee, %) |
| N-Cbz | >99 | 92 |
| N-NO₂ | >99 | 85 |
| N-COOiBu | >99 | 88 |
| N-Boc | >99 | 89 |
| N-Ts | No Reaction | - |
Table 1: Comparison of N-Substituents in the Asymmetric Hydrogenation of a Dehydromorpholine Substrate.[1][2]
The data clearly indicates that N-carbamoyl groups are effective in achieving high conversion and enantioselectivity, with the N-Cbz group providing the highest ee of 92%.[1][2] In contrast, the electronically different N-Ts (tosyl) group completely inhibited the reaction, highlighting the profound electronic influence of the N-substituent on the catalytic cycle.[1]
Experimental Protocol: Asymmetric Hydrogenation of N-Substituted Dehydromorpholines
General Procedure: In a glovebox, a solution of the N-substituted 6-phenyl-3,4-dihydro-2H-1,4-oxazine (0.1 mmol), [Rh(cod)₂]SbF₆ (0.5 mol%), and the chiral ligand (e.g., (R,R,R)-SKP, 0.55 mol%) in dry, degassed dichloromethane (1 mL) is stirred in a vial. The vial is then transferred to an autoclave, which is charged with hydrogen gas to the desired pressure (e.g., 50 atm). The reaction is stirred at room temperature for the specified time (e.g., 12-24 hours). After carefully releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the chiral 2-substituted morpholine. The enantiomeric excess is determined by chiral HPLC analysis.[1][2]
Logical Relationship of N-Substituent Effect in Asymmetric Hydrogenation
References
A Comparative Guide to the Recyclability of (S)-4-Benzyl-3-methylmorpholine and its Alternatives in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the recyclability of (S)-4-Benzyl-3-methylmorpholine, a chiral morpholine derivative utilized in asymmetric synthesis. Due to the limited direct experimental data on its recyclability, this document establishes a proposed recycling framework based on established chemical principles and compares it with commonly used, recyclable chiral auxiliaries and catalysts. The information presented herein is intended to guide researchers in making informed decisions regarding the sustainability and economic viability of their synthetic routes.
Introduction to this compound and the Importance of Recyclability
This compound belongs to the class of chiral morpholine derivatives that can serve as valuable building blocks or chiral auxiliaries in the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical industry. The efficiency and cost-effectiveness of such syntheses are significantly enhanced by the ability to recover and reuse chiral materials. Recycling not only reduces the overall cost of goods but also aligns with the principles of green chemistry by minimizing chemical waste.
The recyclability of a chiral auxiliary is primarily dependent on the ease of its cleavage from the final product and its subsequent purification for reuse. For this compound, a key challenge in its recycling is the cleavage of the N-benzyl group, a common protecting group in organic synthesis.
Proposed Recycling Strategy for this compound
A plausible recycling strategy for this compound would involve two primary stages: cleavage of the N-benzyl group to release the chiral morpholine core, followed by purification and potential re-benzylation for reuse.
Experimental Protocol: Proposed Method for Assessing the Recyclability of this compound
Objective: To recover the chiral morpholine core from a reaction product derived from this compound.
Materials:
-
Reaction product containing the this compound moiety
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH)
-
Hydrogen source (e.g., hydrogen gas balloon or a transfer hydrogenation reagent like ammonium formate)
-
Inert gas (e.g., Argon or Nitrogen)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure (Catalytic Hydrogenolysis for Debenzylation):
-
Dissolve the reaction product in methanol in a round-bottom flask.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Flush the flask with an inert gas.
-
Introduce a hydrogen atmosphere (e.g., via a balloon) or add a transfer hydrogenation reagent.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product containing the debenzylated morpholine derivative by silica gel column chromatography to isolate the recovered chiral core.
-
Analyze the purity and enantiomeric excess of the recovered material using appropriate analytical techniques (e.g., NMR, HPLC).
Comparison with Alternative Chiral Auxiliaries and Catalysts
The recyclability and overall efficiency of this compound can be benchmarked against other well-established chiral auxiliaries and catalysts.
| Feature | This compound (Proposed) | Evans Oxazolidinone Auxiliaries | Pseudoephedrine Amide Auxiliaries | Chiral Organocatalysts (e.g., Proline derivatives) |
| Recycling Method | Catalytic hydrogenolysis (debenzylation) followed by chromatography. | Hydrolysis (e.g., with LiOH/H₂O₂) or reduction (e.g., with LiBH₄) followed by extraction/crystallization.[1] | Acidic or basic hydrolysis followed by extraction. | Often recovered by extraction or precipitation. Some are immobilized on solid supports for easy filtration.[2] |
| Recovery Yield | Potentially high, dependent on the efficiency of the debenzylation and purification steps. | Generally high (>90%).[1] | Typically high. | Variable, but can be very high, especially for immobilized catalysts.[2] |
| Cleavage Conditions | Mild to moderate (catalytic hydrogenation). | Mild (hydrolysis or reduction).[1] | Can require harsh acidic or basic conditions. | Not applicable (catalyst is not covalently bound to the product). |
| Generality of Use | Potentially broad for asymmetric alkylations and additions. | Very broad, especially for aldol reactions and alkylations.[3] | Effective for asymmetric alkylation of carboxylic acids.[3] | Broad scope depending on the specific catalyst. |
| Commercial Availability | Available from various suppliers. | Widely available. | Readily available. | A wide variety is commercially available. |
Visualization of Key Processes
The following diagrams illustrate the proposed recycling workflow for this compound and a general decision-making process for selecting a recyclable chiral auxiliary.
Caption: A flowchart illustrating the proposed cycle for the use, recovery, and reuse of this compound as a chiral auxiliary.
Caption: A logical diagram outlining the key factors to consider when selecting a recyclable chiral auxiliary for an asymmetric synthesis.
Biodegradation of the Morpholine Core
While the primary goal is the recovery and reuse of the chiral auxiliary, understanding its environmental fate is also crucial. Studies on the biodegradation of morpholine have shown that certain microorganisms, such as Mycobacterium species, can cleave the morpholine ring.[4][5][6] The degradation can proceed through intermediates like 2-(2-aminoethoxy)acetate and glycolate, eventually leading to the formation of ammonia.[4][6] This suggests that in the event of unrecoverable waste, the morpholine core of this compound is potentially biodegradable, reducing its long-term environmental persistence.
Conclusion
While direct experimental data on the recyclability of this compound is not currently available in the literature, a robust recycling strategy can be proposed based on established debenzylation methodologies. The potential for high recovery yields, coupled with the known biodegradability of the morpholine core, makes it a potentially sustainable option. However, for practical applications, it is crucial to experimentally validate the proposed recycling protocol and compare its efficiency and cost-effectiveness against well-established and readily recyclable alternatives like Evans oxazolidinones. This guide provides a foundational framework for researchers to conduct such an assessment and make environmentally and economically sound decisions in the development of asymmetric synthetic routes.
References
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. New recyclable and eco-compatible organic catalysts - Divulga UAB - University research dissemination magazine [uab.cat]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. real.mtak.hu [real.mtak.hu]
- 5. Morpholine Degradation Pathway [eawag-bbd.ethz.ch]
- 6. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Asymmetric Induction with Morpholine-Based and Other Common Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the quest for efficient and highly selective methods to control stereochemistry is paramount. Chiral auxiliaries remain a cornerstone of this field, offering a reliable strategy for the introduction of chirality in a predictable manner. This guide provides a comparative analysis of morpholine-based auxiliaries against well-established alternatives, namely Evans' oxazolidinones and pseudoephedrine-derived amides, in asymmetric transformations. The performance of these auxiliaries is evaluated based on diastereoselectivity and reaction yields, supported by experimental data from peer-reviewed literature.
Performance in Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for carbon-carbon bond formation, and its asymmetric variant is crucial for the synthesis of complex molecules with multiple stereocenters. The following table summarizes the performance of N-acyl morpholine carboxamides in (Ipc)₂BOTf-mediated aldol reactions and compares it with the performance of Evans' oxazolidinone auxiliaries in analogous transformations.
| Auxiliary System | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Morpholine Carboxamide / (Ipc)₂BOTf | Propanal | >19:1 | 82 | [1] |
| Morpholine Carboxamide / (Ipc)₂BOTf | Isobutyraldehyde | >19:1 | 75 | [1] |
| Morpholine Carboxamide / (Ipc)₂BOTf | Benzaldehyde | 11:1 | 71 | [1] |
| Evans' Oxazolidinone / Bu₂BOTf | Propanal | >500:1 | 88 | [2] |
| Evans' Oxazolidinone / Bu₂BOTf | Isobutyraldehyde | >100:1 | 95 | [3] |
| Evans' Oxazolidinone / Bu₂BOTf | Benzaldehyde | >500:1 | 88 | [2] |
Performance in Asymmetric Alkylation Reactions
Asymmetric alkylation of enolates is a fundamental method for the enantioselective construction of carbon-carbon bonds at the α-position of a carbonyl group. This section compares the diastereoselectivity and yields of alkylation reactions using Evans' oxazolidinone and pseudoephedrine-based auxiliaries. Data for classical asymmetric alkylation using morpholine-based chiral auxiliaries is notably scarce in the current literature.
| Auxiliary System | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Evans' Oxazolidinone / NaHMDS | Allyl Iodide | 98:2 | 75 | [4] |
| Evans' Oxazolidinone / LDA | Benzyl Bromide | >100:1 | 93 | [3] |
| Pseudoephedrine Amide / LDA, LiCl | Benzyl Bromide | >99:1 | 93 | [5] |
| Pseudoephedrine Amide / LDA, LiCl | Ethyl Iodide | >99:1 | 95 | [5] |
| Pseudoephedrine Amide / LDA, LiCl | Isopropyl Iodide | 98:2 | 84 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below to allow for replication and further investigation.
General Procedure for (Ipc)₂BOTf-Mediated Aldol Reaction of Morpholine Carboxamides[1]
To a solution of diisopinocampheylborane ((Ipc)₂BH) in an appropriate solvent, trifluoromethanesulfonic acid is added at 0 °C to generate (Ipc)₂BOTf. The reaction mixture is stirred for a specified time before being cooled to -78 °C. A solution of the N-acyl morpholine carboxamide in the same solvent is then added dropwise, followed by the addition of a tertiary amine base (e.g., triethylamine or diisopropylethylamine). After stirring for a period to allow for enolization, the aldehyde is added dropwise. The reaction is maintained at -78 °C for a set time and then allowed to warm to a higher temperature (e.g., -20 °C or 0 °C). The reaction is quenched by the addition of a buffer solution, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The diastereomeric ratio is determined by ¹H-NMR analysis of the crude product, and the final product is purified by column chromatography.
General Procedure for Evans' Asymmetric Aldol Reaction[2][6]
A solution of the N-acyl oxazolidinone in a dry solvent such as dichloromethane is cooled to 0 °C. Di-n-butylboron triflate (Bu₂BOTf) is added dropwise, followed by the dropwise addition of a tertiary amine base (e.g., triethylamine). The mixture is stirred at 0 °C for a period to facilitate the formation of the boron enolate. The reaction is then cooled to -78 °C, and the aldehyde is added dropwise. After stirring at -78 °C for a specified time, the reaction is quenched, typically with a phosphate buffer. The product is extracted, and the organic layers are combined, dried, and concentrated. The diastereoselectivity is determined by analysis of the crude product, and purification is achieved by chromatography.
General Procedure for Asymmetric Alkylation of Pseudoephedrine Amides[5]
To a solution of the pseudoephedrine amide and anhydrous lithium chloride in dry tetrahydrofuran (THF) at -78 °C, a solution of lithium diisopropylamide (LDA) is added dropwise. The resulting enolate solution is stirred at -78 °C for a period before the alkylating agent (e.g., alkyl halide) is added. The reaction is allowed to warm slowly to a higher temperature (e.g., 0 °C or room temperature) and stirred for several hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The diastereomeric ratio of the crude product is determined, and purification is performed by chromatography or recrystallization.
Visualizing Reaction Workflows
The following diagrams, generated using the DOT language, illustrate the generalized workflows for the asymmetric reactions discussed.
Caption: Generalized workflow for asymmetric aldol reactions.
Caption: Generalized workflow for asymmetric alkylation reactions.
Discussion
The data presented indicates that while N-acyl morpholine carboxamides can be effective in promoting asymmetric aldol reactions, particularly with the use of (Ipc)₂BOTf, they have not yet demonstrated the consistently high levels of diastereoselectivity seen with Evans' oxazolidinone auxiliaries across a range of substrates.[1][2][3] Evans' auxiliaries are well-documented to provide excellent stereocontrol in both aldol and alkylation reactions, often with diastereomeric ratios exceeding 100:1.[2][3][4]
Pseudoephedrine-derived amides have emerged as a highly practical and efficient alternative, especially for asymmetric alkylations.[5] They offer excellent diastereoselectivity, often greater than 99:1, and the products are frequently crystalline, which can simplify purification.[5] A significant advantage of pseudoephedrine is its relatively low cost and availability in both enantiomeric forms.[6]
The limited availability of data on the use of morpholine-based compounds as classical chiral auxiliaries for reactions like alkylation suggests that this is an underexplored area of research. The existing work on morpholine carboxamides in aldol reactions, however, opens the door for further investigation and optimization of this class of auxiliaries.[1] Future work could focus on modifying the morpholine scaffold or exploring different reaction conditions to enhance stereoselectivity and broaden the scope of their application.
For researchers and professionals in drug development, the choice of a chiral auxiliary will depend on a variety of factors including the specific transformation, desired level of stereocontrol, cost, and ease of removal of the auxiliary. Evans' oxazolidinones remain a gold standard for high diastereoselectivity, while pseudoephedrine offers a practical and cost-effective alternative for many applications. Morpholine-based auxiliaries, though less established, present an interesting avenue for future development in asymmetric synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Efficacy and Economy of (S)-4-Benzyl-3-methylmorpholine in Asymmetric Synthesis: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the selection of a suitable chiral auxiliary is a critical decision that balances stereochemical control with economic viability. This guide provides a comprehensive cost-benefit analysis of (S)-4-Benzyl-3-methylmorpholine as a chiral auxiliary in asymmetric synthesis, comparing its potential performance and cost against established alternatives, primarily the widely used Evans oxazolidinone auxiliaries.
While direct, quantitative performance data for this compound in common asymmetric transformations is not extensively documented in readily available literature, this analysis offers a comparative framework based on its structural characteristics, commercial availability, and the well-established performance of analogous systems. This guide aims to equip researchers with the necessary information to make informed decisions when selecting a chiral auxiliary for their specific synthetic needs.
At a Glance: Performance and Cost Comparison
To provide a clear overview, the following table summarizes the key cost and structural parameters of this compound and three commonly used Evans oxazolidinone auxiliaries. Performance data for the Evans auxiliaries in a representative asymmetric alkylation reaction are included to serve as a benchmark.
| Chiral Auxiliary | Structure | Molecular Weight ( g/mol ) | Price (€/g) | Typical Diastereoselectivity (d.r.) in Alkylation |
| This compound | ![]() | 191.27 | ~€150-200 | Data not readily available |
| (S)-4-Benzyl-2-oxazolidinone | ![]() | 177.20 | ~€5-15 | >95:5 |
| (R)-4-Benzyl-2-oxazolidinone | ![]() | 177.20 | ~€10-20 | >95:5 |
| (S)-4-Isopropyl-2-oxazolidinone | ![]() | 129.16 | ~€10-25 | >95:5 |
Note: Prices are approximate and can vary based on supplier, purity, and quantity. Performance of Evans auxiliaries is based on typical results reported in the literature for alkylation of their N-acyl derivatives.
In-Depth Analysis: Cost Considerations
The primary cost associated with a chiral auxiliary is its purchase price. Based on current market data, this compound is significantly more expensive per gram than the commonly used Evans auxiliaries. For instance, (S)-4-Benzyl-2-oxazolidinone is commercially available from multiple suppliers at a fraction of the cost. This considerable price difference is a major factor in the cost-benefit analysis.
Beyond the initial purchase price, other economic factors to consider include:
-
Availability: Evans auxiliaries are readily available from numerous chemical suppliers in both enantiomeric forms and in bulk quantities. The availability of this compound appears to be more limited, which could impact large-scale synthesis plans.
-
Recyclability: An effective chiral auxiliary should be easily recoverable and reusable to minimize overall cost. While recovery protocols for Evans auxiliaries are well-established, the efficiency of recycling this compound would need to be experimentally determined.
-
Synthesis of the N-Acyl Derivative: The cost of the reagents and the yield of the reaction to attach the acyl group to the auxiliary also contribute to the overall cost.
Performance and Structural Benefits: A Comparative Perspective
The "benefit" of a chiral auxiliary lies in its ability to induce high stereoselectivity in a chemical transformation, leading to the desired enantiomer in high purity.
Evans Oxazolidinone Auxiliaries:
The Evans auxiliaries are widely recognized for their exceptional performance in a variety of asymmetric reactions, most notably in the alkylation of N-acyl imides. The benzyl and isopropyl substituents on the oxazolidinone ring provide excellent steric hindrance, effectively shielding one face of the enolate and directing the incoming electrophile to the opposite face. This typically results in very high diastereoselectivity, often exceeding 95:5. The extensive body of literature on Evans auxiliaries provides a high degree of predictability and reliability for a wide range of substrates.
This compound:
While specific experimental data is lacking, a structural analysis of this compound suggests it has the potential to be an effective chiral auxiliary.
-
Chiral Environment: The molecule possesses two stereocenters, and the benzyl group on the nitrogen atom, along with the methyl group at the 3-position, creates a defined chiral environment around the potential acylated nitrogen.
-
Potential for High Stereoselectivity: The steric bulk of the benzyl group could effectively block one face of a derived enolate, similar to the mechanism of Evans auxiliaries. The conformation of the six-membered morpholine ring would also play a crucial role in directing the stereochemical outcome.
However, without experimental validation, the actual level of diastereoselectivity that can be achieved with this auxiliary remains speculative. It is possible that the conformational flexibility of the morpholine ring, compared to the more rigid oxazolidinone ring system, could lead to lower levels of stereocontrol.
Experimental Protocols: A General Guideline
While a specific protocol for this compound is not available, the following general procedure for the asymmetric alkylation of an N-acyl Evans oxazolidinone can serve as a template for evaluating any new chiral auxiliary.
General Experimental Protocol for Asymmetric Alkylation of an N-Acyl Chiral Auxiliary:
-
N-Acylation: The chiral auxiliary is first acylated with the desired carboxylic acid derivative (e.g., acid chloride or anhydride) in the presence of a base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane or THF) to form the corresponding N-acyl derivative.
-
Enolate Formation: The N-acyl derivative is dissolved in a dry aprotic solvent (e.g., THF) and cooled to a low temperature (typically -78 °C). A strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is then added dropwise to generate the corresponding enolate.
-
Alkylation: The electrophile (e.g., an alkyl halide) is added to the enolate solution at low temperature, and the reaction is allowed to stir for a specified period.
-
Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride solution). The product is then extracted, the organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography to isolate the alkylated product.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved from the product, typically by hydrolysis (e.g., with LiOH/H₂O₂) or reduction (e.g., with LiBH₄), to yield the desired chiral product and recover the auxiliary.
Visualizing the Process: Diagrams and Workflows
To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate key aspects of using chiral auxiliaries in asymmetric synthesis.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Decision-making flowchart for selecting a chiral auxiliary.
Conclusion and Recommendations
Based on the available information, a definitive cost-benefit analysis of this compound is challenging due to the lack of published performance data.
Cost: this compound is currently significantly more expensive and less readily available than standard Evans auxiliaries. This high cost presents a substantial barrier to its widespread adoption, particularly for large-scale applications.
Benefit: The potential benefits of this auxiliary in terms of stereoselectivity are currently unknown. While its structure suggests it could be effective, it is unproven in common asymmetric transformations. In contrast, Evans auxiliaries offer a well-documented and highly reliable method for achieving excellent stereocontrol.
Recommendation:
For researchers and drug development professionals seeking a reliable and cost-effective method for asymmetric synthesis, particularly for well-established transformations like alkylations, Evans oxazolidinone auxiliaries remain the superior choice. Their proven track record of high stereoselectivity, ready availability, and lower cost make them the industry standard for a reason.
The use of this compound may be worth exploring in specific research contexts where novel chiral environments are being investigated or for niche applications where it may offer unexpected advantages. However, any potential user would need to conduct initial feasibility studies to determine its performance and recyclability, which adds to the overall research and development cost. Until such data becomes available, its use in mainstream synthesis, especially in a process development setting, cannot be recommended from a cost-benefit perspective.
A Comparative Guide to Chiral Auxiliaries in Scalable Asymmetric Synthesis: Profiling (S)-4-Benzyl-3-methylmorpholine Against Established Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the development of scalable, stereoselective syntheses. An ideal auxiliary should be readily accessible, induce high levels of stereocontrol, and be easily removed and recycled. This guide provides a comparative overview of (S)-4-Benzyl-3-methylmorpholine, a less common chiral auxiliary, alongside industry-standard alternatives such as Evans' Oxazolidinones, Oppolzer's Camphorsultam, and Enders' SAMP/RAMP Hydrazones. The comparison is supported by available experimental data to inform the selection process for large-scale applications.
While this compound offers a unique structural motif, its application in scalable asymmetric synthesis is not yet widely documented in peer-reviewed literature. This guide, therefore, presents its known synthetic protocol and juxtaposes its potential with the proven performance of established auxiliaries in key asymmetric transformations.
Overview of Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] After the desired stereocenter has been created, the auxiliary is cleaved and can ideally be recovered for reuse. The efficiency of a chiral auxiliary is judged by the diastereoselectivity it imparts, the yield of the reaction, and the ease of its attachment and removal.
Profile: this compound
This compound is a chiral cyclic amine. Its synthesis from (S)-alaninol provides a straightforward route to this auxiliary. While detailed studies on its application in large-scale asymmetric synthesis are limited, its structural features suggest potential for stereocontrol in reactions involving the nitrogen atom, such as in the formation of chiral enamines or in directed metalations.
Synthesis of (R)-4-benzyl-3-methylmorpholine (Analogous to (S)-enantiomer)
A representative, albeit small-scale, synthesis of the (R)-enantiomer is achieved through the reduction of the corresponding morpholinone.
-
Step 1: Formation of (R)-4-benzyl-5-methylmorpholine-3-one. (Not detailed in the provided search results)
-
Step 2: Reduction to (R)-4-benzyl-3-methylmorpholine. A solution of (R)-4-benzyl-5-methylmorpholine-3-one (3.0 g, 14.22 mmol) in THF (10 mL) is added dropwise at 0°C to a solution of lithium aluminum hydride (1.0 M solution in THF, 28.5 mL, 28.5 mmol) in THF (10 mL). The reaction is then heated at reflux for 18 hours. After quenching and workup, (R)-4-benzyl-3-methylmorpholine is obtained as an oil.
Established Alternatives: A Performance Comparison
The utility of this compound can be benchmarked against the well-documented performance of established chiral auxiliaries in common, scalable asymmetric reactions.
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of two new stereocenters. Chiral auxiliaries are frequently employed to control the stereochemical outcome of this transformation.
| Chiral Auxiliary | Substrate | Reagents | Diastereomeric Ratio (d.r.) | Yield | Scalability Notes |
| Evans' Oxazolidinone | N-propionyl oxazolidinone | 1. Bu₂BOTf, DIPEA 2. Aldehyde | >99:1 (syn) | 75-95% | Widely used in multi-kilogram scale syntheses due to high and predictable diastereoselectivity.[1] |
| Oppolzer's Camphorsultam | N-propionyl camphorsultam | 1. TiCl₄, (-)-Sparteine 2. Aldehyde | 90:10 to >95:5 (syn) | 70-90% | The rigid camphor backbone provides excellent stereocontrol. Used in industrial settings. |
| This compound | N/A | N/A | Data not available | Data not available | Not documented for this application. |
Asymmetric Alkylation
The asymmetric alkylation of enolates is a fundamental method for the enantioselective formation of carbon-carbon bonds.
| Chiral Auxiliary | Substrate | Reagents | Diastereomeric Excess (d.e.) | Yield | Scalability Notes |
| Evans' Oxazolidinone | N-acyl oxazolidinone | 1. NaHMDS or LDA 2. Alkyl halide | >98% | 80-95% | Highly reliable and scalable. The auxiliary is readily cleaved and recovered. |
| Enders' SAMP/RAMP | Ketone hydrazone | 1. LDA or BuLi 2. Alkyl halide | >95% | 70-90% | Effective for the asymmetric alkylation of ketones and aldehydes. The removal of the auxiliary is straightforward. |
| This compound | N/A | N/A | Data not available | Data not available | Not documented for this application. |
Experimental Protocols for Key Transformations
Detailed methodologies for the application of established chiral auxiliaries are provided below as a benchmark for comparison.
Protocol 1: Evans' Asymmetric Aldol Reaction
This protocol describes a typical procedure for the highly diastereoselective syn-aldol reaction using an Evans' oxazolidinone auxiliary.
-
The N-acyl oxazolidinone is dissolved in an anhydrous solvent such as dichloromethane (CH₂Cl₂) and cooled to 0°C.
-
Di-n-butylboron triflate (Bu₂BOTf) is added dropwise, followed by the dropwise addition of a tertiary amine base, typically diisopropylethylamine (DIPEA). The mixture is stirred for 30-60 minutes to form the boron enolate.
-
The reaction is cooled to -78°C, and the aldehyde is added dropwise. The reaction is stirred at -78°C for 1-2 hours and then allowed to warm to 0°C over 1 hour.
-
The reaction is quenched by the addition of a pH 7 buffer and methanol. The product is then extracted, and the chiral auxiliary can be cleaved and recovered.
Protocol 2: Asymmetric Alkylation using Enders' SAMP/RAMP Auxiliary
This protocol outlines a general procedure for the asymmetric α-alkylation of a ketone via a SAMP hydrazone.
-
The SAMP hydrazone of the ketone is prepared by condensation of the ketone with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP).
-
The hydrazone is dissolved in an anhydrous ether solvent (e.g., THF, diethyl ether) and cooled to -78°C.
-
A strong base, typically lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), is added dropwise to deprotonate the α-carbon, forming the azaenolate. The mixture is stirred at this temperature for 1-2 hours.
-
The alkylating agent (e.g., an alkyl halide) is added, and the reaction is stirred at -78°C for several hours.
-
The reaction is quenched with water, and the product is extracted. The chiral auxiliary is typically removed by ozonolysis or acidic hydrolysis to afford the α-alkylated ketone.
Visualizing Synthetic Workflows
To illustrate the general process of using a chiral auxiliary, the following diagrams outline the key steps in a typical asymmetric synthesis workflow.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
References
Safety Operating Guide
Proper Disposal Procedures for (S)-4-Benzyl-3-methylmorpholine
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document outlines the essential procedures for the safe disposal of (S)-4-Benzyl-3-methylmorpholine, ensuring compliance with general laboratory safety standards and environmental regulations.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
II. Waste Characterization and Segregation
This compound should be treated as hazardous chemical waste. It is crucial to prevent it from entering the sanitary sewer system.
-
Waste Classification: Based on available data for similar morpholine and benzyl compounds, this chemical should be classified as a hazardous waste. It is incompatible with strong oxidizing agents.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. In particular, keep it separate from incompatible materials such as strong acids and bases to avoid violent reactions.[1]
III. Waste Collection and Storage
Proper collection and storage are paramount to maintaining a safe laboratory environment.
-
Containers: Use a designated, leak-proof, and chemically compatible container for collecting waste this compound. The container should have a secure screw-top cap.[1][2]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the first drop of waste was added.
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[1][3] This area should be away from general lab traffic and sources of ignition. Keep the container closed at all times, except when adding waste.[2][3]
IV. Disposal Protocol
The primary and recommended method for the disposal of this compound is through your institution's hazardous waste management program.
-
Contact EHS: Once the waste container is full or has been in accumulation for the maximum allowable time (consult your institutional guidelines), contact your Environmental Health and Safety (EHS) or equivalent department to arrange for a waste pickup.[3]
-
Professional Disposal: The EHS department will ensure the waste is transported to a licensed hazardous material disposal company.[4] The typical final disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[4]
Important Considerations:
-
Drain Disposal is Prohibited: Under no circumstances should this compound or its containers be disposed of down the drain.[3][5][6] This can lead to environmental contamination and may violate local and national regulations.
-
Empty Containers: Even "empty" containers that held this compound should be treated as hazardous waste, as they may contain residual amounts of the chemical.[5] These containers should be collected and disposed of through the hazardous waste program.
-
Waste Minimization: To reduce the volume of hazardous waste generated, it is best practice to only order and use the minimum amount of the chemical required for your experiments.[3]
V. Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and alert your colleagues. If the spill is small and you are trained to handle it, use an inert absorbent material (such as vermiculite or sand) to contain the spill. Collect the absorbed material into a designated hazardous waste container. For larger spills, or if you are unsure how to proceed, contact your institution's emergency response team or EHS department immediately.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C11H15NO |
| Molecular Weight | 177.24 g/mol |
| Incompatible Materials | Strong oxidizing agents |
| Disposal Method | Incineration via licensed disposal company[4] |
Disposal Workflow Diagram
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
Personal protective equipment for handling (S)-4-Benzyl-3-methylmorpholine
Essential Safety and Handling Guide for (S)-4-Benzyl-3-methylmorpholine
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for research, scientific, and drug development professionals. The following procedures are based on the safety data sheet for the closely related compound, 4-Benzylmorpholine, and represent best practices for laboratory safety.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required to protect against splashes.[1] |
| Skin Protection | Impervious, fire/flame-resistant clothing should be worn.[1] Handle with chemical-resistant gloves that have been inspected prior to use.[1] |
| Respiratory Protection | Work in a well-ventilated area, preferably a laboratory fume hood, to avoid inhalation of any dust or aerosols.[1] |
Operational Plan: Handling and Storage
Handling:
-
Avoid all contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols during handling.[1]
-
Ensure adequate exhaust ventilation is in place where the material is being used.[1]
-
After handling, wash hands thoroughly.[1]
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[1]
-
For long-term stability, store in a refrigerator.[1]
Disposal Plan
Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Material: Excess and expired materials should be offered to a licensed hazardous material disposal company.[1]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1]
-
Regulations: Ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed.[1]
Emergency Procedures
-
In case of skin contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor.[1]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.[1]
-
If inhaled: Move the person into fresh air. If breathing is difficult, seek medical attention.[1]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or poison control center immediately.[1]
Safe Handling Workflow
The following diagram illustrates the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

